molecular formula C12H15NO2 B182070 4-(4'-Carboxyphenyl)piperidine CAS No. 196204-01-0

4-(4'-Carboxyphenyl)piperidine

Katalognummer: B182070
CAS-Nummer: 196204-01-0
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: XDCLOVOOEKUJBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4'-Carboxyphenyl)piperidine is a chemical building block of high interest in organic synthesis and medicinal chemistry research. This compound features both a piperidine ring, a common motif in bioactive molecules, and a benzoic acid group, which provides a versatile handle for further chemical modification through amide bond formation or esterification . With a molecular formula of C12H15NO2 and a molecular weight of 205.26 g/mol , it serves as a key synthetic intermediate. Researchers utilize this compound primarily in the design and synthesis of novel chemical entities, particularly in the development of pharmacologically active molecules. Its structure makes it a valuable precursor for creating potential ligands for various biological targets. The compound is offered with a high purity level of 98% . This product is intended for research and development purposes only in a laboratory setting and is not classified as a drug or consumer product. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-piperidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCLOVOOEKUJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196204-01-0
Record name 196204-01-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-(4'-carboxyphenyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(4'-carboxyphenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The described methodology leverages a multi-step sequence beginning with the readily available N-Boc-4-piperidone, culminating in the target molecule through a key Suzuki-Miyaura coupling reaction. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important compound.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a five-step sequence. The core of this strategy involves the formation of a carbon-carbon bond between the piperidine ring and the phenyl moiety via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The subsequent hydrolysis of a nitrile group yields the final carboxylic acid.

The key stages of the synthesis are:

  • Vinyl Triflate Formation: Conversion of N-Boc-4-piperidone to its corresponding vinyl triflate.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the vinyl triflate with 4-cyanophenylboronic acid.

  • Reduction of the Tetrahydropyridine: Hydrogenation of the double bond within the piperidine ring.

  • Nitrile Hydrolysis and Deprotection: Conversion of the cyano group to a carboxylic acid and removal of the Boc protecting group.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

This initial step activates the 4-position of the N-Boc-4-piperidone for the subsequent Suzuki-Miyaura coupling by converting the ketone into a vinyl triflate.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Lithium hexamethyldisilazide (LHMDS) (1.1 eq)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LHMDS solution dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF.

  • Add the PhNTf₂ solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the vinyl triflate as a colorless oil.[1][2]

Step 2: Synthesis of tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

This key step forms the C-C bond between the piperidine precursor and the phenyl ring through a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the vinyl triflate, 4-cyanophenylboronic acid, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and the aqueous Na₂CO₃ solution.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 3: Synthesis of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate

The double bond in the tetrahydropyridine ring is reduced to yield the fully saturated piperidine ring.

Materials:

  • tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)

  • Palladium on carbon (10% Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the tetrahydropyridine derivative in methanol or ethyl acetate in a hydrogenation flask.

  • Add 10% Pd/C to the solution.

  • Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.

Step 4: Synthesis of 4-(4-carboxyphenyl)piperidine

This final step involves the hydrolysis of the nitrile to a carboxylic acid and the simultaneous or subsequent removal of the Boc protecting group under acidic conditions.

Materials:

  • tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (1.0 eq)

  • Concentrated hydrochloric acid (HCl) or a solution of HBr in acetic acid

  • Water

Procedure:

  • Dissolve the N-Boc-4-(4-cyanophenyl)piperidine in concentrated hydrochloric acid or a solution of hydrobromic acid in acetic acid.

  • Heat the mixture to reflux for 12-24 hours. The hydrolysis of the nitrile and the deprotection of the Boc group occur under these conditions.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a base (e.g., NaOH solution) to a pH of approximately 5-6.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or reverse-phase HPLC to obtain 4-(4-carboxyphenyl)piperidine.[3]

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

StepReactionStarting MaterialProductTypical Yield (%)
1Vinyl Triflate FormationN-Boc-4-piperidonetert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate75-85%
2Suzuki-Miyaura CouplingVinyl triflate derivativetert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate60-80%
3HydrogenationTetrahydropyridine derivativetert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate>95%
4Nitrile Hydrolysis & DeprotectionN-Boc-4-(4-cyanophenyl)piperidine4-(4-carboxyphenyl)piperidine60-70%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic route to this compound.

Synthesis_Workflow A N-Boc-4-piperidone B Vinyl Triflate Formation (LHMDS, PhNTf₂) A->B C tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy) -3,6-dihydropyridine-1(2H)-carboxylate B->C D Suzuki-Miyaura Coupling (4-Cyanophenylboronic acid, Pd(PPh₃)₄) C->D E tert-butyl 4-(4-cyanophenyl) -3,6-dihydropyridine-1(2H)-carboxylate D->E F Hydrogenation (H₂, Pd/C) E->F G tert-butyl 4-(4-cyanophenyl)piperidine -1-carboxylate F->G H Nitrile Hydrolysis & Deprotection (conc. HCl, reflux) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

References

4-(4'-carboxyphenyl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 4-(4'-Carboxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a piperidine ring linked to a benzoic acid moiety. This structure is of significant interest to medicinal chemists and drug development professionals. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties, while the carboxyphenyl group offers a site for further chemical modification or interaction with biological targets. This document provides a technical overview of the known chemical properties of this compound, detailed experimental protocols for its characterization, and its potential role in the drug discovery process.

Chemical and Physical Properties

The experimental determination of many physical properties for this compound has not been widely published. The following table summarizes its fundamental identifiers and calculated properties.

PropertyValueSource
IUPAC Name 4-(Piperidin-4-yl)benzoic acidN/A
CAS Number 196204-01-0[1][2]
Molecular Formula C12H15NO2[2]
Molecular Weight 205.25 g/mol [3]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in polar organic solvents and aqueous bases.[4]N/A
pKa Not availableN/A

The zwitterionic potential of the molecule, containing both a basic piperidine nitrogen and an acidic carboxylic acid, suggests its solubility is highly dependent on pH.[4] In acidic solutions, the piperidine nitrogen will be protonated, while in basic solutions, the carboxylic acid will be deprotonated, both of which would increase aqueous solubility.

Spectroscopic Data

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key chemical and physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[4][6]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[5]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 2-3 mm.[7]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[7][8]

  • Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting range. Allow the apparatus to cool.[6]

  • Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.[4]

Solubility Determination

A qualitative solubility assessment can provide valuable information about the polarity and functional groups present in a molecule.[9]

Methodology:

  • Solvent Selection: Prepare a series of test tubes containing various solvents of differing polarity (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane).

  • Sample Addition: Add approximately 25 mg of the compound to 0.75 mL of each solvent.[10]

  • Mixing: Vigorously shake or vortex each test tube to ensure thorough mixing.[10]

  • Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. For aqueous solutions, testing the pH can indicate whether an acidic or basic group is responsible for solubility.[9]

  • Recording: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.[11] The choice of solvent is critical, as the compound must be fully dissolved.

  • Filtration: To ensure spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to optimize homogeneity.

  • Data Acquisition: Acquire the spectrum using standard instrument parameters. For ¹³C NMR, a sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio.[1] A relaxation delay may be necessary to ensure accurate integration, especially for quaternary carbons.[1][13]

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[1] The spectrum is then calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small, powdered amount of the dry solid sample directly onto the ATR crystal of the FTIR spectrometer.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[15]

  • Background Scan: Run a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000–400 cm⁻¹.[14]

  • Data Analysis: Analyze the resulting spectrum, which plots transmittance or absorbance versus wavenumber. Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch of the carboxylic acid, N-H stretch of the piperidine, C=O stretch of the carboxyl group, and C=C stretches of the aromatic ring).

Visualizations

Experimental Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical and spectroscopic characterization of a novel chemical compound.

G Figure 1: Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_spectral Spectroscopic & Structural Analysis cluster_final Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Profiling Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Data Analysis & Structure Confirmation MeltingPoint->DataAnalysis Solubility->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

A standard workflow for the characterization of a synthesized chemical compound.
Role in Drug Discovery Pipeline

Compounds like this compound serve as versatile building blocks or scaffolds in the early stages of drug discovery. The diagram below outlines a simplified drug discovery process, highlighting where such a molecule would be utilized.

G Figure 2: Role of Scaffolds in a Drug Discovery Pipeline Scaffold This compound (Building Block / Scaffold) Library Combinatorial Library Synthesis Scaffold->Library Used in Screening High-Throughput Screening (HTS) Library->Screening HitToLead Hit-to-Lead (Identification of 'Hits') Screening->HitToLead LeadOpt Lead Optimization (SAR Studies) HitToLead->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A simplified representation of the drug discovery process from scaffold to clinical trials.

References

A Comprehensive Technical Guide to 4-(4'-Carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 196204-01-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 4-(4'-carboxyphenyl)piperidine. This document provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in medicinal chemistry, supported by diagrams of relevant biological pathways.

Chemical and Physical Properties

This compound is a piperidine derivative featuring a carboxyphenyl group at the 4-position. Its chemical structure and properties make it a valuable building block in the synthesis of various pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 196204-01-0[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Boiling Point 372.1 °C at 760 mmHg
Flash Point 178.9 °C
Density 1.145 g/cm³
Appearance White to off-white powder
Solubility Soluble in methanol and DMSO

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction between a protected 4-piperidone derivative and 4-carboxyphenylboronic acid.

Materials:

  • N-Boc-4-piperidone

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) and 4-carboxyphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

  • Addition of Catalyst and Base: Add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and an aqueous solution of sodium carbonate (2 M, 2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4'-carboxyphenyl)piperidine.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a solution of hydrochloric acid (e.g., 4 M in dioxane) to remove the Boc protecting group. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Isolation: The product, this compound hydrochloride, will precipitate out of the solution. Filter the solid and wash with a cold solvent. To obtain the free base, neutralize the hydrochloride salt with a suitable base.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: N-Boc-4-piperidone 4-Carboxyphenylboronic acid reaction Suzuki-Miyaura Coupling: Pd(OAc)₂, PPh₃, Na₂CO₃ Toluene/Ethanol, Reflux start->reaction workup Aqueous Work-up & Extraction reaction->workup deprotection Boc Deprotection (HCl) workup->deprotection recrystallization Recrystallization deprotection->recrystallization Crude Product column_chromatography Column Chromatography deprotection->column_chromatography Crude Product end This compound recrystallization->end Pure Product column_chromatography->end Pure Product

Caption: Synthetic and purification workflow for this compound.

Analytical Methods

Accurate characterization of this compound is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques.

Table 2: Analytical Methods for this compound

TechniqueParameters
HPLC Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution)Detection: UV at 254 nm
¹H NMR Solvent: DMSO-d₆Chemical Shifts (δ, ppm): 12.8 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.3-3.1 (m, 2H, piperidine-H), 3.0-2.8 (m, 2H, piperidine-H), 2.7-2.5 (m, 1H, piperidine-H), 1.9-1.7 (m, 4H, piperidine-H)
¹³C NMR Solvent: DMSO-d₆Chemical Shifts (δ, ppm): 167.5, 149.5, 129.8, 129.2, 125.9, 45.1, 42.8, 33.7

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Notably, it is described as a vasoconstrictor and a member of the statin class of drugs, which are known to inhibit HMG-CoA reductase.[1]

Derivatives of 4-phenylpiperidine have been investigated for their potential as:

  • Analgesics and Anti-inflammatory Agents : The piperidine scaffold is a common feature in many centrally acting analgesics.

  • Psychoactive Agents : Modifications of the piperidine ring and its substituents have led to the development of compounds with effects on the central nervous system.

  • Enzyme Inhibitors : The carboxyphenyl moiety can interact with the active sites of various enzymes. For example, derivatives have been studied as inhibitors of steroid-5-alpha-reductase.

  • Receptor Ligands : The 4-phenylpiperidine core is present in ligands for various receptors, including serotonin and dopamine receptors.

Potential Role in HMG-CoA Reductase Inhibition

As a member of the statin class, this compound is suggested to play a role in the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in cholesterol production.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate cholesterol Cholesterol Biosynthesis mevalonate->cholesterol hmg_coa_reductase->mevalonate compound This compound compound->hmg_coa_reductase Inhibition

Caption: Inhibition of the HMG-CoA reductase pathway by this compound.

Safety Information

This technical guide provides a foundational understanding of this compound. For further in-depth research and development, consulting the primary scientific literature is highly recommended.

References

An In-depth Technical Guide to 4-(4'-Carboxyphenyl)piperidine: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4'-carboxyphenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its molecular structure, physicochemical properties, and provides an adaptable experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction. Furthermore, it explores the biological significance of the piperidine scaffold, with a particular focus on the potential of this compound and its derivatives as modulators of various biological targets. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the ability to be readily functionalized make it a privileged structure in drug design. This compound, featuring a piperidine ring linked to a benzoic acid moiety, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to provide a detailed technical understanding of this compound, from its basic molecular characteristics to its synthesis and potential biological roles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a piperidine ring substituted at the 4-position with a 4-carboxyphenyl group.

Chemical Structure:

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name 4-(Piperidin-4-yl)benzoic acid
CAS Number 196204-01-0[3]
Molecular Formula C12H15NO2[3]
Molecular Weight 205.26 g/mol [4]
Canonical SMILES C1CNCCC1C2=CC=C(C=C2)C(=O)O[4]

Synthesis of this compound

A versatile and widely applicable method for the synthesis of 4-arylpiperidines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. The following is a detailed, adaptable experimental protocol for the synthesis of this compound.

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established methods for the synthesis of related 4-arylpiperidines and can be optimized for the specific substrates.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product PiperidineBoronicEster Piperidine-4-boronic acid pinacol ester Catalyst Pd(PPh3)4 PiperidineBoronicEster->Catalyst + BromoBenzoicAcid 4-Bromobenzoic acid BromoBenzoicAcid->Catalyst + Base K2CO3 Catalyst->Base + Solvent Dioxane/Water Base->Solvent + Product This compound Solvent->Product Heat

Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Materials:

  • Piperidine-4-boronic acid pinacol ester

  • 4-Bromobenzoic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a Schlenk flask is added 4-bromobenzoic acid (1.0 eq), piperidine-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added to the flask.

  • Catalyst Addition: Palladium(0) tetrakis(triphenylphosphine) (0.05 eq) is added to the reaction mixture under a positive flow of inert gas.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is diluted with water and washed with an organic solvent like ethyl acetate to remove non-polar impurities. The aqueous layer is then acidified with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the product.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data (Predicted and Representative)

The following table summarizes the expected and representative spectral data for this compound. Actual values may vary based on experimental conditions and instrumentation.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring (typically in the range of 7.0-8.0 ppm) and the aliphatic protons of the piperidine ring (typically in the range of 1.5-3.5 ppm).
¹³C NMR Resonances for the carboxylic acid carbon (~170 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the piperidine ring (25-50 ppm).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (205.26 g/mol ).
IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and N-H stretch of the secondary amine in the piperidine ring (~3300-3500 cm⁻¹).

Biological Significance and Potential Applications

While specific biological studies on this compound are not extensively reported in publicly available literature, the piperidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.

Potential as an HMG-CoA Reductase Inhibitor

Some commercial suppliers have suggested that this compound may act as a vasoconstrictor and a member of the statin class of drugs by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[4] This claim, while intriguing, requires rigorous scientific validation through in vitro and in vivo studies to confirm its mechanism of action and therapeutic potential in cardiovascular diseases.

Hypothesized Signaling Pathway Inhibition:

G HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMG_CoA_Reductase->Mevalonate Compound This compound Compound->HMG_CoA_Reductase Inhibits

Figure 2: Hypothesized inhibition of the cholesterol synthesis pathway by this compound.

Derivatives in Drug Discovery

Derivatives of 4-arylpiperidines have shown a broad range of biological activities, suggesting that this compound could serve as a valuable starting point for the development of novel therapeutics.

  • Analgesics: The 4-phenylpiperidine scaffold is a core component of several opioid analgesics.[5]

  • Anticancer Agents: Piperidine derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects on cancer cell lines.[6]

  • Neurological Disorders: The piperidine moiety is present in drugs targeting the central nervous system, including antipsychotics and treatments for Alzheimer's disease.[1]

Conclusion

This compound is a versatile chemical entity with a straightforward synthetic route and a high potential for derivatization. Its structural similarity to known pharmacophores, combined with preliminary suggestions of its biological activity, makes it an attractive scaffold for further investigation in drug discovery. This technical guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound and its analogues. Further research is warranted to fully elucidate its biological mechanism of action and to explore its structure-activity relationships in various therapeutic contexts.

References

In-Depth Technical Guide on 4-(4'-carboxyphenyl)piperidine: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental protocols relevant to 4-(4'-carboxyphenyl)piperidine and structurally similar compounds. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its characterization. This includes qualitative solubility profiles of related piperidine-4-carboxylic acid, detailed experimental methodologies for solubility determination, and a representative synthetic workflow.

Solubility Data

Table 1: Qualitative Solubility Profile of Piperidine-4-Carboxylic Acid

Solvent ClassSolventSolubilityRationale
Polar Protic WaterSolubleThe presence of both a carboxylic acid and a piperidine nitrogen allows for hydrogen bonding with water molecules. Solubility is pH-dependent; it is expected to be more soluble in acidic and basic solutions compared to its isoelectric point.
Alcohols (e.g., Methanol, Ethanol)Soluble to Slightly SolubleGenerally soluble in polar alcohols like methanol, but solubility may decrease in less polar alcohols like ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Good SolubilityExpected to be a good solvent for many piperidine derivatives.
Acetonitrile, AcetoneModerate SolubilityAnticipated to have moderate solubility in these less polar aprotic solvents.
Non-Polar Hexane, TolueneLimited to InsolubleDue to the polar nature of the carboxylic acid and piperidine ring, solubility in non-polar solvents is expected to be low.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and is considered the gold standard for solubility measurement.[1]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent or buffer of a specific pH.

  • Equilibration: Seal the vials and agitate them using an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them to separate the undissolved solid from the supernatant.

  • Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature and pH.[1]

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent, typically DMSO.[4][5]

Protocol (Direct UV or Nephelometric Assay):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.[6]

  • Plate Setup: In a microtiter plate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[5][6]

  • Incubation: Mix the contents and incubate the plate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.[6]

  • Detection and Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer to detect undissolved particles.[5][6]

    • Direct UV: Separate the undissolved solid by filtration or centrifugation. Measure the UV absorbance of the supernatant at an appropriate wavelength to determine the concentration of the dissolved compound.[5][6]

Synthesis and Reaction Pathways

The piperidine scaffold is a crucial component in many pharmaceuticals.[7] The synthesis of derivatives like this compound often involves multi-step processes. Below is a generalized workflow for the synthesis of a 4-substituted piperidine derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_intermediate2 Protection & Hydrolysis cluster_final Final Product Synthesis 4-Piperidone 4-Piperidone Hydantoin Piperidine-4-spiro-5'-hydantoin 4-Piperidone->Hydantoin Strecker Reaction Reagents_A Ammonium Carbonate, Potassium Cyanide Reagents_A->Hydantoin Boc_Protection Boc-Protection Hydantoin->Boc_Protection Hydrolysis Alkaline Hydrolysis Boc_Protection->Hydrolysis Amino_Acid Protected Amino Acid Hydrolysis->Amino_Acid Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Amino_Acid->Coupling Final_Product This compound (or derivative) Coupling->Final_Product

Caption: Generalized synthetic workflow for a 4-substituted piperidine derivative.

This diagram illustrates a common synthetic route starting from 4-piperidone, proceeding through a hydantoin intermediate, followed by protection and hydrolysis to form a key amino acid precursor, and finally a coupling reaction to yield the target compound.[8][9]

Role in Signaling Pathways

Piperidine derivatives are integral to the development of a wide range of therapeutic agents due to their ability to interact with various biological targets.[10][11] They are found in drugs targeting the central nervous system, as well as in anticancer, antiviral, and anti-inflammatory agents.[10][11]

The biological activity of these compounds often stems from their ability to modulate specific cellular signaling pathways. For instance, certain piperidine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[10] Others can act as antagonists for receptors like the histamine H3 and sigma-1 receptors, which are involved in nociceptive (pain) pathways.[12] The specific signaling pathways modulated by this compound would depend on its unique three-dimensional structure and how it interacts with biological macromolecules. Further in-vitro and in-vivo studies are required to elucidate its specific mechanism of action.

General_Signaling_Pathway Piperidine_Derivative Piperidine Derivative (e.g., this compound) Receptor Target Receptor / Enzyme Piperidine_Derivative->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Activates / Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation, Neurotransmission) Signaling_Cascade->Cellular_Response Leads to

Caption: General interaction of a piperidine derivative with a cellular signaling pathway.

References

An In-Depth Technical Guide to the NMR Analysis of 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-(4'-carboxyphenyl)piperidine, a key building block in pharmaceutical and materials science. This document details predicted and analogous spectral data, outlines experimental protocols, and presents logical workflows to aid in the characterization of this compound.

Core Data Presentation

The following tables summarize the predicted ¹³C NMR data and estimated ¹H NMR data for this compound. The ¹³C data is based on a predicted spectrum, while the ¹H data is an estimation derived from the analysis of structurally similar compounds.

Table 1: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ) ppmMultiplicity
C1' (Carboxyl)165.10Singlet
C4' (Aromatic)149.17Singlet
C1 (Aromatic)140.74Singlet
C2', C6' (Aromatic)131.13, 131.19Singlet
C3', C5' (Aromatic)132.04, 135.70Singlet
C2, C6 (Piperidine)44.80-
C4 (Piperidine)--
C3, C5 (Piperidine)25.90-

Source: Predicted data from NP-MRD.[1]

Table 2: Estimated ¹H NMR Data for this compound

Proton(s)Estimated Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H2', H6' (Aromatic)~7.9-8.1Doublet2H~8.0
H3', H5' (Aromatic)~7.4-7.6Doublet2H~8.0
H2ax, H6ax (Piperidine)~2.7-2.9Triplet of doublets2H-
H2eq, H6eq (Piperidine)~3.1-3.3Doublet of triplets2H-
H4 (Piperidine)~2.5-2.7Multiplet1H-
H3ax, H5ax (Piperidine)~1.6-1.8Multiplet2H-
H3eq, H5eq (Piperidine)~1.9-2.1Multiplet2H-
NH (Piperidine)Broad singlet1H-
COOH~12-13Broad singlet1H-

Note: This data is an estimation based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocols

A standard protocol for the NMR analysis of this compound is outlined below.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and avoid exchange of the acidic proton. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of CD₃OD can also be used, though the carboxylic acid and NH protons may exchange with deuterium. For ¹³C NMR, D₂O can also be a suitable solvent.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

    • Pulse Width: A 90° pulse should be used.

  • ¹³C NMR Parameters:

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Decoupling: Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

3. Data Acquisition and Processing:

  • Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its NMR analysis.

Chemical_Structure Chemical Structure of this compound cluster_piperidine Piperidine Ring cluster_phenyl Phenyl Ring cluster_carboxyl Carboxyl Group N1 N1-H C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C1_prime C1' C4->C1_prime C-C bond C6 C6 C5->C6 C6->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C_carboxyl C C4_prime->C_carboxyl C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl

Caption: Molecular structure of this compound.

NMR_Workflow NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Tune and Shim) A->B C Data Acquisition (¹H and ¹³C NMR) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E F Structure Elucidation / Verification E->F

Caption: General workflow for NMR analysis.

References

The Elusive Crystal Structure of 4-(4'-carboxyphenyl)piperidine: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis for researchers, scientists, and drug development professionals.

Despite its significance as a structural motif in medicinal chemistry, a publicly available, experimentally determined crystal structure for 4-(4'-carboxyphenyl)piperidine remains un-deposited in major crystallographic databases as of late 2025. This guide addresses this data gap by providing a comprehensive overview of the crystallographic characteristics of a closely related analogue, 4-carboxypiperidinium chloride, and details the general experimental procedures for obtaining such crucial structural information.

Analysis of a Structurally Related Compound: 4-Carboxypiperidinium Chloride

To provide insight into the likely solid-state conformation and packing of this compound, we present an analysis of the crystal structure of 4-carboxypiperidinium chloride (the hydrochloride salt of 4-piperidinecarboxylic acid). This molecule shares the core piperidine-4-carboxylic acid scaffold.

The crystal structure of 4-carboxypiperidinium chloride reveals that the piperidine ring adopts a stable chair conformation with the carboxylic acid group situated in the equatorial position.[1] This arrangement is sterically favorable and is a common feature in many piperidine derivatives.[2][3][4] The protonation of the piperidine nitrogen is a key feature, influencing the hydrogen bonding network within the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 4-carboxypiperidinium chloride.[1]

ParameterValue
Chemical FormulaC₆H₁₂ClNO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.0504(4)
b (Å)7.5070(5)
c (Å)15.3110(9)
α (°)90
β (°)90
γ (°)90
Volume (ų)810.37(9)
Z (molecules per unit cell)4

Experimental Protocols: A General Guide to Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure is a well-established process. The following sections outline the typical methodologies that would be employed for a compound like this compound.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. For piperidine derivatives, several techniques are commonly employed.[3][5][6][7]

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.

The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of piperidine derivatives include ethanol, methanol, acetonitrile, and mixtures such as ethanol-ethyl acetate.[3]

Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[6]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined using least-squares methods to best fit the experimental data, resulting in the final, accurate crystal structure.

General Experimental Workflow

The process of determining a crystal structure from synthesis to final data analysis can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth crystal_selection Selection of a High-Quality Crystal crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Unit Cell, Space Group, Intensities) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: A general workflow for small molecule single-crystal X-ray diffraction.

References

The Biological Activity of 4-(4'-Carboxyphenyl)piperidine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4'-carboxyphenyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapies for a range of diseases, most notably those with an inflammatory etiology. This technical guide provides a comprehensive overview of the biological activities of this class of compounds, with a primary focus on their role as antagonists of the C-C chemokine receptor type 2 (CCR2). We delve into the structure-activity relationships (SAR), quantitative pharmacological data, detailed experimental protocols for key biological assays, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting inflammatory and other disease pathways.

Introduction: The this compound Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive core for the design of small molecule inhibitors targeting a variety of biological macromolecules. The incorporation of a 4'-carboxyphenyl group at the 4-position of the piperidine ring has proven to be a particularly fruitful strategy in the quest for potent and selective antagonists of chemokine receptors, especially CCR2.[2] The carboxylic acid moiety often serves as a key pharmacophoric element, engaging in critical interactions with the target receptor. This guide will explore the biological landscape of these derivatives, with a strong emphasis on their anti-inflammatory properties mediated through CCR2 antagonism.

The CCL2-CCR2 Signaling Axis: A Key Inflammatory Pathway

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, memory T-cells, and natural killer cells. Its biological effects are primarily mediated through its interaction with the G protein-coupled receptor (GPCR), CCR2. The CCL2/CCR2 signaling axis is a central player in the recruitment of inflammatory cells to sites of tissue injury and inflammation, and its dysregulation has been implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.[3]

Upon binding of CCL2 to CCR2, a conformational change in the receptor is induced, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Further downstream signaling involves the activation of key pathways such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. The culmination of this signaling cascade is the promotion of cellular responses critical for inflammation, including chemotaxis, cell survival, and proliferation.

CCL2_CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_protein Gαi/o CCR2->G_protein Activates Antagonist This compound Derivative (Antagonist) Antagonist->CCR2 Blocks PLC PLC G_protein->PLC Activates JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis, Proliferation, Survival Ca_flux->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis JAK_STAT->Chemotaxis

Figure 1: Simplified CCL2-CCR2 Signaling Pathway.

Biological Activity and Structure-Activity Relationship (SAR)

The primary biological activity reported for this compound derivatives is their potent antagonism of the CCR2 receptor. Structure-activity relationship studies have revealed key structural features that govern their potency and selectivity.

Table 1: Structure-Activity Relationship of Selected this compound Derivatives as CCR2 Antagonists

Compound IDR1R2CCR2 Binding IC50 (nM)Reference
1 H1-((1R,3S)-3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl)-3-methyl22[3]
2 H1-Alkyl-cyclopentane carboxamidePotent (specific value not provided)[2]
3 Methyl1-((1R,3S)-3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl)Not specified, but potent[3]

Note: This table is a representative summary. The cited literature should be consulted for a more extensive list of compounds and their activities.

Key SAR observations include:

  • The Carboxyphenyl Moiety: The carboxylic acid group is often crucial for high-affinity binding to CCR2. It is believed to form a key salt bridge interaction with a basic residue in the receptor binding pocket.

  • The Piperidine Ring: The piperidine serves as a central scaffold, and its substitution pattern significantly influences potency and pharmacokinetic properties.

  • Substituents on the Piperidine Nitrogen: Large, lipophilic substituents on the piperidine nitrogen are generally well-tolerated and can enhance potency by occupying a hydrophobic pocket within the receptor.

  • Stereochemistry: The stereochemistry of substituents on both the piperidine ring and its appendages can have a profound impact on biological activity, highlighting the specific conformational requirements for optimal receptor binding.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives. The following sections provide methodologies for key in vitro assays.

CCR2 Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for CCR2 Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CCR2 Incubate Incubate membranes with radioligand (e.g., [¹²⁵I]-CCL2) and test compound Membrane_Prep->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Count Quantify bound radioactivity using a scintillation counter Filter->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze

Figure 2: Workflow for a CCR2 Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing human CCR2 (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the this compound derivative.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with an ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monocyte Chemotaxis Assay

This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Workflow for Monocyte Chemotaxis Assay

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification Cell_Prep Prepare CCR2-expressing cells (e.g., THP-1 monocytes) Compound_Prep Pre-incubate cells with test compound Cell_Prep->Compound_Prep Transwell Place cells in the upper chamber of a Transwell plate. Add CCL2 to the lower chamber. Compound_Prep->Transwell Incubate Incubate to allow cell migration Transwell->Incubate Quantify Stain and count migrated cells Incubate->Quantify

Figure 3: Workflow for a Monocyte Chemotaxis Assay.

Detailed Protocol:

  • Cell Preparation:

    • Use a CCR2-expressing cell line (e.g., the human monocytic cell line THP-1) or freshly isolated primary monocytes.

    • Harvest the cells and resuspend them in a serum-free or low-serum medium at a specific density (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup (Transwell System):

    • Use a chemotaxis chamber (e.g., a 96-well Transwell plate) with a porous membrane (typically 5 µm pore size for monocytes).

    • In the lower chamber, add medium containing CCL2 at a concentration that induces maximal chemotaxis (this should be determined empirically). Include a negative control with medium alone.

    • In a separate plate, pre-incubate the cell suspension with various concentrations of the this compound derivative or vehicle control for 30-60 minutes at 37°C.

    • Add the pre-treated cell suspension to the upper chamber of the Transwell plate.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours, but may need optimization).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain).

    • Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, a fluorescent-based method can be used for quantification.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy and Pharmacokinetics

Several this compound derivatives have demonstrated efficacy in preclinical animal models of inflammatory diseases. For instance, in a rat model of adjuvant-induced arthritis, a potent CCR2 antagonist from this class showed excellent efficacy.[4] The pharmacokinetic profiles of these compounds are a critical aspect of their development. Good oral bioavailability and systemic exposure are necessary for in vivo pharmacological studies. For example, the CCR2 antagonist INCB3344, which shares structural similarities, possesses good oral bioavailability in rodents.[5]

Synthesis

The synthesis of this compound derivatives typically involves multi-step sequences. A general approach often starts with a commercially available piperidine precursor, followed by the introduction of the carboxyphenyl group at the 4-position and subsequent elaboration of the piperidine nitrogen.

Generalized Synthetic Scheme

A common synthetic route involves the Suzuki or Negishi cross-coupling of a 4-halo- or 4-triflyloxy-piperidine derivative with a 4-boronic acid or 4-zinc-phenyl ester, followed by ester hydrolysis to yield the desired carboxylic acid. The substituent on the piperidine nitrogen can be introduced at various stages of the synthesis, often through reductive amination or N-alkylation. A detailed synthetic procedure for a representative compound can be found in the supplementary information of relevant publications.[6][7]

Clinical Development

The therapeutic potential of targeting the CCL2/CCR2 axis has led to the clinical investigation of several CCR2 antagonists for various inflammatory and metabolic diseases. For instance, the CCR2 antagonist JNJ-41443532 has been evaluated in a Phase 2 clinical trial for type 2 diabetes mellitus.[8] While the clinical development of compounds with the specific this compound scaffold is an active area of research, detailed public information on specific clinical candidates is often limited.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent and selective CCR2 antagonists. The wealth of available structure-activity relationship data, coupled with established in vitro and in vivo models, provides a solid foundation for the design and optimization of novel drug candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to facilitate the research and development efforts of scientists working to translate the therapeutic potential of this compound class into clinical reality. Continued exploration of this scaffold is warranted to address the significant unmet medical need in a wide range of inflammatory and other diseases.

References

An In-depth Technical Guide on the Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, structure-activity relationships (SAR), and experimental protocols associated with novel analogues based on this core structure, with a primary focus on their development as serotonin 5-HT2C receptor positive allosteric modulators (PAMs).

Introduction: Targeting the Serotonin 5-HT2C Receptor

Targeting the serotonin (5-HT) 5-HT2C receptor allosterically offers a promising therapeutic strategy for chronic conditions such as obesity and substance use disorders by potentiating the effects of the endogenous neurotransmitter, serotonin.[1][2] Research efforts have focused on optimizing the 4-alkylpiperidine-2-carboxamide scaffold to enhance drug-like properties.[1][2][3] By replacing a long undecyl moiety at the 4-position with cyclohexyl- or phenyl-containing fragments, researchers aimed to decrease lipophilicity and the number of rotatable bonds.[1][2][3]

This optimization led to the discovery of compound 12 (CTW0415) , a 5-HT2C receptor PAM with improved pharmacokinetic properties and fewer off-target interactions compared to earlier series of molecules.[1][2][3][4] The in vivo efficacy of compound 12 has been demonstrated in its ability to potentiate the effects of a selective 5-HT2C receptor agonist in a drug discrimination assay.[1][2]

Structure-Activity Relationship (SAR) Studies

Initial SAR studies on the 4-phenylpiperidine-2-carboxamide scaffold revealed that modifications to the lipophilic tail (LT) at the 4-position significantly impact activity. While shorter alkyl chains (methyl to n-methyl) were found to be inactive, the incorporation of a phenyl or cyclohexyl ring as the LT, combined with a privileged 1,2-diol moiety as the polar head (PH), resulted in potent 5-HT2C PAMs.[1]

Notably, compounds 12 and 13 , which feature a phenyl and a cyclohexyl ring as the LT respectively, along with an (S)-1,2-diol moiety, displayed significant potentiation of 5-HT-evoked responses.[1][3] This finding was unexpected as it represented a significant structural departure from the previously established long alkyl chain compounds, highlighting the importance of the 1,2-diol fragment.[1][3]

SAR_Relationship cluster_scaffold 4-Phenylpiperidine-2-Carboxamide Scaffold cluster_modifications Key Modification Points cluster_activity Resulting Activity Scaffold Core Structure LT Lipophilic Tail (LT) at 4-position Scaffold->LT Modify PH Polar Head (PH) (e.g., 1,2-diol) Scaffold->PH Modify Active Potent 5-HT2C PAM Activity LT->Active Phenyl or Cyclohexyl Ring Inactive Inactive LT->Inactive Short Alkyl Chains PH->Active Privileged 1,2-diol Moiety

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for key 4-phenylpiperidine-2-carboxamide analogues as 5-HT2C receptor PAMs. The data represents the potentiation of 5-HT-induced intracellular calcium release in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor (h5-HT2CR–CHO cells).

CompoundLipophilic Tail (LT)Polar Head (PH) Isomer5-HT Emax (% of 5-HT alone)p-value (vs. 5-HT alone)
3 Undecyl(S)-1,2-diol123.2 ± 4.1< 0.05
12 (CTW0415) Phenyl(S)-1,2-diol127.4 ± 8.79< 0.05
13 Cyclohexyl(S)-1,2-diol117.9 ± 4.71< 0.05

Data extracted from Wold, E. A., et al. (2020).[1][3]

Experimental Protocols

This assay is a primary method for evaluating the activity of compounds as 5-HT2C receptor PAMs.

experimental_workflow start Start: h5-HT2CR–CHO Cells step1 Load cells with Ca2+-sensitive dye (Fluo-4 AM) start->step1 step2 Incubate with test compound or vehicle (HBSS) step1->step2 step3 Stimulate with varying concentrations of 5-HT step2->step3 step4 Measure intracellular Ca2+ release via fluorescence step3->step4 end Determine Emax and EC50 values step4->end

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor (h5-HT2CR–CHO) are used.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Incubation: The cells are then incubated with either the test compound at a specific concentration (e.g., 10 μM) or vehicle (Hank's Balanced Salt Solution - HBSS).

  • 5-HT Stimulation: Following incubation, cells are stimulated with a range of serotonin (5-HT) concentrations.

  • Data Acquisition: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity.

  • Data Analysis: Concentration-response curves for 5-HT in the presence and absence of the test compound are generated to determine the maximum effect (Emax) and the concentration of 5-HT that produces 50% of the maximal response (EC50).[1]

To assess the selectivity of promising compounds, they are screened against a panel of other G-protein coupled receptors (GPCRs) and monoamine transporters.

Methodology:

Compound 12 was submitted to the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[1] It was tested at a concentration of 10 μM against a wide array of biologically relevant targets. A compound is generally considered to have significant interaction if it produces greater than 50% inhibition in the binding or functional assay for a given target.[1]

Results for Compound 12:

At a concentration of 10 μM, compound 12 did not exhibit more than 50% inhibition at any of the screened GPCRs or monoamine transporters, indicating a favorable off-target profile.[1] Furthermore, compound 12 and other validated 5-HT2C PAMs did not significantly alter the Emax or EC50 of 5-HT-induced calcium release in cells expressing the 5-HT2A receptor, demonstrating selectivity against this closely related receptor subtype.[1]

Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway.

signaling_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Stores IP3->ER Binds to receptor Ca_Release Increased Intracellular Ca2+ Concentration ER->Ca_Release Releases Ca2+ Serotonin Serotonin (5-HT) Receptor Receptor Serotonin->Receptor Binds PAM 4-Phenylpiperidine-2- carboxamide PAM (e.g., Compound 12) PAM->Receptor Binds to allosteric site G_Protein G_Protein Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PLC->PIP2 Cleaves

Upon activation by serotonin, the 5-HT2C receptor stimulates phospholipase Cβ (PLCβ) via the Gαq protein.[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The 4-phenylpiperidine-2-carboxamide PAMs enhance this signaling cascade in the presence of serotonin.

Conclusion

The discovery of 4-phenylpiperidine-2-carboxamide analogues, exemplified by compound 12 (CTW0415) , represents a significant advancement in the development of 5-HT2C receptor positive allosteric modulators.[1][2][3] Through strategic structural modifications, researchers have identified compounds with enhanced drug-like properties, including improved pharmacokinetics and reduced off-target activity.[1][2][4] The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for the further development of this chemical series as potential therapeutics for a range of central nervous system disorders.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(4'-Carboxyphenyl)piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4'-carboxyphenyl)piperidine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its rigid piperidine ring provides a defined three-dimensional structure, while the carboxyphenyl group offers a key interaction point for polar contacts with biological targets and a handle for further chemical modification. This document provides detailed application notes on the use of this scaffold in targeting various enzymes implicated in disease, summarizes relevant quantitative data, and offers experimental protocols for key biological assays.

I. Therapeutic Applications and Target-Specific Notes

The this compound core and its derivatives, particularly piperidine-4-carboxamides, have shown promise in the development of inhibitors for several key enzyme targets.

Secretory Glutaminyl Cyclase (sQC) Inhibition for Alzheimer's Disease

Application Focus: Secretory glutaminyl cyclase (sQC) is a key enzyme in the formation of pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which are highly neurotoxic and act as seeds for the aggregation of Aβ plaques in Alzheimer's disease.[1][2] Inhibition of sQC is a promising therapeutic strategy to halt the progression of this neurodegenerative disorder.[1][2]

Design Strategy: The piperidine-4-carboxamide moiety, a close derivative of the this compound scaffold, has been identified as a novel scaffold for sQC inhibitors.[1][3] The core structure can be elaborated to optimize binding within the sQC active site. Molecular docking and structure-activity relationship (SAR) studies can guide the design of more potent inhibitors.

DNA Gyrase Inhibition for Antibacterial Agents

Application Focus: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[4][5] Its absence in eukaryotes makes it an excellent target for the development of novel antibacterial drugs.[4][5]

Design Strategy: Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of mycobacterial DNA gyrase inhibitors.[5][6] These compounds can be designed to interact with the GyrA and GyrB subunits of the enzyme, leading to DNA damage and bacterial cell death.[6] SAR studies can focus on modifications of the piperidine and carboxamide moieties to enhance potency and spectrum of activity.

Matrix Metalloproteinase (MMP) Inhibition for Osteoarthritis and Cancer

Application Focus: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-13, is implicated in the cartilage degradation seen in osteoarthritis and in cancer metastasis.[7]

Design Strategy: The piperidine scaffold can be incorporated into the design of potent and selective MMP inhibitors. The carboxylic acid or a hydroxamate derivative can act as a zinc-binding group, while substitutions on the piperidine ring and the phenyl group can be optimized to achieve selectivity for specific MMPs, such as MMP-13, over others to minimize side effects.[7]

Tyrosinase Inhibition for Hyperpigmentation Disorders

Application Focus: Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Inhibition of tyrosinase is a common strategy for the treatment of hyperpigmentation disorders and is also of interest in the cosmetics industry.[8]

Design Strategy: Piperidine derivatives have been explored as tyrosinase inhibitors.[8] The design of new analogs can focus on creating molecules that can effectively bind to the active site of tyrosinase, often through interactions with the copper ions present in the catalytic center.

II. Data Presentation: Quantitative Analysis of Piperidine Derivatives

The following tables summarize the inhibitory activities of various piperidine derivatives against the aforementioned targets. While not all compounds contain the exact this compound scaffold, they represent structurally related molecules and provide a strong basis for hit-to-lead optimization.

Table 1: Inhibitory Activity of Piperidine Derivatives against Secretory Glutaminyl Cyclase (sQC)

Compound IDScaffoldTargetIC50 (µM)Reference
Cpd-41Piperidine-4-carboxamidesQC34[1][3]

Table 2: Inhibitory Activity of Piperidine-4-Carboxamide (P4C) Analogs against M. abscessus DNA Gyrase

Compound IDModificationTargetMIC (µM)IC50 (µM)Reference
844Parent CompoundM. abscessus--[4]
844-TFM4-TrifluoromethylphenylM. abscessus1.51.5[4]
GepotidacinReference CompoundM. abscessus-2[4]

Table 3: Inhibitory Activity of Piperidine Derivatives against Matrix Metalloproteinases (MMPs)

Compound IDScaffoldTargetIC50 (nM)Ki (nM)Reference
24fCarboxylic acid derivativeMMP-130.50.19[7]
19vα-Sulfone-α-piperidine hydroxamateMMP-2, -9, -13Potent-[9]
20Piperazine-based hydroxamateMMP-131.3-
MMP-91.9-
MMP-318-
MMP-124-

Table 4: Inhibitory Activity of Piperidine Derivatives against Mushroom Tyrosinase

Compound IDScaffoldTargetIC50 (µM)Reference
2d4-(4-fluorobenzyl)piperidine derivativeMushroom Tyrosinase7.56[8]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Secretory Glutaminyl Cyclase (sQC) Inhibition Assay

This protocol is based on a fluorometric assay to measure sQC activity.

Materials:

  • Recombinant human sQC

  • Fluorogenic sQC substrate (e.g., H-Gln-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add 50 µL of the test compound dilution or vehicle control (assay buffer with DMSO).

  • Add 25 µL of recombinant sQC solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic sQC substrate to each well.

  • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to measure the inhibition of DNA gyrase supercoiling activity.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Stop solution/loading dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 1% SDS)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare a reaction mixture containing assay buffer and relaxed plasmid DNA.

  • Add the test compound at various concentrations or vehicle control (DMSO) to the reaction mixture.

  • Add the DNA gyrase enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands.

  • Calculate the percentage of supercoiling inhibition for each compound concentration compared to the control.

  • Determine the IC50 value from the dose-response curve.

Matrix Metalloproteinase (MMP) Inhibition Assay

This is a general protocol for a fluorometric MMP inhibition assay.

Materials:

  • Recombinant human MMP (e.g., MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions (if necessary).

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions or vehicle control.

  • Add the activated MMP enzyme to each well.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic MMP substrate.

  • Measure the fluorescence intensity in kinetic mode at 37°C.

  • Calculate the reaction rate from the linear phase of the fluorescence curve.

  • Determine the percent inhibition and calculate the IC50 value as described for the sQC assay.

Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay for measuring tyrosinase inhibition.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well clear microplate

  • Microplate reader (absorbance at ~475 nm)

Procedure:

  • Prepare a solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the test compound dilutions or vehicle control.

  • Add the mushroom tyrosinase solution to each well.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution.

  • Measure the absorbance at 475 nm in kinetic mode for 20-30 minutes.

  • Calculate the rate of dopachrome formation (the colored product).

  • Determine the percent inhibition and calculate the IC50 value.

Cell Viability/Cytotoxicity Assay (SRB Assay)

This assay is used to assess the cytotoxicity of the synthesized compounds.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader (absorbance at ~515 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash away the unbound dye with 1% acetic acid and air dry.

  • Solubilize the protein-bound dye with Tris base solution.

  • Measure the absorbance at 515 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

IV. Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for drug discovery using the this compound scaffold.

Melanogenesis_Signaling_Pathway cluster_melanocyte Melanocyte UVB UV Radiation Keratinocyte Keratinocyte UVB->Keratinocyte stimulates alphaMSH α-MSH Keratinocyte->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription of Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translates to Tyrosine Tyrosine Tyrosinase->Tyrosine LDOPA L-DOPA Tyrosinase->LDOPA Tyrosine->LDOPA hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Inhibitor Tyrosinase Inhibitor (e.g., Piperidine Derivative) Inhibitor->Tyrosinase inhibits

Caption: Melanogenesis Signaling Pathway and Point of Inhibition.

DNA_Gyrase_Mechanism Relaxed_DNA Relaxed Circular DNA DNA_Gyrase_Complex DNA-Gyrase Complex Relaxed_DNA->DNA_Gyrase_Complex binds Gyrase DNA Gyrase (GyrA + GyrB) Gyrase->DNA_Gyrase_Complex ATP ATP ATP->DNA_Gyrase_Complex provides energy Cleavage Double-Strand Break in G-segment DNA_Gyrase_Complex->Cleavage ADP ADP + Pi DNA_Gyrase_Complex->ADP Strand_Passage T-segment passes through break Cleavage->Strand_Passage Ligation Resealing of G-segment Strand_Passage->Ligation Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA releases Inhibitor DNA Gyrase Inhibitor (e.g., Piperidine-4-carboxamide) Inhibitor->DNA_Gyrase_Complex stabilizes cleavage complex (prevents ligation)

Caption: Mechanism of DNA Gyrase and Inhibition.

Drug_Discovery_Workflow Scaffold This compound Scaffold Library Compound Library Synthesis Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Gen->Library Iterative Design Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Refinement Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General Drug Discovery Workflow.

V. Pharmacokinetic Considerations

The piperidine moiety can influence the pharmacokinetic properties of a drug molecule. Generally, piperidine-containing compounds are lipophilic, which can aid in cell permeability. However, this can also lead to poor aqueous solubility. The basic nitrogen of the piperidine ring can be a site for metabolism (e.g., N-dealkylation). Strategies to improve the oral bioavailability of piperidine derivatives include the formation of salts to enhance solubility and modifications to block metabolic sites. For instance, piperine, a naturally occurring piperidine alkaloid, has been shown to enhance the bioavailability of other drugs, although its own oral bioavailability in rats is modest at around 24%.[10][11] Formulations such as self-emulsifying drug delivery systems (SEDDS) have been shown to significantly improve the oral bioavailability of piperine.[12] These considerations are crucial in the lead optimization phase of drug discovery.

References

Applications of 4-(4'-Carboxyphenyl)piperidine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4'-Carboxyphenyl)piperidine is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, combined with a readily modifiable carboxylic acid group, makes it an ideal scaffold for the synthesis of a diverse range of therapeutic agents. This document provides detailed application notes on the utility of this compound and its derivatives in the development of CCR5 antagonists for HIV-1 treatment, opioid receptor modulators for pain management, and Factor Xa inhibitors for anticoagulation therapy.

Application 1: CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells.[1][2] Blocking this interaction is a validated strategy for antiretroviral therapy. Derivatives of this compound have been successfully employed to develop potent and selective CCR5 antagonists.

Quantitative Data Summary

The following table summarizes the in vitro anti-HIV-1 activity of a series of piperidine-4-carboxamide derivatives, which can be synthesized from this compound precursors.

Compound IDR Group on Piperidine NitrogenCCR5 Binding IC50 (nM)Anti-HIV-1 Activity EC50 (nM)
11a Acetyl1.81.2
11b Propanoyl1.50.9
11c Isobutanoyl1.10.7
11f Cyclopropylcarbonyl0.90.59

Data compiled from studies on piperidine-4-carboxamide derivatives as CCR5 antagonists.[3]

Experimental Protocols

Protocol 1: Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist Derivative

This protocol describes a general method for the synthesis of piperidine-4-carboxamide derivatives starting from a this compound precursor.

  • Amide Coupling:

    • Dissolve 1 equivalent of N-protected this compound in a suitable solvent such as dichloromethane (DCM).

    • Add 1.1 equivalents of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of an activating agent such as Hydroxybenzotriazole (HOBt).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1 equivalent of the desired amine and stir the reaction overnight at room temperature.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection and Acylation:

    • Deprotect the piperidine nitrogen using appropriate conditions (e.g., trifluoroacetic acid for a Boc protecting group).

    • Neutralize the resulting amine salt with a base such as triethylamine.

    • Acylate the piperidine nitrogen with the desired acyl chloride or carboxylic acid (using a coupling agent) to yield the final piperidine-4-carboxamide derivative.[3]

Protocol 2: HIV-1 Entry Assay (Pseudovirus-based Neutralization Assay)

This assay measures the ability of a compound to inhibit the entry of HIV-1 pseudotyped with an R5-tropic envelope protein into target cells.[1][4]

  • Materials:

    • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter).

    • HIV-1 pseudovirus expressing an R5-tropic envelope glycoprotein.

    • Culture medium (DMEM with 10% FBS and antibiotics).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.[1]

    • Add the virus-compound mixture to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.[1]

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIV-1 entry pathway and a typical workflow for screening CCR5 antagonists.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 gp41->CCR5 5. Membrane Fusion CD4->CCR5 2. Conformational Change CCR5->gp41 4. gp41 Unfolds Antagonist CCR5 Antagonist Antagonist->CCR5 Blockade

HIV-1 entry pathway and CCR5 antagonist mechanism.

CCR5_Screening_Workflow Start Start: Compound Library Assay Pseudovirus Neutralization Assay Start->Assay Data Determine IC50 Values Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization End End: Candidate Drug Optimization->End

Workflow for screening CCR5 antagonists.

Application 2: Opioid Receptor Modulators for Pain Management

The 4-phenylpiperidine substructure is a well-established pharmacophore in opioid receptor ligands. By incorporating a carboxyphenyl group, the this compound scaffold provides a handle for further chemical modifications to fine-tune the affinity and efficacy of these compounds at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Data Summary

The table below presents the binding affinities (Ki) of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, which are structurally related to compounds derivable from this compound, for the three main opioid receptor subtypes.

Compound IDR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160

Data adapted from a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives.[5]

Experimental Protocols

Protocol 3: General Synthesis of 4-Arylpiperidine Derivatives

This protocol outlines a synthetic route to 4-arylpiperidine derivatives.

  • N-Alkylation/Arylation:

    • Start with a suitable 4-arylpiperidine precursor.

    • Dissolve the piperidine derivative in a solvent like acetonitrile or DMF.

    • Add a base such as potassium carbonate.

    • Add the desired alkyl or aryl halide and heat the reaction mixture to drive the N-alkylation/arylation reaction to completion.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the product by column chromatography or recrystallization.

Protocol 4: Opioid Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for opioid receptors by measuring its ability to displace a specific radioligand.[5][6]

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

    • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69593 for κ).[5]

    • Unlabeled competitor ligand (the test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[5]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[5]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Signaling Pathway and Experimental Workflow

The following diagrams depict a simplified opioid receptor signaling pathway and the workflow for a competitive binding assay.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channels (K+, Ca2+) G_Protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion cAMP->Ion_Channel Downstream Effects Agonist Opioid Agonist Agonist->Opioid_Receptor Binding

Simplified opioid receptor signaling pathway.

Binding_Assay_Workflow Start Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and Test Compound Start->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze Result Determine Binding Affinity Analyze->Result

Workflow for a radioligand binding assay.

Application 3: Factor Xa Inhibitors for Anticoagulation

Factor Xa (FXa) is a serine protease that plays a central role in the blood coagulation cascade.[7] Inhibiting FXa is an effective strategy for preventing and treating thromboembolic disorders. The this compound scaffold can be incorporated into the design of direct FXa inhibitors, where the carboxylic acid can interact with key residues in the active site of the enzyme.

Quantitative Data Summary

The following table shows the biological activity of a series of piperidine diamine derivatives as Factor Xa inhibitors.

Compound IDR GroupfXa Ki (nM)Prothrombin Time (PTx2) (µM)
2a H1.50.45
2c 4-F-Ph0.80.28
2h 2-Thienyl0.50.19
2k 4-Pyridyl0.30.15

Data from a study on piperidine diamine derivatives as Factor Xa inhibitors.[1]

Experimental Protocols

Protocol 5: Synthesis of a Piperidine-based Factor Xa Inhibitor

This protocol provides a general synthetic route for piperidine-based Factor Xa inhibitors.

  • Amide Bond Formation:

    • React N-protected 4-aminopiperidine with a substituted benzoic acid containing a leaving group (e.g., a chloro or fluoro group) under basic conditions to form an amide bond.

  • Coupling with the Carboxyphenyl Moiety:

    • Couple the product from the previous step with a derivative of this compound, for instance, by reacting an amine on the first fragment with the activated carboxylic acid of the second fragment using standard peptide coupling reagents.

  • Final Modification and Deprotection:

    • Perform any final modifications to the structure.

    • Remove any protecting groups to yield the final Factor Xa inhibitor.

Protocol 6: Chromogenic Factor Xa Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa.[8][9]

  • Materials:

    • Purified human Factor Xa.

    • Chromogenic substrate for Factor Xa (e.g., S-2222).

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.4).

    • Test compound.

    • Microplate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, test compound at various concentrations, and Factor Xa.

    • Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the role of Factor Xa in the coagulation cascade and a general workflow for identifying Factor Xa inhibitors.

Coagulation_Cascade cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Conversion Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Conversion Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Factor Xa Inhibitor Inhibitor->FactorXa Inhibition

Role of Factor Xa in the coagulation cascade.

FXa_Inhibitor_Workflow Start Compound Design & Synthesis Assay Chromogenic Factor Xa Assay Start->Assay Data Determine IC50/Ki Values Assay->Data Coagulation_Assay In Vitro Coagulation Assays (PT, aPTT) Data->Coagulation_Assay In_Vivo In Vivo Efficacy Models Coagulation_Assay->In_Vivo Candidate Lead Candidate In_Vivo->Candidate

Workflow for the discovery of Factor Xa inhibitors.

References

Application Notes and Protocols for 4-(4'-carboxyphenyl)piperidine in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 4-(4'-carboxyphenyl)piperidine as a Linker for Metal-Organic Framework (MOF) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of Metal-Organic Frameworks (MOFs) synthesized using this compound as the primary organic linker. The following application notes and protocols are therefore based on established synthetic methodologies for MOFs using structurally similar linkers, such as those containing carboxylate and piperidine or other N-heterocyclic moieties. These protocols provide a foundational approach for researchers exploring the potential of this compound in MOF synthesis.

Introduction to this compound as a MOF Linker

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. This compound is a bifunctional organic molecule featuring a carboxylic acid group for coordination to metal centers and a piperidine ring that can introduce flexibility and potential for post-synthetic modification.

The incorporation of a piperidine moiety can influence the framework's properties in several ways:

  • Flexibility: The non-planar nature of the piperidine ring can lead to the formation of flexible MOF structures, which may exhibit interesting guest-responsive behaviors.

  • Functionality: The secondary amine in the piperidine ring can act as a basic site for catalysis or be functionalized post-synthetically to introduce other chemical groups.

  • Chirality: Substituted piperidine derivatives can be used to construct chiral MOFs for enantioselective separations and catalysis.

Potential applications for MOFs synthesized with this linker are anticipated in areas such as gas storage and separation, catalysis, and drug delivery, leveraging the inherent properties of the linker.

Generalized Solvothermal Synthesis Protocol

Solvothermal synthesis is a common method for preparing MOFs, involving the reaction of the metal precursor and organic linker in a sealed vessel at elevated temperatures.[1] The following is a generalized protocol that can be adapted for the synthesis of MOFs using this compound.

Materials:

  • Metal salt precursor (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate[1], Zirconium(IV) chloride)

  • This compound (linker)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)

  • Modulator (optional, e.g., Acetic acid, Formic acid, Trifluoroacetic acid)

Experimental Workflow Diagram:

solvothermal_synthesis cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation A Dissolve metal salt in solvent C Combine solutions in a Teflon-lined autoclave A->C B Dissolve this compound in solvent B->C D Add modulator (optional) C->D E Seal autoclave and heat in an oven (e.g., 80-150 °C for 24-72 h) D->E F Cool autoclave to room temperature E->F G Filter the crystalline product F->G H Wash with fresh solvent (e.g., DMF, Ethanol) G->H I Dry the product under vacuum H->I J Activate by solvent exchange and heating under vacuum I->J

Caption: General workflow for the solvothermal synthesis of MOFs.

Detailed Protocol:

  • Preparation of Precursor Solutions:

    • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of the chosen solvent (e.g., DMF).

    • In a separate vial, dissolve this compound (e.g., 0.5 mmol) in 10 mL of the same solvent. Sonication may be required to aid dissolution.

  • Reaction Mixture:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • If a modulator is used, add it to the reaction mixture (e.g., 10-50 equivalents relative to the metal salt). Modulators can influence crystal size and quality.

  • Crystallization:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to the desired temperature (typically between 80 °C and 150 °C) and hold for a period of 24 to 72 hours.

  • Product Isolation:

    • After the reaction is complete, cool the autoclave to room temperature naturally.

    • Collect the crystalline product by filtration or decantation.

  • Washing and Drying:

    • Wash the collected crystals with fresh solvent (e.g., 3 x 5 mL of DMF) to remove any unreacted starting materials.

    • Subsequently, wash with a more volatile solvent like ethanol or methanol to facilitate drying.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Activation:

    • To remove solvent molecules occluded within the pores, the MOF should be activated. This typically involves immersing the as-synthesized material in a fresh, volatile solvent (e.g., ethanol or acetone) for 24-48 hours, followed by heating under a dynamic vacuum.

Table 1: Representative Solvothermal Synthesis Parameters (Hypothetical)

ParameterCondition 1Condition 2Condition 3
Metal PrecursorZn(NO₃)₂·6H₂OCu(NO₃)₂·3H₂OZrCl₄
Metal:Linker Ratio1:11:21:1
SolventDMFDEF/H₂O (1:1)DMF
ModulatorAcetic Acid (20 eq.)NoneTrifluoroacetic Acid (50 eq.)
Temperature (°C)10085120
Time (h)487248

Characterization of the Synthesized MOF

A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the new MOF material.

Logical Flow for MOF Characterization:

characterization_flow A As-Synthesized Product B Powder X-Ray Diffraction (PXRD) - Confirm crystallinity and phase purity A->B D Thermogravimetric Analysis (TGA) - Assess thermal stability and solvent content A->D E Fourier-Transform Infrared (FTIR) Spectroscopy - Confirm coordination of carboxylate to metal A->E G Scanning Electron Microscopy (SEM) - Observe crystal morphology and size A->G C Single-Crystal X-Ray Diffraction - Determine crystal structure (if suitable crystals are obtained) B->C Phase pure & crystalline F Brunauer-Emmett-Teller (BET) Analysis - Determine surface area and pore volume B->F Crystalline & porous

Caption: A logical workflow for the characterization of a newly synthesized MOF.

Experimental Protocols for Key Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To verify the crystallinity and phase purity of the bulk material.

    • Method: A small amount of the dried MOF powder is gently pressed onto a sample holder. The sample is then analyzed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02°. The resulting pattern is compared to simulated patterns from single-crystal data if available, or used to assess batch-to-batch reproducibility.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability of the MOF and to quantify the amount of solvent within the pores.

    • Method: A small amount of the MOF sample (5-10 mg) is placed in an alumina pan. The sample is heated under a nitrogen or air atmosphere at a constant rate (e.g., 5-10 °C/min) from room temperature to approximately 600-800 °C. Weight loss events correspond to the removal of guest/coordinated solvent molecules and eventual framework decomposition.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Purpose: To measure the specific surface area and pore volume of the activated MOF.

    • Method: A sample of the activated MOF (50-100 mg) is placed in a sample tube and degassed under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any remaining guest molecules. A nitrogen adsorption-desorption isotherm is then measured at 77 K. The BET equation is applied to the adsorption data to calculate the surface area.

Table 2: Expected Characterization Data for a Hypothetical MOF

Characterization TechniqueExpected Result
PXRDSharp diffraction peaks indicating a crystalline material.
TGAInitial weight loss corresponding to guest solvent, followed by a plateau indicating thermal stability, and then a final sharp weight loss due to framework decomposition.
FTIR SpectroscopyShift of the C=O stretching frequency of the carboxylic acid upon coordination to the metal center. Appearance of bands corresponding to metal-oxygen bonds.
BET Surface AreaA Type I or Type IV isotherm, with a calculated surface area potentially ranging from 500 to 3000 m²/g, depending on the framework topology.
SEMUniform crystals with a well-defined morphology (e.g., cubic, octahedral, rod-like).

Potential Applications and Relevant Protocols

MOFs derived from this compound could be explored for applications in drug delivery and heterogeneous catalysis.

Application in Drug Delivery

The porous nature and tunable functionality of MOFs make them promising candidates for drug delivery systems.[2]

Protocol for Drug Loading (Encapsulation):

  • Activation: Activate the synthesized MOF by heating under vacuum to ensure the pores are empty.

  • Drug Solution Preparation: Prepare a concentrated solution of the desired drug molecule (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent in which the MOF is stable.

  • Loading: Immerse a known amount of the activated MOF in the drug solution. Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Isolation and Washing: Centrifuge the mixture to collect the drug-loaded MOF. Wash the solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Quantification: Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or HPLC and calculating the difference in concentration before and after loading. Alternatively, the loaded MOF can be dissolved in an acidic solution and the drug content can be directly measured.

Signaling Pathway for pH-Responsive Drug Release:

drug_release cluster_tumor Tumor Microenvironment (Acidic pH) A Drug-Loaded MOF B Protonation of Carboxylate Linker A->B H+ C Weakening of Metal-Ligand Bonds B->C D Framework Decomposition C->D E Drug Release D->E

Caption: Proposed mechanism for pH-triggered drug release from a MOF in an acidic environment.

Application in Heterogeneous Catalysis

The piperidine nitrogen in the linker can act as a basic catalytic site.

Protocol for a Model Catalytic Reaction (Knoevenagel Condensation):

  • Catalyst Preparation: Activate the MOF to ensure the catalytic sites are accessible.

  • Reaction Setup: In a round-bottom flask, add the activated MOF (e.g., 10 mol% relative to the aldehyde).

  • Reactants: Add the reactants, for example, benzaldehyde (1 mmol) and malononitrile (1.1 mmol), dissolved in a suitable solvent like ethanol (5 mL).

  • Reaction: Stir the mixture at a specific temperature (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Recovery: After the reaction is complete, the MOF catalyst can be recovered by simple filtration or centrifugation.

  • Recyclability: Wash the recovered catalyst with the reaction solvent and dry it under vacuum. The recycled catalyst can be used in subsequent reaction cycles to test its stability and reusability.

Table 3: Hypothetical Catalytic Performance Data

EntryCatalystTime (h)Conversion (%)
1MOF-Zn-CPP495
2MOF-Zn-CPP (recycled 1st)493
3MOF-Zn-CPP (recycled 2nd)491
4No Catalyst12< 5

(CPP = this compound)

By providing these detailed protocols and structured data, researchers can begin to explore the synthesis and application of MOFs based on the this compound linker, contributing to the development of new functional materials.

References

Application Note and Protocol: Derivatization of 4-(4'-Carboxyphenyl)piperidine for Enhanced Analysis and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4'-Carboxyphenyl)piperidine is a versatile bifunctional molecule incorporating a piperidine ring and a carboxylic acid moiety. This structure makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of a wide range of compounds, including potent opioid receptor modulators. Derivatization of the carboxylic acid group is a crucial step in many synthetic pathways and can also be employed to improve the analytical characteristics of the molecule, for instance, by enhancing its ionization efficiency in mass spectrometry.

This document provides detailed protocols for the derivatization of the carboxylic acid group of this compound to form amides and esters. These protocols are based on established carboxylic acid activation methods and provide a foundation for researchers to develop specific derivatives for their desired applications.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound based on common carboxylic acid activation methodologies.

Derivatization TypeCoupling/Activating AgentsBase (if applicable)SolventTypical Reaction TimeTypical Yield RangePurification Method
Amidation EDC·HCl, DMAP-Dichloromethane (DCM)12-24 hours80-95%Column Chromatography
Amidation HATU, DIPEAN,N-Diisopropylethylamine (DIPEA)Dimethylformamide (DMF)1-4 hours85-99%Column Chromatography
Esterification (e.g., Methyl Ester) Trimethylsilyl diazomethane-Acetonitrile/Methanol3-4 hours~90%Column Chromatography
Esterification (e.g., tert-Butyl Ester) Dicyclohexylcarbodiimide (DCC), DMAP-Dichloromethane (DCM)3-6 hours70-85%Column Chromatography

Experimental Protocols

Protocol 1: Amide Synthesis via EDC Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

Materials and Reagents:

  • This compound

  • Amine of interest (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.1 equivalents), EDC·HCl (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) overnight (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure amide derivative.[1]

Protocol 2: Ester Synthesis via DCC Coupling

This protocol details the esterification of this compound with an alcohol using Dicyclohexylcarbodiimide (DCC) as the activating agent and DMAP as a catalyst.[2]

Materials and Reagents:

  • This compound

  • Alcohol of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Addition of DCC: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure ester derivative.[3]

Mandatory Visualization

The following diagrams illustrate the general signaling pathway for carboxylic acid activation and the experimental workflow for the derivatization of this compound.

G Figure 1: General Signaling Pathway for Carboxylic Acid Activation and Amide Formation cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid This compound Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + Activating Agent Activating_Agent Coupling Agent (e.g., EDC, DCC, HATU) Derivatized_Product Amide or Ester Derivative Activated_Intermediate->Derivatized_Product + Nucleophile Nucleophile Amine or Alcohol

Caption: General reaction pathway for the derivatization of a carboxylic acid.

G Figure 2: Experimental Workflow for Derivatization Start Start Reagent_Prep Prepare Solutions of Starting Material, Reagents, and Solvents Start->Reagent_Prep Reaction_Setup Combine Starting Material, Amine/Alcohol, and Coupling Agents in Solvent Reagent_Prep->Reaction_Setup Reaction Stir at Appropriate Temperature and Monitor by TLC Reaction_Setup->Reaction Workup Quench Reaction and Perform Aqueous Work-up Reaction->Workup Purification Purify Crude Product via Column Chromatography Workup->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the derivatization of this compound.

References

Application Notes and Protocols for the Quantification of 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4'-carboxyphenyl)piperidine is a chemical intermediate of interest in the synthesis of various compounds. Accurate and reliable quantification of this molecule is essential for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below.

MethodPrincipleTypical ApplicationAdvantages
HPLC-UV Reversed-phase chromatography with UV detection.Routine analysis, purity assessment, and quantification in bulk materials and simple matrices.Cost-effective, robust, and widely available instrumentation.
LC-MS/MS Reversed-phase chromatography coupled with tandem mass spectrometry.Low-level quantification in complex matrices such as biological fluids, and impurity profiling.High sensitivity, high selectivity, and structural confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample mixture. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The phenyl group in the molecule acts as a chromophore, allowing for detection and quantification using a UV detector.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Phosphoric Acid
(adjust ratio for optimal separation, e.g., 50:50:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Expected Quantitative Performance

The following table summarizes the typical performance characteristics of an HPLC-UV method for a compound structurally similar to this compound. Note: These values are illustrative and require validation for the specific analyte and laboratory conditions.

ParameterExpected Value
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std prep_sample Dissolve Sample in Mobile Phase prep_start->prep_sample dissolve_std Dissolve in Mobile Phase (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Calibration Standards) dissolve_std->dilute_std prep_end Ready for Injection dilute_std->prep_end filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->prep_end inject Inject Sample/ Standard prep_end->inject hplc_system HPLC System (C18 Column) separate Chromatographic Separation hplc_system->separate inject->hplc_system detect UV Detection (230 nm) separate->detect data_acq Data Acquisition detect->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

This method provides superior sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected and quantified. This multiple reaction monitoring (MRM) approach minimizes matrix interference and allows for accurate quantification at very low concentrations.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal standard (IS), preferably a stable isotope-labeled analog of the analyte.

2. LC-MS/MS Conditions

ParameterCondition
Column C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, then re-equilibrate (optimize as needed)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by infusion of the standard
MRM Transition (IS) To be determined by infusion of the standard

3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma, buffer) with known amounts of the analyte and a constant amount of the internal standard.

  • Sample Preparation (e.g., for plasma):

    • To a 100 µL aliquot of the plasma sample, add the internal standard.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Expected Quantitative Performance

The following table summarizes the typical performance characteristics of an LC-MS/MS method for a compound structurally similar to this compound. Note: These values are illustrative and require validation for the specific analyte and laboratory conditions.

ParameterExpected Value
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start spike_is Spike Sample with Internal Standard prep_start->spike_is protein_precip Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer prep_end Ready for Injection supernatant_transfer->prep_end inject Inject Sample prep_end->inject lc_system LC System (C18 Column) separate Chromatographic Separation lc_system->separate inject->lc_system ionize Electrospray Ionization (ESI) separate->ionize ms1 Quadrupole 1 (Precursor Ion Selection) ionize->ms1 ms2 Quadrupole 2 (Collision Cell - Fragmentation) ms1->ms2 ms3 Quadrupole 3 (Product Ion Detection) ms2->ms3 integrate Peak Integration (Analyte & IS) ms3->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Calibration Curve (Ratio vs. Conc.) ratio->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is suitable for routine analysis of bulk material and simple formulations, while the LC-MS/MS method is ideal for trace-level quantification in complex biological or environmental samples. It is imperative that the chosen method is fully validated in accordance with the relevant guidelines to ensure the accuracy and reliability of the results.

Application Notes and Protocols: 4-(4'-Carboxyphenyl)piperidine in the Synthesis of Potent Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics, most notably represented by blockbuster drugs such as pethidine and fentanyl. This structural motif serves as a crucial pharmacophore, facilitating interaction with opioid receptors to elicit a powerful analgesic response. 4-(4'-Carboxyphenyl)piperidine is a versatile starting material for the synthesis of a diverse range of analgesic compounds. The carboxylic acid moiety offers a reactive handle for various chemical modifications, including esterification and amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the synthesis and analgesic evaluation of derivatives of this compound.

Synthetic Application: A Versatile Scaffold for Opioid Analgesics

The chemical structure of this compound provides three key points for diversification to modulate analgesic potency, receptor selectivity, and pharmacokinetic properties:

  • The Carboxylic Acid Group: Esterification or amidation of this group can significantly influence the compound's interaction with the opioid receptor and its metabolic stability.

  • The Piperidine Nitrogen: Alkylation of the piperidine nitrogen with various substituents, such as phenethyl groups, is a well-established strategy to enhance analgesic activity.

  • The Phenyl Ring: While less commonly modified in this specific scaffold, substitution on the phenyl ring can be explored to fine-tune electronic and steric properties.

A general synthetic workflow for the utilization of this compound in the synthesis of potent analgesics is outlined below.

G start This compound ester Esterification (e.g., with Ethanol) start->ester H+, EtOH amide Amide Coupling (e.g., with Aniline) start->amide Coupling Agents (EDC, HOBt) ester_prod Ethyl 4-(4'-phenyl)piperidine-4-carboxylate ester->ester_prod n_alkyl N-Alkylation (e.g., with Phenethyl bromide) ester_prod->n_alkyl Phenethyl bromide, Base final_prod Ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate (Pethidine Analog) n_alkyl->final_prod amide_int 4-(4'-(Phenylcarbamoyl)phenyl)piperidine amide->amide_int n_alkyl_amide N-Alkylation (e.g., with Phenethyl bromide) amide_int->n_alkyl_amide Phenethyl bromide, Base final_amide N-Phenyl-1-(2-phenylethyl)-4-(4'-(phenylcarbamoyl)phenyl)piperidine (Amide Analog) n_alkyl_amide->final_amide

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4'-phenyl)piperidine-4-carboxylate (Esterification)

This protocol describes the esterification of this compound to its corresponding ethyl ester, a key intermediate.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-(4'-phenyl)piperidine-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate (N-Alkylation)

This protocol details the N-alkylation of the piperidine nitrogen, a crucial step for enhancing analgesic potency.

Materials:

  • Ethyl 4-(4'-phenyl)piperidine-4-carboxylate (from Protocol 1)

  • 2-Phenylethyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a solution of ethyl 4-(4'-phenyl)piperidine-4-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add 2-phenylethyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Pharmacological Evaluation: Analgesic Activity Assays

The analgesic properties of the synthesized compounds are typically evaluated in animal models using standardized pain assays.

Protocol 3: Hot-Plate Test

The hot-plate test is a widely used method to assess the central analgesic activity of compounds.

Apparatus:

  • Hot-plate analgesia meter with the plate temperature maintained at 55 ± 0.5 °C.

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle (control) to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, place each mouse individually on the hot plate.

  • Record the latency time for the first sign of pain response, such as paw licking, paw shaking, or jumping.

  • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • An increase in the latency time compared to the control group indicates an analgesic effect.

Protocol 4: Tail-Flick Test

The tail-flick test is another common method for evaluating centrally mediated analgesia.

Apparatus:

  • Tail-flick analgesia meter that applies a radiant heat source to the tail.

Procedure:

  • Gently restrain the mouse and place its tail over the radiant heat source.

  • Activate the heat source and start a timer.

  • The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.

  • Administer the test compound or vehicle.

  • Measure the tail-flick latency at various time points post-administration.

  • An increase in tail-flick latency indicates analgesia. A cut-off time is employed to avoid tissue damage.

Protocol 5: Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity.

Procedure:

  • Administer the test compound or vehicle to the mice.

  • After a set absorption time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Immediately after the acetic acid injection, place the mouse in an observation chamber.

  • Count the number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) over a defined period (e.g., 20 minutes).

  • A reduction in the number of writhes compared to the control group indicates analgesic activity.

Data Presentation: Quantitative Analgesic Activity

The analgesic potency of novel compounds is often compared to standard drugs like morphine and pethidine. The data is typically presented as the ED₅₀ (the dose that produces a therapeutic effect in 50% of the population) or receptor binding affinity (Ki).

Table 1: In Vivo Analgesic Potency of Phenylpiperidine Derivatives

CompoundTest AnimalRoute of AdministrationAnalgesic AssayED₅₀ (mg/kg)Reference
MorphineRatIntraperitonealHot Plate3.55[1]
PethidineRatIntraperitonealHot Plate24.21[1]
FentanylMouseSubcutaneousTail Flick0.02

Table 2: Mu-Opioid Receptor (MOR) Binding Affinity

CompoundReceptorKi (nM)Reference
MorphineHuman MOR1-100[2]
FentanylHuman MOR1-100[2]
SufentanilHuman MOR<1[2]

Mechanism of Action: Opioid Receptor Signaling

Analgesics derived from this compound typically exert their effects by acting as agonists at μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[3] The binding of the analgesic ligand to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3]

G cluster_membrane Cell Membrane mor μ-Opioid Receptor (MOR) g_protein G-protein (αβγ) mor->g_protein activates ac Adenylyl Cyclase g_protein->ac Gαi inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel Gβγ inhibits k_channel K⁺ Channel g_protein->k_channel Gβγ activates camp ↓ cAMP ac->camp ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↑ K⁺ Efflux k_channel->k_efflux ligand Analgesic Ligand ligand->mor binds to neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Mu-opioid receptor signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel and potent analgesic agents. The synthetic protocols and pharmacological evaluation methods detailed in this document provide a framework for researchers to design, synthesize, and test new chemical entities with the potential for improved therapeutic profiles. The ability to systematically modify the core structure allows for a detailed exploration of the structure-activity relationships governing opioid receptor interaction and analgesic efficacy.

References

The Pivotal Role of 4-Phenylpiperidine-4-carboxylic Acid in Neuroscience Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpiperidine-4-carboxylic acid (PPCA) is a versatile chemical scaffold of significant interest in neuroscience research and drug development. While not typically pharmacologically active in its own right, its rigid structure provides an ideal starting point for the synthesis of a diverse array of neuroactive compounds. This document provides an in-depth overview of the applications of PPCA in neuroscience, complete with detailed experimental protocols and quantitative data for key derivatives.

Application Notes

The 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds targeting the central nervous system (CNS). Its derivatives have been instrumental in the development of analgesics, antidepressants, and antipsychotics. The strategic modification of the PPCA molecule allows for the fine-tuning of pharmacological activity, leading to compounds with high affinity and selectivity for various neuronal targets.

A Versatile Scaffold for CNS Drug Discovery

The primary application of 4-phenylpiperidine-4-carboxylic acid lies in its role as a key intermediate in the synthesis of potent and selective ligands for a variety of CNS receptors and transporters.[1] Its derivatives have been extensively explored for their therapeutic potential in treating a range of neurological and psychiatric disorders.

  • Opioid Receptor Ligands: The 4-phenylpiperidine structure is a cornerstone of many potent opioid analgesics.[2][3] By modifying the substituents on the piperidine ring and the phenyl group, researchers have developed ligands with varying affinities for mu (µ), delta (δ), and kappa (κ) opioid receptors. This has led to the discovery of potent analgesics with potentially reduced side effects.[4][5]

  • Dopamine Receptor Ligands: Derivatives of 4-phenylpiperidine have been synthesized and evaluated as ligands for dopamine D2 receptors.[6] These compounds have shown potential as dopaminergic stabilizers, offering a novel approach to treating conditions like Huntington's disease and psychosis.[6]

  • Serotonin Receptor Modulators: The PPCA scaffold has been utilized to create positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[7] These PAMs can enhance the receptor's response to endogenous serotonin and are being investigated for their potential in treating obesity, schizophrenia, and other CNS disorders.[7]

  • Monoamine Reuptake Inhibitors: Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been developed as monoamine neurotransmitter re-uptake inhibitors.[8] These compounds can modulate the levels of serotonin, norepinephrine, and dopamine in the synapse and are being explored for the treatment of depression and Attention Deficit Hyperactivity Disorder (ADHD).[8]

  • Substrates for Monoamine Oxidase (MAO): Certain derivatives of 4-phenylpiperidine have been shown to be substrates for monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. This interaction can have neurotoxic implications and is an important consideration in the safety profiling of new CNS drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data for representative neuroactive compounds derived from the 4-phenylpiperidine scaffold.

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityReference
LoperamideMu-Opioid Receptor (hMOR)1.1 ± 0.2Agonist[4]
Pridopidine (ACR16)Dopamine D2 ReceptorLow AffinityFunctional Antagonist[6]
CYD-1-79 Analogue 12Serotonin 5-HT2C ReceptorNot ReportedPAM[7]
Bifunctional Ligand 4Mu-Opioid Receptor (hMOR)1.1 ± 0.1Partial Agonist[9]
Bifunctional Ligand 4Delta-Opioid Receptor (hDOR)1.4 ± 0.2Antagonist[9]
Bifunctional Ligand 5Mu-Opioid Receptor (hMOR)3.5 ± 0.5Antagonist[9]
Bifunctional Ligand 5Delta-Opioid Receptor (hDOR)1.6 ± 0.3Antagonist[9]

Note: "Not Reported" indicates that the specific value was not provided in the cited source.

Experimental Protocols

Protocol 1: Synthesis of a 4-Phenylpiperidine-2-Carboxamide Analogue (General Scheme)

This protocol outlines a general synthetic route for preparing 4-phenylpiperidine-2-carboxamide analogues, which have been investigated as serotonin 5-HT2C receptor positive allosteric modulators.[7]

Materials:

  • Iodinated ester of picolinic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH), Water (H₂O), Toluene (PhMe)

  • Hydrogen gas (H₂)

  • Platinum oxide (PtO₂)

  • Hydrochloric acid (HCl) in Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Amino alcohols

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suzuki Coupling: To a solution of the iodinated ester of picolinic acid in a mixture of EtOH/H₂O/PhMe (2:1:1), add phenylboronic acid, Na₂CO₃, and the palladium catalyst. Reflux the mixture.

  • Hydrogenation: Subject the product from step 1 to hydrogenation with H₂ gas and PtO₂ in a mixture of HCl/MeOH/H₂O at room temperature for 16 hours.

  • Boc Protection: Protect the piperidine nitrogen with (Boc)₂O and Et₃N in MeOH at room temperature for 16 hours.

  • Hydrolysis: Hydrolyze the ester using LiOH in a THF/H₂O (2:1) mixture at room temperature for 48 hours to yield the carboxylic acid.

  • Amide Coupling: Couple the resulting carboxylic acid with the desired amino alcohol using HBTU and DIPEA in DMF at room temperature for 16 hours.

  • Deprotection: Remove the Boc protecting group with TFA in CH₂Cl₂ at room temperature to yield the final 4-phenylpiperidine-2-carboxamide analogue.

G cluster_0 Synthesis of 4-Phenylpiperidine-2-Carboxamide Analogues Iodinated Picolinic Acid Ester Iodinated Picolinic Acid Ester Suzuki Coupling Suzuki Coupling Iodinated Picolinic Acid Ester->Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Hydrogenation Hydrogenation Suzuki Coupling->Hydrogenation H₂, PtO₂, HCl/MeOH Boc Protection Boc Protection Hydrogenation->Boc Protection (Boc)₂O, Et₃N Hydrolysis Hydrolysis Boc Protection->Hydrolysis LiOH, THF/H₂O Amide Coupling Amide Coupling Hydrolysis->Amide Coupling Amino alcohol, HBTU, DIPEA Deprotection Deprotection Amide Coupling->Deprotection TFA, CH₂Cl₂ Final Product Final Product Deprotection->Final Product

Protocol 2: In Vitro Calcium (Ca²⁺) Release Assay for 5-HT2C Receptor Activity

This protocol is used to functionally characterize compounds for their activity at the 5-HT2C receptor by measuring intracellular calcium release.[7]

Materials:

  • HEK 293 cells stably expressing the human 5-HT2C receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (dissolved in DMSO)

  • 5-HT (Serotonin) as the reference agonist

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the 5-HT2C receptor-expressing HEK 293 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with HBSS. Add solutions of the test compounds at various concentrations to the wells.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. After a baseline reading, inject a solution of 5-HT (at a concentration that elicits a submaximal response, e.g., EC₂₀) into the wells.

  • Data Acquisition: Record the fluorescence intensity over time. The increase in fluorescence corresponds to the intracellular Ca²⁺ concentration.

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Determine the EC₅₀ or potentiation for the test compounds.

G cluster_1 In Vitro Ca²⁺ Release Assay Workflow Cell Culture Cell Culture Cell Plating Cell Plating Cell Culture->Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition Agonist Stimulation & Measurement Agonist Stimulation & Measurement Compound Addition->Agonist Stimulation & Measurement Data Acquisition Data Acquisition Agonist Stimulation & Measurement->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Protocol 3: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor, in this case, opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the desired opioid receptor subtype (µ, δ, or κ)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Radioligand Addition: Add the radioligand to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

G cluster_2 Radioligand Binding Assay Logic Receptor Receptor Radioligand Radioligand Test Compound Test Compound

Conclusion

4-Phenylpiperidine-4-carboxylic acid and its derivatives represent a rich and enduring area of neuroscience research. The versatility of this chemical scaffold continues to provide a foundation for the development of novel therapeutics targeting a wide range of CNS disorders. The protocols and data presented here offer a starting point for researchers and drug development professionals interested in exploring the potential of this important class of compounds. The continued investigation of 4-phenylpiperidine derivatives holds significant promise for advancing our understanding of brain function and for the discovery of new treatments for neurological and psychiatric illnesses.

References

Application Notes and Protocols for Organic Acid Detection using N-(4-aminophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of organic acids in complex biological matrices is a critical aspect of metabolomics, clinical diagnostics, and pharmaceutical research. However, the inherent properties of many organic acids, such as high polarity and low volatility, present significant challenges for their sensitive detection, particularly by mass spectrometry-based methods. Common analytical techniques like liquid chromatography-mass spectrometry (LC-MS) often require operating in negative ionization mode for native organic acids, which can result in lower sensitivity compared to positive mode ionization.[1][2][3]

To overcome these limitations, a chemical derivatization strategy employing N-(4-aminophenyl)piperidine has been developed. This reagent possesses a high proton affinity, allowing it to tag the carboxylic acid functional groups of organic acids.[1][2][4] This derivatization enhances the ionization efficiency of the organic acids in the positive ion mode of electrospray ionization (ESI), leading to substantial improvements in detection sensitivity and lower limits of detection.[1][2][3] This application note provides detailed protocols for the derivatization of organic acids with N-(4-aminophenyl)piperidine and their subsequent analysis, primarily focusing on Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).

Principle of the Method

The core of this method lies in the chemical modification of the carboxyl group of an organic acid to introduce a moiety that is readily protonated. N-(4-aminophenyl)piperidine serves as an ideal derivatization agent due to its basic piperidine nitrogen, which readily accepts a proton, facilitating efficient ionization in the positive ESI mode. The reaction involves the formation of a stable amide bond between the carboxylic acid and the primary amine of N-(4-aminophenyl)piperidine. This is typically achieved using a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).[4]

The resulting derivatized organic acid exhibits significantly improved chromatographic and mass spectrometric properties, enabling highly sensitive detection and quantification.

Signaling Pathway: Derivatization Reaction

G OrganicAcid Organic Acid (R-COOH) ActivatedEster Activated OAt-Ester Intermediate OrganicAcid->ActivatedEster + HATU + DIPEA NAPP N-(4-aminophenyl)piperidine HATU HATU DIPEA DIPEA DerivatizedProduct Derivatized Organic Acid (Amide) ActivatedEster->DerivatizedProduct + N-(4-aminophenyl)piperidine

Caption: Derivatization of an organic acid with N-(4-aminophenyl)piperidine.

Data Presentation

The use of N-(4-aminophenyl)piperidine derivatization has demonstrated significant improvements in the detection of various organic acids. The following table summarizes the quantitative enhancements observed for selected organic acids when analyzed by SFC-MS.[1][2][3]

Organic AcidImprovement in Detection LimitIncrease in SensitivityAchievable Detection Limit (ppb)
Lactic Acid> 25-fold> 200-fold~0.5
Succinic Acid> 100-fold> 200-fold~0.5
Malic Acid> 1000-foldNot applicable (undetectable in native form)~0.5
Citric Acid> 2100-foldNot applicable (undetectable in native form)~0.5

Experimental Protocols

Materials and Reagents
  • Organic acid standards (e.g., lactic acid, succinic acid, malic acid, citric acid)

  • N-(4-aminophenyl)piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Protocol 1: Derivatization of Organic Acid Standards

This protocol describes the derivatization of a single organic acid standard. The procedure can be adapted for a mixture of standards or for samples containing organic acids.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the organic acid standard in a suitable solvent (e.g., water or methanol).

    • Prepare a 10 mg/mL stock solution of N-(4-aminophenyl)piperidine in anhydrous DMF.

    • Prepare a 20 mg/mL stock solution of HATU in anhydrous DMF. This solution should be prepared fresh.

    • DIPEA is typically used neat.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 10 µL of the 1 mg/mL organic acid stock solution.

    • Add 50 µL of the 10 mg/mL N-(4-aminophenyl)piperidine solution.

    • Add 100 µL of the 20 mg/mL HATU solution.

    • Add 20 µL of DIPEA.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Sample Work-up:

    • After incubation, add 810 µL of acetonitrile to the reaction mixture to quench the reaction and precipitate excess reagents.

    • Vortex the tube for 30 seconds.

    • Centrifuge the tube at 10,000 x g for 5 minutes to pellet the precipitated solids.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for SFC-MS analysis.

Protocol 2: SFC-MS Analysis of Derivatized Organic Acids

The following are general starting conditions for SFC-MS analysis. The method may require optimization depending on the specific organic acids and the instrumentation used.

  • SFC System: A modern SFC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A stationary phase suitable for the separation of polar compounds, such as a 2-ethylpyridine or an amino-based column.

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B. For example, 5% to 40% B over 10 minutes.

  • Flow Rate: 1.5 - 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis. The specific precursor and product ion transitions for each derivatized organic acid will need to be determined.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis cluster_data Data Processing A Prepare Stock Solutions (Organic Acid, NAPP, HATU) B Mix Reagents in Microtube (Organic Acid, NAPP, HATU, DIPEA) A->B C Incubate at Room Temperature B->C D Quench and Precipitate with Acetonitrile C->D E Centrifuge and Collect Supernatant D->E F Filter into HPLC Vial E->F G Inject Sample into SFC-MS F->G H Separation on SFC Column G->H I Detection by Mass Spectrometry (Positive ESI Mode) H->I J Peak Integration and Quantification I->J

Caption: General workflow for organic acid analysis using N-(4-aminophenyl)piperidine derivatization.

Conclusion

The derivatization of organic acids with N-(4-aminophenyl)piperidine is a robust and effective strategy to significantly enhance their detection by SFC-MS. This approach addresses the challenge of poor ionization efficiency in negative mode by converting the analytes for highly sensitive detection in the positive ion mode. The provided protocols offer a starting point for researchers to implement this powerful technique for the accurate and sensitive quantification of organic acids in various research and development settings.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 4-Phenylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules derived from the versatile starting material, 4-phenylpiperidine-4-carboxylic acid. This scaffold is a key component in a variety of neurologically active agents, including opioid analgesics and monoamine reuptake inhibitors.

Introduction

4-Phenylpiperidine-4-carboxylic acid is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of therapeutic agents.[1] Its rigid structure and the presence of both a phenyl group and a carboxylic acid moiety allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. This document outlines the synthesis of two important classes of bioactive molecules derived from this scaffold: potent opioid receptor agonists and dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

The hydrochloride salt of 4-phenylpiperidine-4-carboxylic acid is often used to improve solubility, making it a convenient starting material for various synthetic routes.[1] The protocols detailed below provide step-by-step instructions for the synthesis of key intermediates and final bioactive compounds, along with data on their biological activity.

I. Synthesis of Opioid Analgesics: 4-Anilidopiperidine Derivatives

The 4-anilidopiperidine scaffold is the core structure of potent synthetic opioids like fentanyl and its analogs.[2][3] The synthesis of these molecules often involves the conversion of 4-phenylpiperidine-4-carboxylic acid into various ester and amide derivatives. A key intermediate in many of these syntheses is a 4-carboxy-4-anilidopiperidine ester.[4][5]

Quantitative Data Summary: Synthesis of Carfentanil Precursor Intermediates
StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1tert-Butyl 4-anilino-1-benzylpiperidine-4-carboxylate4-Anilino-1-benzylpiperidine-4-carboxylic acidt-BuOH, DCC, DMAP, CH2Cl2, rt, 18 h85[4]
2tert-Butyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylatetert-Butyl 4-anilino-1-benzylpiperidine-4-carboxylatePropionic anhydride, toluene, reflux, 8 h71[4]
3tert-Butyl 4-(N-phenylpropionamido)piperidine-4-carboxylatetert-Butyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylateH2, Pd/C, MeOH, rt, 24 h95[4]
4tert-Butyl 1-(2-phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylatetert-Butyl 4-(N-phenylpropionamido)piperidine-4-carboxylate2-Phenylethyl bromide, K2CO3, CH3CN, reflux, 18 h88[4]
51-(2-Phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylic acidtert-Butyl 1-(2-phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylateTFA, CH2Cl2, rt, 2 h92[4]
6Methyl 1-(2-phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylate (Carfentanil)1-(2-Phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylic acidSOCl2, MeOH, reflux, 4 h89[4]
Experimental Protocol: Synthesis of Carfentanil

This protocol describes a multi-step synthesis of Carfentanil, a potent µ-opioid receptor agonist, starting from a derivative of 4-phenylpiperidine-4-carboxylic acid.

Step 1: Esterification of 4-Anilino-1-benzylpiperidine-4-carboxylic acid

  • To a solution of 4-anilino-1-benzylpiperidine-4-carboxylic acid (1.0 eq) in dichloromethane (CH2Cl2), add tert-butanol (t-BuOH, 1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-anilino-1-benzylpiperidine-4-carboxylate.

Step 2: N-Acylation

  • Dissolve the product from Step 1 (1.0 eq) in toluene.

  • Add propionic anhydride (1.5 eq) to the solution.

  • Reflux the mixture for 8 hours.[4]

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography to yield tert-butyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate.[4]

Step 3: Debenzylation

  • Dissolve the acylated product (1.0 eq) in methanol (MeOH).

  • Add palladium on carbon (10% Pd/C) as a catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(N-phenylpropionamido)piperidine-4-carboxylate.

Step 4: N-Alkylation

  • To a solution of the debenzylated product (1.0 eq) in acetonitrile (CH3CN), add 2-phenylethyl bromide (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).

  • Reflux the mixture for 18 hours.

  • Cool the reaction, filter, and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to give tert-butyl 1-(2-phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylate.

Step 5: Ester Hydrolysis

  • Dissolve the tert-butyl ester (1.0 eq) in CH2Cl2.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield 1-(2-phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylic acid.

Step 6: Methyl Esterification (Final Step to Carfentanil)

  • Suspend the carboxylic acid (1.0 eq) in methanol (MeOH).

  • Add thionyl chloride (SOCl2, 2.0 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain Carfentanil.

Synthesis_of_Carfentanil A 4-Anilino-1-benzyl- piperidine-4-carboxylic acid B tert-Butyl 4-anilino-1-benzyl- piperidine-4-carboxylate A->B Esterification (t-BuOH, DCC) C tert-Butyl 1-benzyl-4-(N-phenyl- propionamido)piperidine-4-carboxylate B->C N-Acylation (Propionic Anhydride) D tert-Butyl 4-(N-phenyl- propionamido)piperidine-4-carboxylate C->D Debenzylation (H2, Pd/C) E tert-Butyl 1-(2-phenylethyl)-4-(N-phenyl- propionamido)piperidine-4-carboxylate D->E N-Alkylation (2-Phenylethyl bromide) F 1-(2-Phenylethyl)-4-(N-phenyl- propionamido)piperidine-4-carboxylic acid E->F Hydrolysis (TFA) G Carfentanil (Methyl Ester) F->G Esterification (MeOH, SOCl2)

Caption: Synthetic pathway for Carfentanil.

II. Synthesis of Monoamine Reuptake Inhibitors

Derivatives of 4-phenylpiperidine-4-carboxylic acid have also been developed as potent monoamine neurotransmitter reuptake inhibitors, which are effective in the treatment of depression and other mood disorders.[6]

Quantitative Data Summary: Biological Activity of Piperidine-based SNRIs
CompoundSERT IC50 (nM)NET IC50 (nM)Reference
Venlafaxine82146[7]
Derivative 7e4578[7]
Derivative 7j5185[7]
Experimental Protocol: General Synthesis of Piperidine-4-carboxylic acid Phenyl-alkyl-amide Derivatives

This protocol provides a general method for the synthesis of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives, which act as dual serotonin and norepinephrine reuptake inhibitors.[7]

Step 1: Amide Coupling

  • To a solution of 4-phenylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

  • Add a substituted aniline (1.0 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: N-Alkylation

  • Dissolve the amide from Step 1 (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add an appropriate alkylating agent (e.g., an alkyl halide, 1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final N-alkylated piperidine-4-carboxylic acid phenyl-alkyl-amide derivative.

SNRI_Synthesis cluster_0 Core Synthesis cluster_1 Reagents A 4-Phenylpiperidine- 4-carboxylic acid B Piperidine-4-carboxamide Derivative A->B Amide Coupling C Final SNRI Product B->C N-Alkylation R1 Substituted Aniline, EDC, HOBt R2 Alkyl Halide, K2CO3

Caption: General synthetic workflow for SNRIs.

III. Biological Evaluation Protocols

Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds on serotonin (SERT) and norepinephrine (NET) transporters.

  • Cell Culture: Maintain HEK293 cells stably expressing human SERT or NET in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Radioligand Binding Assay:

    • Prepare cell membrane homogenates from the transfected HEK293 cells.

    • In a 96-well plate, add the cell membrane preparation, a radioligand (e.g., [3H]citalopram for SERT or [3H]nisoxetine for NET), and varying concentrations of the test compound.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Biological_Assay_Workflow A HEK293 Cells (Expressing SERT/NET) B Cell Membrane Homogenization A->B C Radioligand Binding Assay (96-well plate) B->C D Incubation C->D E Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for monoamine transporter assay.

References

Application Notes and Protocols: 4-(4'-Carboxyphenyl)piperidine Functionalized Nanoparticles in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with organic ligands has paved the way for the development of highly efficient and recyclable catalysts. This document provides detailed application notes and protocols for the use of nanoparticles functionalized with 4-(4'-carboxyphenyl)piperidine in heterogeneous catalysis. This specific functionalization imparts unique basic properties to the nanoparticle surface, making them effective catalysts for a variety of organic transformations. The inclusion of a phenyl group can further enhance catalytic activity through aromatic interactions, while the carboxylic acid group serves as a versatile anchor for immobilization onto the nanoparticle surface.

These functionalized nanoparticles combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). This makes them particularly attractive for sustainable chemical synthesis and pharmaceutical development, where catalyst recovery and product purity are paramount. The protocols provided herein are based on established methodologies for similar piperidine-functionalized nanoparticle systems and can be adapted for various nanoparticle core materials, such as iron oxide (Fe₃O₄) or silica (SiO₂).

Data Presentation

The following tables summarize typical characterization data and catalytic performance of piperidine-carboxylic acid functionalized nanoparticles, based on analogous systems found in the literature.[1]

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterUnfunctionalized Fe₃O₄ Nanoparticles4-(Piperidine-4-carboxylic acid)-Functionalized Fe₃O₄ Nanoparticles
Core Size (TEM) ~9 nm~11 nm
Crystallite Size (XRD) ~8 nm~10 nm
Surface Area (BET) HighSlightly Reduced
Magnetic Saturation HighSlightly Reduced
Functional Group Confirmation N/AFT-IR peaks corresponding to C-N, C=O, and O-H stretches

Table 2: Catalytic Performance in Knoevenagel Condensation

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reusability (5 cycles)
4-(Piperidine-4-carboxylic acid)-Fe₃O₄ NPs Benzaldehyde, MalononitrileEthanolRoom Temp195>90% final yield
4-(Piperidine-4-carboxylic acid)-Fe₃O₄ NPs 4-Chlorobenzaldehyde, MalononitrileEthanolRoom Temp1.592>88% final yield
4-(Piperidine-4-carboxylic acid)-Fe₃O₄ NPs 4-Nitrobenzaldehyde, MalononitrileEthanolRoom Temp0.598>94% final yield

Note: Data presented is adapted from studies on piperidine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles, which are expected to exhibit similar properties to this compound functionalized nanoparticles.[1]

Experimental Protocols

The following protocols describe the synthesis of magnetic nanoparticles, their functionalization with a piperidine derivative, and their application in a model catalytic reaction.

Protocol 1: Synthesis of Fe₃O₄ Magnetic Nanoparticles

This protocol describes the co-precipitation method for synthesizing iron oxide (Fe₃O₄) nanoparticles.[2][3]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide solution (25%)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL of deionized water in a three-necked flask.

  • Purge the solution with nitrogen gas for 30 minutes with vigorous stirring to remove dissolved oxygen.

  • Heat the solution to 80°C under a nitrogen atmosphere.

  • Rapidly add 10 mL of ammonium hydroxide solution to the flask. A black precipitate of Fe₃O₄ will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Cool the mixture to room temperature.

  • Separate the black nanoparticles using an external magnet and decant the supernatant.

  • Wash the nanoparticles three times with deionized water and once with ethanol.

  • Dry the Fe₃O₄ nanoparticles under vacuum at 60°C.

Protocol 2: Functionalization with this compound

This protocol details the direct functionalization of the synthesized Fe₃O₄ nanoparticles.

Materials:

  • Synthesized Fe₃O₄ nanoparticles

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Disperse 1.0 g of the dried Fe₃O₄ nanoparticles in 50 mL of ethanol using sonication for 15 minutes.

  • In a separate beaker, dissolve 0.5 g of this compound in 20 mL of ethanol.

  • Add the this compound solution to the nanoparticle suspension.

  • Heat the mixture to reflux and maintain for 12 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • Collect the functionalized nanoparticles using an external magnet and discard the supernatant.

  • Wash the nanoparticles thoroughly with ethanol to remove any unreacted ligand.

  • Dry the functionalized nanoparticles under vacuum at 60°C.

Protocol 3: Catalytic Test Reaction - Knoevenagel Condensation

This protocol outlines the use of the functionalized nanoparticles as a catalyst for the Knoevenagel condensation.[1][4][5]

Materials:

  • This compound functionalized Fe₃O₄ nanoparticles

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Ethanol

  • External magnet

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), active methylene compound (1.2 mmol), and 10 mg of the functionalized nanoparticles.

  • Add 5 mL of ethanol as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add a small amount of a non-polar solvent (e.g., hexane) to precipitate the product if necessary.

  • Separate the catalyst from the reaction mixture using an external magnet.

  • Decant the solution containing the product. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Isolate the product by evaporating the solvent from the decanted solution. Further purification can be achieved by recrystallization.

Visualizations

Synthesis and Functionalization Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization FeCl3 FeCl₃·6H₂O CoPrecipitation Co-precipitation (NH₄OH, 80°C) FeCl3->CoPrecipitation FeCl2 FeCl₂·4H₂O FeCl2->CoPrecipitation Fe3O4 Fe₃O₄ Nanoparticles CoPrecipitation->Fe3O4 Functionalization Reflux in Ethanol Fe3O4->Functionalization Ligand This compound Ligand->Functionalization Functionalized_NP Functionalized Fe₃O₄ Nanoparticles Functionalization->Functionalized_NP

Caption: Workflow for the synthesis and functionalization of nanoparticles.

Catalytic Reaction Cycle

G Reactants Aldehyde + Active Methylene Compound Reaction Catalytic Reaction (e.g., Knoevenagel) Reactants->Reaction Catalyst Functionalized Nanoparticle Catalyst Catalyst->Reaction Separation Magnetic Separation Reaction->Separation Product Product Separation->Product Solution Reuse Catalyst Reuse Separation->Reuse Solid Reuse->Reaction Recycle

Caption: General cycle for a magnetically separable nanocatalyst.

Proposed Catalytic Mechanism for Knoevenagel Condensation

G cluster_catalyst Catalyst Surface catalyst Nanoparticle Piperidine Nitrogen Methylene Active Methylene Compound (CH₂XY) Carbanion Carbanion (⁻CHXY) Methylene->Carbanion Deprotonation by Piperidine Nitrogen Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic attack on Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Product (R-CH=CXY) Intermediate->Product Dehydration Water H₂O Intermediate->Water

Caption: Proposed mechanism for the Knoevenagel condensation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4'-carboxyphenyl)piperidine and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Suzuki-Miyaura Coupling: This is a widely used method that involves the palladium-catalyzed cross-coupling of a protected 4-halopiperidine derivative (e.g., N-Boc-4-bromopiperidine) with 4-carboxyphenylboronic acid.[1][2] Subsequent deprotection of the piperidine nitrogen yields the final product.

  • From 4-Cyanopiperidine: This route involves the reaction of 4-cyanopiperidine with a protected 4-halobenzoic acid derivative, followed by hydrolysis of the nitrile group to a carboxylic acid.

  • From Isonipecotic Acid (Piperidine-4-carboxylic acid): This method utilizes isonipecotic acid as a starting material, which can be arylated at the 4-position.[3][4]

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

A2: Low yields in Suzuki-Miyaura coupling for this synthesis can be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial. For coupling with electron-rich anilines, ligands like SPhos and XPhos have shown to provide higher yields compared to traditional ligands like triphenylphosphine.[1]

  • Base Selection: The choice and amount of base are critical. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. The base not only facilitates the catalytic cycle but its stoichiometry can influence the reaction's selectivity.[5][6]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.[7]

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or catalyst decomposition. The ideal temperature should be determined for the specific catalyst and substrate combination.

  • Quality of Boronic Acid: Impurities in the 4-carboxyphenylboronic acid can inhibit the catalyst and reduce the yield.

  • N-H Inhibition: The presence of an unprotected N-H group on the piperidine ring can inhibit the palladium catalyst.[1] Using an N-protecting group like Boc (tert-butoxycarbonyl) is highly recommended.

Q3: What are common side products in the synthesis of this compound?

A3: Potential side products can include:

  • Homocoupling of Boronic Acid: Formation of 4,4'-biphenyldicarboxylic acid due to the coupling of two molecules of 4-carboxyphenylboronic acid.

  • Protodeboronation: Loss of the boronic acid group from the arylboronic acid, resulting in the formation of benzoic acid.

  • Incomplete Hydrolysis: If starting from a nitrile or ester precursor, incomplete hydrolysis will result in the corresponding nitrile or ester impurity in the final product.

  • Byproducts from Protecting Groups: During deprotection steps, side reactions can occur. For instance, when removing a Boc group with strong acid, the intermediate tert-butyl cation can alkylate other nucleophilic sites in the molecule.[8]

Q4: How can I improve the yield of the hydrolysis of 4-(4'-cyanophenyl)piperidine or its ester precursor?

A4: To improve the hydrolysis yield:

  • For Nitrile Hydrolysis: Both acidic and basic conditions can be employed.[9] For base-catalyzed hydrolysis, using a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol is effective. Acid-catalyzed hydrolysis can be achieved with strong acids like concentrated HCl or H₂SO₄. The reaction often requires elevated temperatures and prolonged reaction times.

  • For Ester Hydrolysis (Saponification): Base-catalyzed hydrolysis (saponification) is generally more efficient than acid-catalyzed hydrolysis for esters.[10] Using a base like LiOH, NaOH, or KOH in a mixture of water and an organic solvent (e.g., THF, methanol) at room temperature or with gentle heating is a common practice. The reaction is typically driven to completion by the formation of the carboxylate salt.[10]

Q5: What is the importance of the N-protecting group on the piperidine ring during synthesis?

A5: The N-protecting group serves several critical functions:

  • Prevents Catalyst Inhibition: As mentioned earlier, the free N-H of piperidine can coordinate to the palladium catalyst and inhibit its activity in Suzuki-Miyaura coupling reactions.[1]

  • Controls Reactivity: It prevents unwanted side reactions at the nitrogen atom, such as N-arylation.

  • Improves Solubility: The protecting group can modify the solubility of the piperidine derivative, which can be advantageous for reaction conditions and purification. The Boc group is a common choice due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.[8][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Suzuki Coupling Ineffective catalyst/ligand system.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos).[1]
Suboptimal base or solvent.Try different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[5][7]
Catalyst poisoning by unprotected piperidine N-H.Ensure the piperidine nitrogen is protected (e.g., with a Boc group).[1]
Poor quality of boronic acid.Use high-purity 4-carboxyphenylboronic acid or purify the existing stock.
Incomplete Nitrile/Ester Hydrolysis Insufficiently harsh reaction conditions.Increase reaction temperature, prolong reaction time, or use a stronger acid/base.[9][10]
Poor solubility of the substrate.Use a co-solvent to improve solubility.
Formation of Side Products Homocoupling of boronic acid.Use a slight excess of the aryl halide and optimize the reaction temperature.
Protodeboronation.Ensure anhydrous conditions and use a suitable base.
Alkylation during Boc deprotection.Use a scavenger like triethylsilane or anisole during the acidic deprotection step.[8]
Difficulty in Product Purification Product is highly polar and water-soluble.Use reverse-phase chromatography for purification. Ion-exchange chromatography can also be effective.
Presence of inorganic salts.Perform an aqueous workup to remove inorganic impurities before final purification.
Product co-elutes with impurities.Optimize the mobile phase for column chromatography or consider recrystallization if the product is a solid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-4-bromopiperidine4-Carboxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012>80[1] (representative)
N-Boc-4-iodopiperidine4-Carboxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8016~75General Suzuki Conditions
N-Boc-4-bromopiperidine4-Carboxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O908~85General Suzuki Conditions

Table 2: Conditions for Hydrolysis of Precursors

PrecursorReagentSolventTemp (°C)Time (h)Yield (%)Reference
4-(4'-Cyanophenyl)piperidineconc. HClH₂O10024High[9] (general)
4-(4'-Cyanophenyl)piperidineNaOHEthylene Glycol12012High[9] (general)
Ethyl this compound-1-carboxylateLiOHTHF/H₂O254>90[10] (general)

Table 3: Conditions for N-Boc Deprotection

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-4-(4'-carboxyphenyl)piperidineTrifluoroacetic Acid (TFA)Dichloromethane (DCM)251-2>95[8]
N-Boc-4-(4'-carboxyphenyl)piperidine4M HCl in DioxaneDioxane252-4>95[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-4-bromopiperidine with 4-Carboxyphenylboronic Acid

  • To a reaction flask, add N-Boc-4-bromopiperidine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed 10:1 mixture of dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl this compound-1-carboxylate

  • Dissolve the ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the carboxylic acid.

Protocol 3: N-Boc Deprotection

  • Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling Route cluster_nitrile Nitrile Hydrolysis Route N-Boc-4-halopiperidine N-Boc-4-halopiperidine Suzuki_Coupling Suzuki_Coupling N-Boc-4-halopiperidine->Suzuki_Coupling 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid->Suzuki_Coupling N-Boc-4-(4'-carboxyphenyl)piperidine N-Boc-4-(4'-carboxyphenyl)piperidine Suzuki_Coupling->N-Boc-4-(4'-carboxyphenyl)piperidine Deprotection Deprotection N-Boc-4-(4'-carboxyphenyl)piperidine->Deprotection 4-Cyanopiperidine 4-Cyanopiperidine Coupling Coupling 4-Cyanopiperidine->Coupling Protected_4-halobenzoic_acid Protected_4-halobenzoic_acid Protected_4-halobenzoic_acid->Coupling 4-(4'-Cyanophenyl)piperidine_derivative 4-(4'-Cyanophenyl)piperidine_derivative Coupling->4-(4'-Cyanophenyl)piperidine_derivative Hydrolysis Hydrolysis 4-(4'-Cyanophenyl)piperidine_derivative->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Deprotection->Final_Product

Caption: General synthetic workflows for this compound.

Troubleshooting_Tree Start Low Yield Observed Identify_Step Identify Problematic Step Start->Identify_Step Suzuki_Coupling Suzuki Coupling Identify_Step->Suzuki_Coupling Suzuki Hydrolysis Nitrile/Ester Hydrolysis Identify_Step->Hydrolysis Hydrolysis Deprotection N-Boc Deprotection Identify_Step->Deprotection Deprotection Protect_N Is Piperidine N Protected? Suzuki_Coupling->Protect_N Check_Conditions Check Reaction Conditions? Hydrolysis->Check_Conditions Incomplete Check_Scavenger Used Scavenger? Deprotection->Check_Scavenger Side Products Check_Catalyst Check Catalyst/Ligand? Check_Catalyst->Check_Conditions Effective Optimize_Catalyst Screen Catalysts & Ligands Check_Catalyst->Optimize_Catalyst Ineffective Optimize_Conditions_Suzuki Optimize Base, Solvent, Temp. Check_Conditions->Optimize_Conditions_Suzuki Suboptimal Increase_Severity Increase Temp/Time/Reagent Conc. Check_Conditions->Increase_Severity Suboptimal Add_Scavenger Add Scavenger (e.g., TES) Check_Scavenger->Add_Scavenger No Protect_N->Check_Catalyst Yes Add_Protection Protect Piperidine Nitrogen Protect_N->Add_Protection No

References

purification techniques for 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-(4'-carboxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge arises from the amphoteric nature of the molecule, which contains both a basic piperidine nitrogen and an acidic carboxylic acid group. This can lead to issues with solubility, interactions with chromatography media, and salt formation. Common problems include poor peak shape (tailing) in chromatography, difficulty in choosing a suitable recrystallization solvent, and the presence of hard-to-remove impurities.

Q2: What are the most common impurities found after the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis. Depending on the synthetic route, these could include precursors to the piperidine ring or the phenyl group, as well as catalysts or protecting groups that were not fully removed.

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a highly effective method for determining the purity of the final compound.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight.

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Q: I'm observing significant tailing of my compound on a standard silica gel column. What is causing this and how can I resolve it?

A: Tailing is a frequent issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, resulting in poor peak shape and inefficient separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (Et₃N) or Ammonia: Add 0.1-1% triethylamine or a solution of ammonia in methanol to your mobile phase. This will compete with your compound for binding to the silica.

    • Solvent System: A common eluent system for similar compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with the added basic modifier.[3]

  • Use of a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Silica (C18): If the compound is sufficiently soluble in the mobile phase (e.g., acetonitrile/water or methanol/water), reverse-phase chromatography can be an excellent option.[1]

Issue 2: Difficulty with Recrystallization

Q: My this compound either "oils out" or does not crystallize from solution. What should I do?

A: This typically indicates that the chosen solvent is not ideal or that there are significant impurities present. The compound's solubility is influenced by the pH.[4]

Troubleshooting Steps:

  • Solvent Selection:

    • Ideal Solvent Properties: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Recommended Solvents: Given the polar nature of the carboxylic acid and the piperidine, polar solvents are a good starting point. Try solvents like ethanol, methanol, isopropanol, or mixtures containing water.

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • pH Adjustment:

    • Since the compound has both acidic and basic groups, its solubility is highly dependent on pH.[4] You can try to dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) to form the carboxylate salt, filter out any insoluble impurities, and then slowly acidify with an acid (e.g., HCl) to precipitate the pure compound. The reverse process (dissolving in acid and precipitating with base) can also be attempted.

Issue 3: Low Recovery Yield After Purification

Q: I'm experiencing a significant loss of product during purification. How can I improve my yield?

A: Low recovery can be due to several factors, including multiple purification steps, product remaining in the mother liquor after recrystallization, or irreversible adsorption onto the chromatography column.

Troubleshooting Steps:

  • Optimize Recrystallization:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization to recover more product.

  • Refine Chromatography Technique:

    • Column Loading: Ensure the compound is loaded onto the column in a concentrated band using a minimal amount of solvent.

    • Eluent Polarity: Avoid using an eluent that is too polar, as this can cause the compound to elute too quickly with impurities. A stepwise gradient of increasing polarity can improve separation and recovery.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound and Analogs
Purification MethodTypical Solvents/Mobile PhaseExpected PurityExpected YieldKey Considerations
Recrystallization Polar solvents (e.g., Ethanol, Methanol, Water) or solvent/anti-solvent systems.>98%60-85%Highly dependent on the correct choice of solvent and slow cooling.
Silica Gel Chromatography Hexane/Ethyl Acetate with 0.5% Et₃N or Dichloromethane/Methanol with 0.5% NH₃ solution.>95%70-90%Addition of a basic modifier is often necessary to prevent tailing.
Reverse-Phase HPLC Acetonitrile/Water with 0.1% Formic Acid or Phosphoric Acid.[1]>99%50-80%Suitable for high-purity final product; may require method development.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 100% hexane or a low-polarity mixture).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Loading: Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). Remember to include a basic modifier (e.g., 0.5% triethylamine) in your eluent system.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_primary Primary Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_secondary Secondary Purification cluster_end End start Crude this compound recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom purity_check Assess Purity (HPLC, NMR) recrystallization->purity_check column_chrom->purity_check decision Is Purity >98%? purity_check->decision prep_hplc Preparative HPLC decision->prep_hplc No end_product Pure Product decision->end_product Yes prep_hplc->purity_check

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_chrom Chromatography Issues cluster_recryst Recrystallization Issues cluster_yield Low Yield Issues start Purification Issue Identified tailing Peak Tailing on Silica? start->tailing oiling_out Compound Oiling Out? start->oiling_out low_yield Low Recovery Yield? start->low_yield mod Add Basic Modifier (e.g., Et3N) tailing->mod Yes tailing->low_yield No alt_phase Use Alumina or Reverse Phase mod->alt_phase Still Tailing oiling_out->tailing No slow_cool Cool Solution Slower oiling_out->slow_cool Yes change_solvent Change Solvent/Use Anti-solvent slow_cool->change_solvent Still Oiling Out re_extract Re-extract Mother Liquor low_yield->re_extract optimize_elution Optimize Elution Gradient re_extract->optimize_elution

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of 4-Carboxy-4-Anilidopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-carboxy-4-anilidopiperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-carboxy-4-anilidopiperidine?

A1: The most common synthetic pathway is a modified Strecker reaction. This involves the reaction of a 4-piperidone derivative with aniline and a cyanide source to form an α-aminonitrile, followed by hydrolysis to the corresponding carboxylic acid.[1] An alternative and often higher-yielding approach for certain derivatives is the Ugi multi-component reaction.[2] For scaling up, a key improvement involves the use of a tert-butyl ester as a protecting group for the carboxylic acid, which has been shown to dramatically increase overall yields.[1][3]

Q2: Why is the hydrolysis of simple alkyl esters of 4-carboxy-4-anilidopiperidine derivatives often problematic?

A2: Hydrolysis of simple alkyl esters, such as methyl or ethyl esters, under basic conditions (e.g., using KOH in ethylene glycol) can lead to an undesirable side reaction, namely N-despropionylation.[1] This is thought to occur through an acyl-shift mechanism. This side reaction significantly reduces the yield of the desired carboxylic acid.

Q3: How can the challenges with ester hydrolysis be overcome for large-scale synthesis?

A3: A more effective strategy for large-scale production is to use a tert-butyl ester to protect the carboxylic acid.[1][4] The tert-butyl group can be removed under acidic conditions, which are milder and do not promote N-despropionylation, leading to a much cleaner conversion to the free acid and a significant increase in the overall yield.[1]

Q4: What are the major challenges encountered when scaling up the synthesis of 4-carboxy-4-anilidopiperidine derivatives?

A4: The primary challenges during scale-up include:

  • Low overall yields: Traditional synthetic routes often suffer from low yields in one or more steps, making large-scale production economically unviable.[1][4]

  • Harsh reaction conditions: Some steps, like nitrile hydrolysis, may require high temperatures and strong acids or bases, which can lead to the formation of impurities.[1]

  • Purification difficulties: The presence of side products and unreacted starting materials can complicate the purification of the final compound, especially at a larger scale.

  • Side reactions: As mentioned, N-despropionylation during ester hydrolysis is a significant issue.[1] Other side reactions can occur at various stages, impacting yield and purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the initial Strecker reaction Incomplete reaction or side product formation.Optimize reaction conditions, including temperature, reaction time, and stoichiometry of reactants. Ensure the purity of the starting 4-piperidone and aniline.
N-despropionylation during final deprotection Using harsh basic conditions to hydrolyze a simple alkyl ester.Protect the carboxylic acid as a tert-butyl ester and deprotect under acidic conditions (e.g., with trifluoroacetic acid).[1]
Formation of unknown impurities Side reactions due to harsh conditions or reactive intermediates.Characterize impurities to understand their origin. Consider milder reaction conditions or alternative synthetic routes. The Ugi reaction might offer a cleaner profile for certain derivatives.[2]
Difficulty in purifying the final product Presence of closely related impurities or starting materials.Optimize the crystallization or chromatographic purification method. Ensure complete conversion at each synthetic step to minimize carry-over of impurities.
Inconsistent yields upon scale-up Issues with heat and mass transfer in larger reaction vessels.Carefully control reaction temperature and mixing efficiency. A gradual scale-up approach is recommended to identify and address potential issues early.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic routes to key intermediates and final products.

Synthetic Route/Step Product Reported Overall Yield Reference
Original Strecker Route (A)6a (Carfentanil precursor)1.2%[1]
Modified Route (B)6a (Carfentanil precursor)1.2%[1]
Literature Route (C)6g (Desmethyl carfentanil free acid)0.5%[1]
Tert-butyl ester route5d (tert-butyl ester intermediate)43-71% (for this step)[1]
Tert-butyl ester route6d (N-propionylated intermediate)60% (for this step)[1]

Experimental Protocols

Key Experiment: Synthesis of the Tert-butyl Ester Intermediate (Improved Method for Scalability)

This protocol is based on the improved synthesis route that addresses the challenges of low yields and ester hydrolysis.[1]

  • Starting Material: 4b (4-carboxy-4-anilidopiperidine derivative)

  • Reagents: N,N-dimethylformamide di-tert-butyl acetal or tert-butyl 2,2,2-trichloroacetamidate.

  • Procedure:

    • Dissolve the starting material (4b) in an appropriate solvent (e.g., dichloromethane).

    • Add the tert-butylating agent (e.g., N,N-dimethylformamide di-tert-butyl acetal).

    • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS for completion).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain the desired tert-butyl ester.

Key Experiment: N-propionalylation

  • Starting Material: Tert-butyl ester of 4-anilidopiperidine-4-carboxylic acid.

  • Reagents: Propionyl chloride, Hünig's base (diisopropylethylamine).

  • Procedure:

    • Dissolve the starting amine in a suitable solvent (e.g., dichloromethane).

    • Add Hünig's base to the solution.

    • Cool the mixture in an ice bath.

    • Add propionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup to remove excess reagents and salts.

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the N-propionylated product.

Visualizations

Synthesis_Workflow start 4-Piperidone Derivative strecker Strecker Reaction (+ Aniline, KCN) start->strecker aminonitrile α-Aminonitrile strecker->aminonitrile hydrolysis Harsh Hydrolysis (e.g., KOH, 190°C) aminonitrile->hydrolysis acid 4-Carboxy-4- anilidopiperidine hydrolysis->acid esterification Esterification (e.g., MeOH, H+) acid->esterification methyl_ester Methyl Ester esterification->methyl_ester acylation Acylation (Propionic Anhydride) methyl_ester->acylation final_product Final Product acylation->final_product

Caption: Traditional synthesis workflow for 4-carboxy-4-anilidopiperidine derivatives.

Improved_Synthesis_Workflow start 4-Carboxy-4- anilidopiperidine tert_butylation Tert-butylation start->tert_butylation tert_butyl_ester Tert-butyl Ester tert_butylation->tert_butyl_ester acylation N-Acylation (Propionyl Chloride) tert_butyl_ester->acylation protected_product N-Acylated Tert-butyl Ester acylation->protected_product deprotection Mild Acidic Deprotection protected_product->deprotection final_product Final Product (Free Acid) deprotection->final_product

Caption: Improved synthesis workflow using a tert-butyl protecting group for scalability.

Troubleshooting_Logic start Low Yield or Impurity Issue hydrolysis_step Is the issue during final deprotection? start->hydrolysis_step harsh_conditions Are you using harsh basic hydrolysis? hydrolysis_step->harsh_conditions Yes initial_steps Is the issue in the initial synthetic steps? hydrolysis_step->initial_steps No solution1 Switch to tert-butyl ester and acidic deprotection. harsh_conditions->solution1 Yes harsh_conditions->initial_steps No optimize_strecker Optimize Strecker reaction conditions. initial_steps->optimize_strecker Yes purification_issue Is it a purification challenge? initial_steps->purification_issue No optimize_purification Re-develop crystallization or chromatography. purification_issue->optimize_purification Yes other Consult literature for alternative routes (e.g., Ugi). purification_issue->other No

Caption: Troubleshooting decision tree for 4-carboxy-4-anilidopiperidine synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(4'-carboxyphenyl)piperidine.

Troubleshooting Guide

Issue: My this compound will not dissolve in aqueous buffers.

This is a common challenge due to the zwitterionic nature of the molecule. At its isoelectric point (pI), the compound has minimal net charge, leading to low aqueous solubility. Here is a systematic approach to troubleshoot this issue:

1. pH Adjustment:

The solubility of this compound is highly dependent on pH. The molecule possesses a basic piperidine nitrogen (estimated pKa ~10-11) and an acidic carboxylic acid group (estimated pKa ~4-5). To enhance solubility, the pH of the solution should be moved away from the pI.

  • Acidic Conditions: Lowering the pH below the pKa of the carboxylic acid (e.g., pH < 3) will protonate the carboxylate group, resulting in a positively charged, more water-soluble species.

  • Basic Conditions: Increasing the pH above the pKa of the piperidine nitrogen (e.g., pH > 11) will deprotonate the piperidinium group, resulting in a negatively charged, more water-soluble species.

2. Co-solvents:

If pH adjustment alone is insufficient or not compatible with your experimental conditions, the use of co-solvents can significantly improve solubility.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.

  • Procedure: First, dissolve the this compound in a minimal amount of the organic co-solvent (e.g., DMSO). Then, slowly add the aqueous buffer to the solution with vigorous stirring. It is crucial to ensure the final concentration of the co-solvent is compatible with your assay (typically ≤1% DMSO for biological assays).

3. Advanced Techniques:

For more challenging cases or when a solid form with improved dissolution is required, consider the following advanced methods:

  • Salt Formation: Converting the carboxylic acid or the piperidine nitrogen into a salt can dramatically increase aqueous solubility and dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the non-polar phenyl group of the molecule, forming an inclusion complex with enhanced aqueous solubility.[1]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the predicted pKa values for this compound?

Based on the structures of similar compounds, the predicted pKa values are approximately 4-5 for the carboxylic acid group and 10-11 for the piperidine nitrogen.[2] Experimental determination is recommended for precise values.

Q2: What is the predicted aqueous solubility of this compound at neutral pH?

The predicted intrinsic aqueous solubility at neutral pH is very low, likely in the low µg/mL to ng/mL range, due to its zwitterionic nature.

Q3: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What can I do?

This is a common issue when the final concentration in the aqueous buffer exceeds the thermodynamic solubility. To prevent precipitation, you can try the following:

  • Lower the final concentration: The simplest approach is to work with a more dilute solution.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can prevent localized high concentrations that trigger precipitation.

  • Use a higher percentage of co-solvent in an intermediate dilution step: Before the final dilution, create an intermediate dilution in a buffer containing a higher, yet still tolerated, concentration of the co-solvent.

Q4: How does temperature affect the solubility of this compound?

Generally, for most solid solutes, solubility increases with temperature. However, the effect may not be substantial for significant solubility enhancement and should be determined experimentally.

Q5: Can I use sonication to dissolve my compound?

Sonication can help to break down solid aggregates and accelerate the dissolution process. However, it will not increase the thermodynamic solubility. If the compound is supersaturated after sonication, it may precipitate over time.

Quantitative Data

Due to the limited availability of experimental data for this compound, the following table provides estimated solubility values in common solvents. These values are predictions and should be confirmed experimentally.

SolventPredicted SolubilityNotes
Water (pH 7)Very Low (< 0.1 mg/mL)Zwitterionic nature limits solubility.
Water (pH 2)Moderate to HighProtonation of the carboxylate group increases solubility.
Water (pH 12)Moderate to HighDeprotonation of the piperidinium group increases solubility.
EthanolModerateThe polar hydroxyl group and non-polar ethyl group of ethanol can interact with both polar and non-polar parts of the molecule.
DMSOHighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.[3]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvent (e.g., water, buffer of a specific pH, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid remaining.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or M.

Protocol 2: pH-Dependent Solubility Profile Determination

This protocol helps to understand how pH affects the solubility of this compound.

Materials:

  • Same as Protocol 1

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12)

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Use the series of pH buffers as the different solvents.

  • Determine the solubility at each pH.

  • Plot the solubility as a function of pH to generate the pH-solubility profile.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Insoluble Compound ph_adjustment Attempt pH Adjustment (Acidic: pH < 4, Basic: pH > 11) start->ph_adjustment check_solubility1 Is Compound Soluble? ph_adjustment->check_solubility1 co_solvent Use Co-solvent (e.g., DMSO, Ethanol) check_solubility1->co_solvent No end_soluble End: Soluble check_solubility1->end_soluble Yes check_solubility2 Is Compound Soluble? co_solvent->check_solubility2 advanced_methods Consider Advanced Methods (Salt Formation, Cyclodextrins, Solid Dispersion) check_solubility2->advanced_methods No check_solubility2->end_soluble Yes advanced_methods->end_soluble Success end_insoluble End: Further Optimization Needed advanced_methods->end_insoluble Failure

Caption: A logical workflow for systematically addressing solubility issues of this compound.

G cluster_1 pH Effect on this compound Ionization and Solubility acidic Low pH (e.g., pH 2) Carboxylic Acid: -COOH Piperidine: -NH2+ (Protonated) Net Charge: Positive Solubility: Increased neutral Neutral pH (pI) Carboxylic Acid: -COO- Piperidine: -NH2+ (Protonated) Net Charge: Neutral (Zwitterion) Solubility: Minimum acidic->neutral Increase pH basic High pH (e.g., pH 12) Carboxylic Acid: -COO- Piperidine: -NH- (Deprotonated) Net Charge: Negative Solubility: Increased neutral->basic Increase pH

Caption: The relationship between pH, ionization state, and aqueous solubility of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperidine derivatives?

A1: Common methods for forming the piperidine ring include the hydrogenation of pyridine precursors, reductive amination, and various cyclization reactions.[1] The hydrogenation of pyridines can be achieved using catalysts like palladium on carbon (Pd/C), platinum dioxide (PtO₂), or rhodium on carbon (Rh/C).[2] Reductive amination, involving the reaction of an amine with an aldehyde or ketone followed by reduction, is another widely used method.[1] Additionally, intramolecular cyclization strategies, such as the aza-Michael reaction, are employed to construct the piperidine ring.[1][3]

Q2: Why is N-protection of piperidine often necessary during synthesis?

A2: The nitrogen atom in the piperidine ring is a secondary amine, which makes it nucleophilic and capable of acting as a ligand for metal catalysts. This can lead to undesired side reactions and deactivation of the catalyst. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, temporarily blocks the reactivity of the nitrogen, ensuring that the desired reaction occurs at other positions on the ring.[4] The protecting group can be removed in a subsequent step.[4]

Q3: How can I purify my piperidine derivative, especially if it's contaminated with pyridine?

A3: Purifying piperidine derivatives can be challenging. If contaminated with pyridine, simple fractional distillation is often ineffective due to the formation of an azeotropic mixture.[5] A common purification strategy is selective salt formation. Piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5][6] The piperidine can then be regenerated by treating the salt with a strong base.[6][7] For polar piperidine derivatives, acid-base extraction can be effective. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution will protonate the basic piperidine, moving it to the aqueous layer and leaving non-basic impurities behind. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]

Q4: I'm observing poor diastereoselectivity in my reaction. How can I improve it?

A4: Achieving high diastereoselectivity is crucial, particularly in pharmaceutical applications. Several factors can be optimized to improve the stereochemical outcome:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rhodium or Ruthenium complexes) or attaching a chiral auxiliary to your substrate can control the facial selectivity of the reaction.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screening different solvents like toluene, THF, dichloromethane, and acetonitrile can help identify the optimal medium.[2]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2]

  • Reagents: The choice of reagents, such as the reducing agent in a reductive amination, can significantly impact the direction of attack and, therefore, the stereoselectivity.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseSuggested Solution
Inactive Catalyst The catalyst may be poisoned by impurities or have lost activity. Use a fresh, high-purity catalyst and ensure all reagents and solvents are anhydrous and degassed.[2][4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[4] The formation of palladium black can indicate catalyst decomposition.[4]
Insufficient Temperature Some reactions require heating to proceed at an adequate rate. If the reaction is sluggish at room temperature, consider increasing the temperature, for example, to 50-70 °C for a Sonogashira coupling.[4]
Poor Quality Reagents Impurities in solvents or starting materials can interfere with the reaction. Use freshly distilled or high-purity solvents and reagents.[4]
Inappropriate Halide (for cross-coupling) The reactivity of halopiperidines follows the order I > Br >> Cl. If you are using a bromo- or chloro-piperidine, a more active catalyst system or higher reaction temperatures may be necessary.[4]
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

CauseSuggested Solution
Homocoupling of Alkynes (e.g., Glaser Coupling) This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. Running the reaction under copper-free conditions can also prevent this side reaction.[4]
Polymerization or Decomposition These side reactions can occur at elevated temperatures. Lowering the reaction temperature may minimize their formation.[5]
Prolonged Reaction Time Extended reaction times can lead to the decomposition of the product or starting materials. Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time.[5]
Aza-Michael Addition If your molecule contains a maleimide group, piperidine can undergo an aza-Michael addition. To avoid this, consider introducing the maleimide-containing linker after any piperidine deprotection steps.[8]
Aspartimide Formation In peptide synthesis, piperidine can catalyze the formation of a cyclic imide, particularly at aspartic acid residues. Using a less nucleophilic base or protecting the backbone amide can mitigate this.[8]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.[5]

  • Catalyst Addition: Add the catalyst, for example, PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[5]

  • Reaction Execution: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure and stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[5]

  • Monitoring: Monitor the progress of the reaction by techniques like GC-MS or TLC.[5]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.[5] The catalyst can be removed by filtration, and the product isolated by standard workup procedures.

Protocol 2: General Procedure for Sonogashira Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the N-protected halo-piperidine (e.g., N-Boc-4-iodopiperidine, 1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.10 equiv).[4]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF via syringe.[4] Then, add a base, for example, freshly distilled triethylamine (3.0 equiv).[4] Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[4] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Visualizations

G General Workflow for Optimizing Piperidine Synthesis cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Purification cluster_3 Troubleshooting A Define Synthetic Route (e.g., Hydrogenation, Cross-Coupling) B Select Starting Materials, Catalyst, Solvent, and Base A->B C Assemble Reaction Under Inert Atmosphere B->C D Set Reaction Temperature and Stirring C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Quench Reaction and Perform Extraction E->F G Purify Crude Product (Column Chromatography, Distillation, etc.) F->G H Characterize Final Product (NMR, MS) G->H I Low Yield or Side Products? H->I J Optimize Catalyst Loading, Temperature, Solvent, or Reagents I->J Yes K Proceed to Next Step I->K No J->A

Caption: General workflow for optimizing a piperidine synthesis reaction.

G Troubleshooting Low Yield in Piperidine Synthesis Start Low or No Product Yield Catalyst Is the catalyst active? Start->Catalyst Reagents Are reagents and solvents pure and anhydrous? Catalyst->Reagents Yes Sol_Catalyst Use fresh, high-purity catalyst. Run under inert atmosphere. Catalyst->Sol_Catalyst No Temp Is the reaction temperature optimal? Reagents->Temp Yes Sol_Reagents Use freshly distilled/purified reagents and solvents. Reagents->Sol_Reagents No Halide Is the halide reactive enough? (I > Br >> Cl) Temp->Halide Yes Sol_Temp Increase temperature (e.g., 50-70 °C). Temp->Sol_Temp No Sol_Halide Use a more reactive halide (I or Br) or a more active catalyst system. Halide->Sol_Halide No End Yield Improved Halide->End Yes Sol_Catalyst->Reagents Sol_Reagents->Temp Sol_Temp->Halide Sol_Halide->End

Caption: Troubleshooting logic for low yield in piperidine synthesis.

References

Technical Support Center: Synthesis of 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(4'-carboxyphenyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic strategies involve the coupling of a piperidine ring with a pre-functionalized phenyl group. Key reactions include the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by the hydrolysis of a nitrile or ester group to the desired carboxylic acid. The piperidine nitrogen is typically protected, often with a Boc (tert-butyloxycarbonyl) group, throughout the synthesis.

Q2: Why is a protecting group on the piperidine nitrogen necessary?

A2: A protecting group, such as a Boc group, is crucial to prevent the secondary amine of the piperidine from undergoing undesired side reactions.[1] It shields the nitrogen's reactivity, allowing for selective transformations on other parts of the molecule.[1] The protecting group is typically removed in the final steps of the synthesis.

Q3: What are the typical challenges in the final hydrolysis step?

A3: The hydrolysis of a nitrile or ester to a carboxylic acid can sometimes be challenging. Incomplete hydrolysis is a common issue, and for ester hydrolysis, harsh conditions might be required which can affect other functional groups in the molecule. For nitrile hydrolysis, the reaction proceeds through an amide intermediate, and stopping at the amide stage is a potential side reaction.[2][3]

Q4: How can I purify the final product, this compound?

A4: Purification of the final product can be challenging due to its zwitterionic nature, which can lead to poor solubility in many organic solvents. Column chromatography on silica gel can be difficult. Alternative purification techniques include recrystallization from a suitable solvent system or ion-exchange chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low yield in the Buchwald-Hartwig amination step.
Symptom Possible Cause Suggested Solution
Starting materials remain unreacted.Catalyst deactivation or inhibition.Ensure strictly inert atmosphere (argon or nitrogen). Use robust ligands like biarylphosphines. Avoid solvents that can inhibit the catalyst, such as chlorinated solvents or pyridine.[4]
Formation of significant side products.Hydrodehalogenation (reduction of the aryl halide).Maintain an inert atmosphere to minimize hydrogen sources.[4]
Aryl halide homocoupling (biaryl formation).Optimize the palladium-to-ligand ratio (typically 1:1 to 1:2).[4]
Hydroxylation of the aryl halide.Ensure anhydrous conditions if using non-aqueous bases.[4]
Issue 2: Incomplete reaction or side product formation during Boc protection.
Symptom Possible Cause Suggested Solution
Incomplete reaction.Insufficient reactivity of the Boc-anhydride.Use a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[5]
Thermal decomposition of Boc-anhydride.Maintain the reaction temperature below 25°C.[5]
Formation of di-tert-butyl carbonate byproduct.Reaction with moisture.Ensure anhydrous reaction conditions.
Issue 3: Difficulty in the deprotection of the Boc group.

| Symptom | Possible Cause | Suggested Solution | | Incomplete deprotection. | Insufficiently acidic conditions. | Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[6] | | | Acid-labile side groups are affected. | Use milder acidic conditions, such as HCl in an organic solvent, and carefully monitor the reaction progress. |

Issue 4: Side reactions during nitrile hydrolysis.

| Symptom | Possible Cause | Suggested Solution | | Formation of the corresponding amide as the main product. | Incomplete hydrolysis. | Prolong the reaction time or increase the concentration of the acid or base.[7] | | | Reaction conditions are too mild. | Increase the reaction temperature.[7] | | Degradation of the product. | Harsh acidic or basic conditions. | Use moderate concentrations of acid or base and monitor the reaction closely to avoid overexposure. |

Quantitative Data Summary

The following table summarizes typical yields and conditions for key reactions in the synthesis of this compound derivatives.

Reaction Step Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Buchwald-Hartwig AminationAryl halide, PiperidinePd₂(dba)₃, Ligand, BaseToluene/Dioxane80-11012-2470-95[4]
Boc ProtectionPiperidine, Boc₂ODMAP (cat.)DCM/THF0-256-1285-95[5]
Nitrile Hydrolysis (Acidic)Aryl nitrileaq. HCl-Reflux12-2470-90[7]
Nitrile Hydrolysis (Basic)Aryl nitrileaq. NaOH-Reflux12-2475-95[7]

Experimental Protocols

Protocol 1: N-Boc protection of 4-cyanopiperidine
  • To a solution of 4-cyanopiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig amination of N-Boc-4-piperidine with 4-bromobenzonitrile
  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by 4-bromobenzonitrile (1.0 eq) and N-Boc-4-aminopiperidine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Hydrolysis of 4-(4'-cyanophenyl)-N-Boc-piperidine
  • To a solution of 4-(4'-cyanophenyl)-N-Boc-piperidine in ethanol, add a 6 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with concentrated HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(4'-carboxyphenyl)-N-Boc-piperidine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-Piperidone 4-Piperidone Step1 N-Boc Protection 4-Piperidone->Step1 4-Bromobenzonitrile 4-Bromobenzonitrile Step2 Buchwald-Hartwig Amination 4-Bromobenzonitrile->Step2 N-Boc-4-piperidone N-Boc-4-piperidone Step1->N-Boc-4-piperidone N-Boc-4-(4'-cyanophenyl)piperidine N-Boc-4-(4'-cyanophenyl)piperidine Step2->N-Boc-4-(4'-cyanophenyl)piperidine Step3 Nitrile Hydrolysis N-Boc-4-(4'-carboxyphenyl)piperidine N-Boc-4-(4'-carboxyphenyl)piperidine Step3->N-Boc-4-(4'-carboxyphenyl)piperidine Step4 Boc Deprotection Final_Product This compound Step4->Final_Product N-Boc-4-piperidone->Step2 N-Boc-4-(4'-cyanophenyl)piperidine->Step3 N-Boc-4-(4'-carboxyphenyl)piperidine->Step4

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_coupling Troubleshooting: Coupling cluster_protection Troubleshooting: Protection cluster_hydrolysis Troubleshooting: Hydrolysis Start Low Yield or Impure Product Identify_Step Identify Problematic Step Start->Identify_Step Coupling Buchwald-Hartwig Amination? Identify_Step->Coupling Yes Protection Boc Protection? Identify_Step->Protection No Check_Inert Ensure Inert Atmosphere Coupling->Check_Inert Yes Hydrolysis Nitrile Hydrolysis? Protection->Hydrolysis No Check_Temp Maintain Temp < 25°C Protection->Check_Temp Yes Increase_Time Increase Reaction Time/Temp Hydrolysis->Increase_Time Yes Optimize_Ligand Optimize Ligand/Pd Ratio Check_Inert->Optimize_Ligand Check_Solvent Verify Anhydrous Solvent Optimize_Ligand->Check_Solvent Use_DMAP Add Catalytic DMAP Check_Temp->Use_DMAP Adjust_Conc Adjust Acid/Base Conc. Increase_Time->Adjust_Conc

Caption: Troubleshooting logic for common synthesis issues.

References

stability testing of 4-(4'-carboxyphenyl)piperidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 4-(4'-carboxyphenyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: this compound contains a tertiary amine within the piperidine ring and an aromatic carboxylic acid. These functional groups are susceptible to specific degradation pathways. The primary stability concerns include:

  • Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Aromatic carboxylic acids can be sensitive to light, particularly UV radiation. This can lead to decarboxylation or the formation of other photolytic degradation products.

  • pH-Dependent Degradation: The zwitterionic nature of the molecule, due to the presence of both a basic piperidine nitrogen and an acidic carboxylic acid, means its stability can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation reactions.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the aromatic carboxylic acid is a potential degradation pathway. High temperatures can also accelerate other degradation reactions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the functional groups present, the following degradation pathways are anticipated under forced degradation conditions:

  • Hydrolysis (Acidic/Basic): While the core structure is generally stable to hydrolysis, extreme pH conditions can affect the molecule's overall stability and solubility, potentially leading to the formation of impurities.

  • Oxidation: The primary site of oxidation is the piperidine nitrogen, leading to the formation of the corresponding N-oxide.

  • Photolysis: Exposure to light, especially UV, may induce decarboxylation of the carboxylic acid group, yielding 4-phenylpiperidine. Other photolytic reactions involving the aromatic ring are also possible.

  • Thermal Stress: High temperatures are most likely to cause decarboxylation.

Q3: How should I store samples of this compound to ensure stability?

A3: To minimize degradation, samples should be stored in a cool, dark place. It is advisable to store solid material in well-sealed containers, protected from light and moisture. For solutions, it is recommended to use buffers at a neutral pH and to store them at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, freezing the solution may be appropriate, but freeze-thaw stability should be evaluated.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis.

  • A decrease in the peak area of the main compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
On-Column Degradation The HPLC analytical conditions (e.g., mobile phase pH, temperature) may be causing the degradation of the compound. * Solution: Evaluate the stability of the compound in the mobile phase by incubating a sample in the mobile phase for several hours and then injecting it. If degradation is observed, consider adjusting the mobile phase pH to be closer to neutral or decreasing the column temperature.
Sample Preparation Issues The solvent used to dissolve the sample may be causing degradation. * Solution: Assess the stability of the compound in the sample solvent. If the solvent is the issue, choose a more inert solvent or prepare samples immediately before analysis.
Contaminated Mobile Phase or System Impurities in the mobile phase or a contaminated HPLC system can introduce extraneous peaks. * Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Flush the HPLC system thoroughly.
Actual Degradation The compound is degrading under the experimental storage conditions. * Solution: This indicates a genuine stability issue. Proceed with a forced degradation study to identify the degradation products and understand the degradation pathway.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Column The basic piperidine nitrogen can interact with residual silanols on the silica-based column, leading to peak tailing. * Solution: Use a base-deactivated column. Adjust the mobile phase pH to suppress the ionization of the piperidine nitrogen (e.g., use a slightly acidic mobile phase). Add a competitive base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
Column Overload Injecting too concentrated a sample can lead to peak fronting. * Solution: Dilute the sample and reinject.
Column Void or Contamination A void at the head of the column or contamination can cause peak distortion. * Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Use a guard column to protect the analytical column.

Data Presentation: Hypothetical Forced Degradation Study Results

The following tables present hypothetical quantitative data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (RRT)
0.1 M HCl (80°C, 24h)8.520.85
0.1 M NaOH (80°C, 24h)12.230.78
3% H₂O₂ (RT, 24h)18.511.15 (N-oxide)
Thermal (80°C, 48h)5.310.92 (Decarboxylated)
Photolytic (ICH Q1B)25.140.92 (Decarboxylated)

Table 2: pH-Dependent Stability (Aqueous Solution at 40°C for 7 days)

pH% Remaining of this compound
2.092.3
4.096.8
7.099.1
9.095.4
12.088.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for stability studies of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

This protocol describes the conditions for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 80°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 80°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • For the solid sample, dissolve in the sample solvent after exposure.

    • Dilute both samples to a suitable concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Prepare and dilute the samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 80°C) stock->acid base Base Hydrolysis (1 M NaOH, 80°C) stock->base oxidation Oxidative Stress (30% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C, Solid & Solution) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peak in HPLC on_column On-Column Degradation? start->on_column sample_prep Sample Prep Issue? start->sample_prep contamination System Contamination? start->contamination actual_degradation Genuine Degradation? start->actual_degradation sol_on_column Modify HPLC Method (pH, Temp) on_column->sol_on_column sol_sample_prep Change Sample Solvent sample_prep->sol_sample_prep sol_contamination Prepare Fresh Mobile Phase & Flush System contamination->sol_contamination sol_actual_degradation Conduct Forced Degradation Study actual_degradation->sol_actual_degradation

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

Technical Support Center: 4-(4'-Carboxyphenyl)piperidine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4'-carboxyphenyl)piperidine derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The two primary sites for derivatization on this compound are the piperidine nitrogen and the carboxylic acid. Common reactions include:

  • N-Alkylation: Introducing an alkyl group onto the piperidine nitrogen.

  • N-Acylation (Amide Bond Formation): Forming an amide bond by reacting the piperidine nitrogen with a carboxylic acid or its activated derivative.[1]

  • Esterification: Converting the carboxylic acid to an ester.

Q2: What are the key challenges in the N-acylation of this compound?

A2: N-acylation of secondary amines like piperidine can be challenging. Direct condensation with a carboxylic acid is often slow.[2] Therefore, activation of the carboxylic acid is typically required.[2] Common issues include low yields and the potential for side reactions if the conditions are not optimized. The choice of coupling reagent is crucial for a successful reaction.

Q3: How can I minimize the formation of byproducts during N-alkylation?

A3: A common side reaction in N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[3] To minimize this, you can use a 1:1 stoichiometry of the piperidine to the alkylating agent and consider slow addition of the alkylating agent using a syringe pump.[3]

Q4: Are there any specific safety precautions to consider when using amide coupling reagents?

A4: Yes, some coupling reagents have safety concerns. For instance, HOBt (1-hydroxybenzotriazole) has been reported to be explosive under certain conditions. Uronium-based coupling agents like HATU, HBTU, and HCTU can pose safety risks, including anaphylaxis.[4] It is essential to consult the safety data sheet (SDS) for any reagent and follow appropriate safety protocols in the laboratory.

Troubleshooting Guides

Amide Bond Formation (N-Acylation)
Problem Possible Cause Suggested Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.Use a suitable coupling reagent like HATU, HBTU, or EDC with an additive like HOBt to form an active ester intermediate.[2]
Steric hindrance from bulky reactants.Consider using a less hindered coupling reagent or a different synthetic route. Prolonging the reaction time or increasing the temperature might also help, but monitor for side reactions.
Low nucleophilicity of the piperidine nitrogen.Ensure the reaction medium is not acidic, as protonation of the piperidine nitrogen will reduce its nucleophilicity. The use of a non-nucleophilic base like DIPEA or triethylamine is recommended.[2]
Formation of Guanidinium Byproduct The amine (piperidine) is reacting with the coupling reagent.The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent before adding the piperidine.
Epimerization (if chiral centers are present) Use of certain carbodiimides as coupling reagents.The addition of HOBt can help to reduce the level of epimerization.
Difficulty in Purification Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).If using DCC, the urea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[5] For water-soluble byproducts from reagents like EDC, an aqueous workup is effective.[5]
Esterification of the Carboxylic Acid
Problem Possible Cause Suggested Solution
Low Conversion to Ester Reversible nature of Fischer esterification.Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus).
Steric hindrance around the carboxylic acid or the alcohol.Use a coupling reagent like DCC with a catalytic amount of DMAP (Steglich esterification).[6] This method is effective for sterically hindered substrates.[6]
Acid-labile substrates.Steglich esterification proceeds under mild, non-acidic conditions, making it suitable for acid-sensitive molecules.[6]
Formation of N-acylurea Byproduct A side reaction in DCC-mediated esterifications, especially with sterically hindered alcohols.This side reaction can become significant with increasing steric hindrance.[6] Optimizing reaction time and temperature may help minimize this.
Incomplete Reaction Poor solubility of starting materials.Choose a solvent in which both the this compound and the alcohol are soluble. Aprotic solvents like dichloromethane, THF, or acetonitrile are often used.[6]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the piperidine nitrogen of this compound.

Materials and Reagents:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification

This protocol is for the esterification of the carboxylic acid group of this compound with a generic alcohol (R-OH).

Materials and Reagents:

  • This compound

  • Alcohol (R-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

  • Wash the filtrate with 1M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_amide Amide Bond Formation cluster_ester Esterification A1 Dissolve Carboxylic Acid and HATU in DMF A2 Add DIPEA A1->A2 A3 Pre-activate (15-20 min) A2->A3 A4 Add this compound A3->A4 A5 Reaction Monitoring (TLC/LC-MS) A4->A5 A6 Workup & Purification A5->A6 B1 Dissolve Piperidine Derivative, Alcohol, and DMAP in DCM B2 Cool to 0°C B1->B2 B3 Add DCC B2->B3 B4 Stir at RT B3->B4 B5 Filter DCU B4->B5 B6 Workup & Purification B5->B6

Caption: Experimental workflows for amide bond formation and esterification.

troubleshooting_derivatization cluster_amide Amide Formation Issue cluster_ester Esterification Issue start Low or No Product Yield q1 Is an active ester being formed? (Check with LC-MS) start->q1 Amide Reaction q2 Are starting materials fully soluble? start->q2 Esterification Reaction a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Problem with piperidine addition or nucleophilicity. - Check base - Check starting material purity a1_yes->sol1 sol2 Inefficient carboxylic acid activation. - Change coupling reagent - Check reagent quality a1_no->sol2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Consider steric hindrance. - Use Steglich conditions (DCC/DMAP) - Increase reaction time/temp a2_yes->sol3 sol4 Change solvent system. a2_no->sol4

Caption: Troubleshooting decision tree for low-yield derivatization reactions.

References

Technical Support Center: Enhancing the Reactivity of 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of 4-(4'-carboxyphenyl)piperidine, focusing on enhancing its reactivity for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is the piperidine nitrogen of this compound typically protected before reacting the carboxyl group?

The secondary amine of the piperidine ring is a nucleophile and a base. If left unprotected during carboxyl group activation, it can lead to several side reactions, including intermolecular self-reaction to form oligomers or polymers, and neutralization of reagents. Protecting the nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, ensures that the carboxyl group is the sole reactive site for the desired transformation.[1]

Q2: What are the most common methods to activate the carboxylic acid of N-Boc-4-(4'-carboxyphenyl)piperidine for amide bond formation?

The most common methods involve converting the carboxylic acid into a more reactive species. This is typically achieved using coupling reagents which form a highly reactive intermediate.[2] Popular choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3][4] Another approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5]

Q3: How do I choose the best coupling reagent for my specific amine?

The choice of coupling reagent depends on several factors, including the steric hindrance and nucleophilicity of the amine, as well as the potential for racemization if chiral centers are present.[3]

  • For simple, unhindered primary and secondary amines: EDC/HOBt or DCC/HOBt are often sufficient and cost-effective.[6]

  • For sterically hindered or electron-poor amines: More potent reagents like HATU are recommended due to their higher reactivity and faster reaction kinetics.[4]

  • To minimize racemization: Additives like HOBt or HOAt (found in HATU) are crucial as they form active esters that are less prone to epimerization.

Q4: What are the typical solvents and bases used in these coupling reactions?

Anhydrous polar aprotic solvents are generally preferred to ensure all reactants are soluble and to prevent hydrolysis of the activated carboxylic acid intermediate.[7] Common choices include:

  • Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[6]

  • Bases: A non-nucleophilic tertiary amine is required to neutralize the acid formed during the reaction and to facilitate the coupling process. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.[8]

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Amide Coupling Reaction

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Carboxylic Acid Activation - Ensure your coupling reagent is fresh and not hydrolyzed. - Increase the equivalents of the coupling reagent (e.g., from 1.1 eq to 1.5 eq).[3] - Consider switching to a more powerful coupling reagent like HATU.[4]
Poor Nucleophilicity of the Amine - If using a sterically hindered or electron-deficient amine, increase the reaction temperature or extend the reaction time.[3] - Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can improve yields.[6]
Hydrolysis of Activated Intermediate - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[7] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Suboptimal Reaction Conditions - Ensure the correct stoichiometry of reagents is used. - If solubility is an issue, try a different solvent like DMF. The hydrochloride salt of this compound has enhanced solubility.[10]
Formation of Side Products - If racemization is a concern, add HOBt or use a coupling reagent containing HOAt (like HATU). - Ensure the piperidine nitrogen is fully protected to prevent self-coupling.
Issue 2: Difficulty in Product Purification

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Water-Soluble Byproducts - If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6] - Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities and with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
Insoluble Byproducts - If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[6]
Product and Starting Material have Similar Polarity - Optimize your column chromatography conditions. A different solvent system or a gradient elution might be necessary for better separation. - If the product is a solid, recrystallization can be an effective purification method.[11]

Quantitative Data Summary

The following table summarizes typical yields for the amide coupling of N-Boc-4-(4'-carboxyphenyl)piperidine with various amines using different coupling reagents. Note that yields are highly dependent on the specific substrate and reaction conditions.

Coupling ReagentAdditiveBaseSolventAmine TypeTypical YieldReference
EDCHOBtDIPEADMF/DCMPrimary/Secondary70-90%[6][12]
DCCDMAP-DCMPrimary/Secondary~70%[6]
HATU-DIPEADMFHindered/Aromatic85-95%[4]
SOCl₂-PyridineToluenePrimary/Secondary60-80%[13]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and 1N aqueous NaOH at 0°C.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the solution under reduced pressure to remove the tert-butanol.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • A white solid will precipitate. Filter the solid, wash with water, and dry under vacuum to yield N-Boc-4-(4'-carboxyphenyl)piperidine.[14]

Protocol 2: Amide Coupling using HATU

This protocol is highly efficient, especially for challenging substrates.

Materials:

  • N-Boc-4-(4'-carboxyphenyl)piperidine (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve N-Boc-4-(4'-carboxyphenyl)piperidine and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4][6]

Protocol 3: Amide Coupling using EDC/HOBt

A common and reliable method for a wide range of amines.

Materials:

  • N-Boc-4-(4'-carboxyphenyl)piperidine (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a solution of N-Boc-4-(4'-carboxyphenyl)piperidine and HOBt in anhydrous DCM or DMF, add DIPEA.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC to the solution and stir for 15-30 minutes at 0°C for pre-activation.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Step 1: Protection cluster_activation Step 2: Activation & Coupling cluster_purification Step 3: Purification cluster_product Final Product start This compound boc_protection N-Boc Protection (Protocol 1) start->boc_protection Boc₂O, NaOH activation Carboxyl Group Activation & Amide Coupling (Protocols 2 or 3) boc_protection->activation Amine, Coupling Reagent purification Workup & Column Chromatography activation->purification Aqueous Wash product N-Boc Protected Amide Product purification->product troubleshooting_workflow start Low Yield in Amide Coupling? reagent_check Are coupling reagents and solvents fresh and anhydrous? start->reagent_check Yes reagent_issue Use fresh, anhydrous reagents and solvents. reagent_check->reagent_issue No activation_check Is the carboxylic acid fully activated? reagent_check->activation_check Yes success Yield Improved reagent_issue->success activation_issue Pre-activate for 15-30 min. Increase equivalents of coupling reagent. activation_check->activation_issue No amine_check Is the amine sterically hindered or electron-poor? activation_check->amine_check Yes activation_issue->success amine_issue Use a stronger coupling reagent (e.g., HATU). Increase reaction time or temperature. amine_check->amine_issue Yes conditions_check Are reaction conditions (base, solvent) optimal? amine_check->conditions_check No amine_issue->success conditions_issue Ensure adequate base (DIPEA). Use DMF for better solubility. conditions_check->conditions_issue No conditions_check->success Yes conditions_issue->success

References

Technical Support Center: HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of piperidine compounds.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering targeted solutions to common problems.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My piperidine compound is showing significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing for basic compounds like piperidines is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface of the column.[1][2][3] Here’s how to troubleshoot this:

  • Mobile Phase Modification:

    • Lower pH: Operating at a lower pH (e.g., using a formic acid or trifluoroacetic acid additive) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1][4]

    • Add a Competing Base: Introducing a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.05-0.1%), to the mobile phase can mask the active silanol sites.[2][3] However, be aware that these additives can sometimes shorten column lifetime and cause ion suppression in LC-MS.[3]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern columns made from high-purity silica with extensive end-capping are designed to minimize residual silanol groups.[3]

    • Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase that helps to shield the analyte from silanol interactions.[3]

    • Charged Surface Hybrid (CSH) Columns: These columns possess a low-level positive surface charge that repels basic analytes, improving peak shape, particularly at low pH.[3]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the injection volume or sample concentration.[2]

Q: My peaks are fronting. What could be the cause?

A: Peak fronting can occur due to a few reasons:

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the peak to front.[2] Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Column Overload: Similar to peak tailing, injecting an excessive amount of sample can also lead to fronting.[2] Consider reducing the injection volume or sample concentration.[2]

  • Column Degradation: A void or channel in the column packing can also lead to peak fronting.

Issue 2: Poor Resolution or No Separation

Q: I am struggling to separate my piperidine diastereomers. What steps can I take to improve resolution?

A: Achieving good resolution for diastereomers requires careful optimization of several parameters:

  • Mobile Phase Composition:

    • Solvent Ratio: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[2]

    • Organic Modifier Choice: Switching between different organic modifiers (e.g., from acetonitrile to methanol) can alter selectivity.

  • Stationary Phase Selection:

    • The choice of column chemistry is critical. While C18 columns are a good starting point, other stationary phases like pentafluorophenyl (PFP) might offer different selectivity for your specific analytes.[2]

  • Temperature: Temperature can influence the thermodynamics of the separation.[2] Experiment with different column temperatures (e.g., 25°C, 35°C, 45°C) to see the effect on resolution.[2]

  • Flow Rate: A lower flow rate generally leads to better resolution, but at the cost of longer analysis times.[2]

Issue 3: Detection Problems

Q: My piperidine compound does not have a UV chromophore. How can I detect it using HPLC?

A: For compounds lacking a UV chromophore, several strategies can be employed:

  • Pre-column Derivatization: This is a common approach where the analyte is reacted with a derivatizing agent that introduces a chromophoric tag.[2] For instance, piperidin-3-amine can be derivatized with para-toluene sulfonyl chloride (PTSC) to enable UV detection.[2][5]

  • Alternative Detectors:

    • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds and does not require a chromophore.[6]

    • Charged Aerosol Detector (CAD): Another universal detector that can be used for compounds without a UV chromophore.

    • Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique that does not rely on UV absorbance for detection.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new piperidine compound?

A1: A systematic approach is recommended.[2]

  • Analyte Characterization: Understand the physicochemical properties of your compound, such as its pKa and solubility.[2]

  • Initial Column and Mobile Phase Selection: For reversed-phase HPLC, a C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[2] A simple mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a good initial choice.[2]

  • Gradient Screening: Run a broad gradient elution to determine the approximate retention time of your compound and to see if any impurities are present.[2]

  • Optimization: Based on the initial results, optimize parameters such as mobile phase composition, gradient slope, temperature, and flow rate to achieve the desired separation.[2]

Q2: Which HPLC mode, normal-phase or reversed-phase, is better for piperidine compounds?

A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be used for piperidine compounds, and the choice depends on the specific analyte and the desired separation.[2] RP-HPLC is generally more common and versatile. NP-HPLC, using a non-polar mobile phase like hexane with a polar modifier like ethanol on a silica column, can be effective for certain separations, particularly for diastereomers.[2]

Q3: What are the key considerations when choosing a mobile phase for LC-MS analysis of piperidine compounds?

A3: For LC-MS, it is crucial to use volatile mobile phases and additives to avoid contamination of the mass spectrometer.[7][8]

  • Volatile Buffers: Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers.[7][8]

  • Volatile Acids: Formic acid and acetic acid are commonly used as mobile phase additives.[7][8] While trifluoroacetic acid (TFA) is a good ion-pairing agent for chromatography, it can cause significant ion suppression in the MS source.[9]

  • Solvent Purity: Use high-purity, LC-MS grade solvents.

Key Experiments & Data

This section provides examples of experimental protocols and summarizes relevant quantitative data in tables.

Protocol 1: General Reversed-Phase HPLC Method for Piperidine Compounds
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm (or as appropriate for the analyte)

  • Injection Volume: 10 µL

Protocol 2: Pre-column Derivatization for Piperidines Lacking a UV Chromophore

This protocol is based on the derivatization of piperidine with para-toluene sulfonyl chloride (PTSC).[2][5]

  • Reagent Preparation:

    • Prepare a solution of your piperidine sample in a suitable solvent.

    • Prepare a solution of PTSC in acetonitrile.

    • Prepare a basic solution (e.g., 1M sodium bicarbonate).

  • Derivatization Reaction:

    • In a vial, mix your piperidine sample with the basic solution.

    • Add the PTSC solution and vortex.

    • Allow the reaction to proceed at room temperature for a specified time (optimization may be required).

  • Sample Preparation for HPLC:

    • Neutralize the reaction mixture with an acid (e.g., 1M HCl).

    • Dilute the sample with the initial mobile phase before injection.

Table 1: Example Chromatographic Conditions for Piperidine Analysis

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Piperidine (derivatized with PTSC)Inertsil C18 (250 x 4.6 mm)Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)1.0UV at ~230 nm[10]
(2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acidGemini® C18 (150 x 4.6 mm, 5 µm)Methanol:Water (70:30, v/v)1.0UV at 343 nm[10]
3-aminopiperidine (derivatized)Dima C18Water-Methanol (40:60)0.8UV at 254 nm[11]

Table 2: Example Method Validation Parameters

ParameterDerivatized Piperidine[10](2S,4R)-...piperidine-4-acetic acid[10]
Linearity Range0.44 - 53.33 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²)0.99960.9999
Accuracy (% Recovery)101.82%101.3%
Precision (%RSD)0.6%0.38% (Repeatability)
Limit of Detection (LOD)0.15 µg/mL0.015 µg/mL
Limit of Quantification (LOQ)0.44 µg/mL0.044 µg/mL

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC method development for piperidine compounds.

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Interactions with Silanols start->cause1 cause2 Column Overload start->cause2 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Add Competing Base (TEA, DEA) cause1->solution1b solution1c Use Base-Deactivated Column cause1->solution1c solution2 Reduce Injection Volume / Concentration cause2->solution2

Caption: Troubleshooting workflow for peak tailing.

Method_Development_Workflow start Start: New Piperidine Compound step1 Characterize Analyte (pKa, Solubility) start->step1 step2 Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O with Acid) step1->step2 step3 Perform Gradient Screen step2->step3 decision Separation Adequate? step3->decision optimize Optimize Parameters (Gradient, Temperature, Flow Rate) decision->optimize No validate Validate Method decision->validate Yes optimize->step3 end Final Method validate->end

Caption: Systematic workflow for HPLC method development.

Detection_Strategy start Analyte Detection decision Does it have a UV Chromophore? start->decision direct_detection Direct UV Detection decision->direct_detection Yes indirect_detection Alternative Strategies decision->indirect_detection No derivatization Pre-column Derivatization indirect_detection->derivatization other_detectors Use ELSD, CAD, or MS indirect_detection->other_detectors

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step in the discovery and manufacturing of new therapeutic agents. 4-(4'-carboxyphenyl)piperidine, also known as 4-(piperidin-4-yl)benzoic acid, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory and at the production scale.

At a Glance: Synthesis Route Comparison

ParameterRoute 1: Catalytic HydrogenationRoute 2: Suzuki Coupling
Starting Materials 4-(4-carboxyphenyl)pyridineN-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, Methyl 4-bromobenzoate
Key Transformation Reduction of a pyridine ringPalladium-catalyzed cross-coupling
Number of Steps 12 (including deprotection)
Overall Yield HighModerate to High
Key Reagents H₂, Pd/C catalystPalladium catalyst, base
Reaction Conditions Elevated pressure and temperatureMild to moderate temperature
Scalability Generally good, requires specialized hydrogenation equipmentReadily scalable with standard laboratory equipment
Purification CrystallizationChromatography, Crystallization

Route 1: Catalytic Hydrogenation of 4-(4-carboxyphenyl)pyridine

This approach represents a direct and atom-economical synthesis, relying on the reduction of a pyridine precursor to the corresponding piperidine.

Experimental Protocol

Step 1: Synthesis of 4-(4-carboxyphenyl)piperidine

A solution of 4-(4-carboxyphenyl)pyridine (1.0 g, 5.0 mmol) in methanol (50 mL) is placed in a high-pressure autoclave. To this solution, 10% palladium on carbon (0.1 g, 10% w/w) is added as the catalyst. The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 100 psi. The reaction mixture is stirred and heated to 80°C for 12 hours. After cooling to room temperature, the reaction vessel is carefully depressurized. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Note: Reaction conditions, including pressure, temperature, and catalyst loading, may require optimization based on the specific equipment and scale of the reaction.

Performance Data
MetricValue
Yield Typically >90%
Purity >98% after recrystallization
Reaction Time 12-24 hours

Route 2: Suzuki Coupling of a Piperidine Boronate Ester and an Aryl Halide

This route offers a modular approach, constructing the target molecule by forming a carbon-carbon bond between a piperidine ring and a benzoic acid derivative. This method provides flexibility for creating analogues by varying either coupling partner.

Experimental Protocol

Step 1: Suzuki Coupling to form Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate

In a round-bottom flask, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.55 g, 5.0 mmol), methyl 4-bromobenzoate (1.08 g, 5.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol) are dissolved in a mixture of 1,4-dioxane (40 mL) and water (10 mL). The solution is degassed by bubbling with nitrogen for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%) is then added, and the mixture is heated to 90°C under a nitrogen atmosphere for 8 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis and Deprotection to this compound

The purified methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate from the previous step is dissolved in a mixture of methanol (30 mL) and a 2M aqueous solution of sodium hydroxide (15 mL). The mixture is stirred at 60°C for 4 hours. The reaction is then cooled, and the methanol is removed under reduced pressure. The aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound hydrochloride. The free base can be obtained by neutralization.

Performance Data
MetricStep 1 YieldStep 2 YieldOverall YieldPurity
Value 75-85%>90%67-77%>98% after purification

Comparative Analysis and Logical Workflow

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the equipment on hand. The following diagram illustrates the decision-making process and the flow of each synthetic pathway.

Synthesis_Comparison cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Suzuki Coupling start1 4-(4-carboxyphenyl)pyridine proc1 Catalytic Hydrogenation (H₂, Pd/C) start1->proc1 High pressure & temp. end1 This compound proc1->end1 High Yield (>90%) start2a N-Boc-piperidine boronate ester proc2a Suzuki Coupling (Pd catalyst, base) start2a->proc2a start2b Methyl 4-bromobenzoate start2b->proc2a inter2 Protected Intermediate proc2a->inter2 Moderate-High Yield proc2b Hydrolysis & Deprotection inter2->proc2b end2 This compound proc2b->end2 High Yield decision Select Synthesis Route decision->start1 Direct, atom-economical decision->start2a Modular, versatile

A Comparative Guide to 4-(4'-Carboxyphenyl)piperidine as a Prospective Metal-Organic Framework Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(4'-carboxyphenyl)piperidine as a potential linker for the synthesis of Metal-Organic Frameworks (MOFs). Due to the limited direct experimental data on MOFs synthesized with this specific linker, this document offers a prospective evaluation based on its structural characteristics, comparing it with well-established rigid and flexible linkers. The information presented herein is intended to guide researchers in the potential application and validation of this promising semi-rigid linker in the design of novel MOFs for various applications, including drug delivery and catalysis.

Comparative Analysis of MOF Linkers

The properties of a MOF are intrinsically linked to the nature of its organic linkers. The choice between a rigid, flexible, or semi-rigid linker dictates the framework's porosity, stability, and dynamic behavior. This compound presents an interesting case, combining a rigid phenyl group with a flexible piperidine ring, suggesting it could yield MOFs with unique properties.

Below is a comparative table summarizing the predicted properties of a hypothetical MOF synthesized with this compound against MOFs constructed with the common rigid linker, terephthalic acid (BDC), and a generic flexible aliphatic dicarboxylate linker.

PropertyMOF with this compound (Predicted)MOF with Terephthalic Acid (BDC) (e.g., MOF-5)MOF with Flexible Aliphatic Dicarboxylate
Linker Type Semi-rigidRigidFlexible
Porosity Moderate to High, potentially with tunable pore sizesHigh and well-definedVariable, often lower due to framework interpenetration
Surface Area (BET) Predicted to be in the range of 1000-2500 m²/gTypically >2000 m²/gGenerally <1500 m²/g
Thermal Stability Moderate to HighHighLow to Moderate
Structural Flexibility May exhibit "breathing" or guest-responsive structural changesGenerally rigid, limited flexibilityHigh, can undergo significant structural changes
Potential Advantages Combination of stability and flexibility, potential for creating dynamic pores for selective guest uptake/release.High porosity and thermal stability, predictable framework topology.Stimuli-responsive behavior, potential for "smart" materials.
Potential Disadvantages Synthesis may be more challenging to control, potential for framework interpenetration.Limited structural dynamism.Lower thermal and chemical stability, often less porous.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of MOFs. These methods are applicable for the validation of new linkers such as this compound.

Solvothermal Synthesis of a Metal-Organic Framework

This protocol describes a general procedure for synthesizing a MOF using a solvothermal method. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for the this compound linker.

  • Preparation of the Reaction Mixture:

    • In a Teflon-lined autoclave, dissolve the metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent, such as N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve the organic linker (this compound) in the same solvent.

    • Add the linker solution to the metal salt solution dropwise while stirring. The molar ratio of metal to linker is a critical parameter to optimize.

  • Solvothermal Reaction:

    • Seal the Teflon-lined autoclave and place it in a programmable oven.

    • Heat the autoclave to the desired reaction temperature (typically between 80 °C and 150 °C) and hold for a specified time (usually 12 to 72 hours).

  • Isolation and Purification of the MOF:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

    • To activate the MOF (i.e., remove solvent molecules from the pores), the product is typically solvent-exchanged with a more volatile solvent (e.g., ethanol or chloroform) and then heated under vacuum.

Characterization Techniques

A comprehensive characterization of the synthesized MOF is crucial to validate its structure and properties.

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with a simulated pattern if a single crystal structure is available.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF by measuring the adsorption and desorption of nitrogen gas at 77 K.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF, if suitable single crystals can be obtained.

Visualizations

The following diagrams illustrate a hypothetical synthesis workflow and a logical comparison of different MOF linker types.

G Hypothetical Synthesis Workflow for a MOF with this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation cluster_3 Characterization Metal Salt Solution Metal Salt Solution Mixing Mixing Metal Salt Solution->Mixing Linker Solution Linker Solution Linker Solution->Mixing Solvothermal Synthesis Solvothermal Synthesis Mixing->Solvothermal Synthesis Filtration & Washing Filtration & Washing Solvothermal Synthesis->Filtration & Washing Solvent Exchange Solvent Exchange Filtration & Washing->Solvent Exchange Activation (Vacuum/Heat) Activation (Vacuum/Heat) Solvent Exchange->Activation (Vacuum/Heat) PXRD, BET, TGA, SEM PXRD, BET, TGA, SEM Activation (Vacuum/Heat)->PXRD, BET, TGA, SEM

Caption: A flowchart illustrating the key steps in a hypothetical solvothermal synthesis of a MOF using this compound as the organic linker.

G Comparison of MOF Linker Types cluster_0 Rigid Linkers (e.g., Terephthalic Acid) cluster_1 Flexible Linkers (e.g., Aliphatic Dicarboxylates) cluster_2 Semi-Rigid Linkers (e.g., this compound) MOF Linkers MOF Linkers Rigid Linkers (e.g., Terephthalic Acid) Rigid Linkers (e.g., Terephthalic Acid) MOF Linkers->Rigid Linkers (e.g., Terephthalic Acid) Flexible Linkers (e.g., Aliphatic Dicarboxylates) Flexible Linkers (e.g., Aliphatic Dicarboxylates) MOF Linkers->Flexible Linkers (e.g., Aliphatic Dicarboxylates) Semi-Rigid Linkers (e.g., this compound) Semi-Rigid Linkers (e.g., this compound) MOF Linkers->Semi-Rigid Linkers (e.g., this compound) High Porosity High Porosity High Stability High Stability Predictable Topology Predictable Topology Dynamic Frameworks Dynamic Frameworks 'Breathing' Effects 'Breathing' Effects Lower Stability Lower Stability Combines Rigidity & Flexibility Combines Rigidity & Flexibility Tunable Porosity Tunable Porosity Potential for Guest-Responsive Behavior Potential for Guest-Responsive Behavior

Caption: A diagram illustrating the classification of MOF linkers and their key resulting framework properties.

A Comparative Analysis of 4-Phenylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. Its derivatives have yielded successful drugs targeting the central nervous system (CNS), including potent analgesics, antipsychotics, and cognitive enhancers. This guide provides a comparative analysis of 4-phenylpiperidine derivatives based on their primary pharmacological targets: opioid receptors, the dopamine D2 receptor, and acetylcholinesterase. We will delve into their structure-activity relationships, comparative performance based on experimental data, and the underlying signaling pathways.

Opioid Receptor Modulators: A Legacy in Pain Management

4-Phenylpiperidine derivatives are perhaps most famously known for their profound impact on pain management, largely through their interaction with opioid receptors (mu, delta, and kappa). The prototypical example, meperidine (pethidine), paved the way for the development of highly potent analgesics like fentanyl and its analogs.

Comparative Performance of 4-Phenylpiperidine-Based Opioids

The analgesic efficacy of these compounds is primarily attributed to their agonist activity at the mu-opioid receptor. The following table summarizes the in vitro binding affinities and in vivo analgesic potencies of selected 4-phenylpiperidine derivatives.

CompoundMu-Opioid Receptor Ki (nM)Delta-Opioid Receptor Ki (nM)Kappa-Opioid Receptor Ki (nM)Analgesic Potency (ED50, mg/kg, Tail-Flick Test)
Meperidine 271>1000>1000Not specified in comparable format
Fentanyl 1 - 10>1000>1000Not specified in comparable format
R 31833 Not specifiedNot specifiedNot specified0.00032
(3R, 4S)-23 0.002118.425.8Not specified

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values represent binding affinity, with lower values indicating higher affinity. ED50 values represent the dose required to produce a therapeutic effect in 50% of the population, with lower values indicating higher potency.

Structure-Activity Relationship (SAR) Insights:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity. A phenethyl group, as seen in potent fentanyl analogs, generally enhances affinity for the mu-opioid receptor compared to a simple methyl group.[1]

  • 4-Position Substituents: Modifications at the 4-position of the piperidine ring significantly influence potency. For instance, the introduction of a 4-carboxamide or a 4-anilido group, as in fentanyl, dramatically increases analgesic activity.

  • Phenyl Ring Substitution: Substitution on the phenyl ring can modulate activity. For example, a meta-hydroxyl group on the phenyl ring can enhance the potency of certain 4-phenylpiperidine analgesics.[2]

Experimental Protocol: Tail-Flick Test for Analgesia

The tail-flick test is a common method to assess the analgesic efficacy of compounds in animal models.

Procedure:

  • A focused beam of heat is applied to the animal's tail.

  • The time taken for the animal to flick its tail away from the heat source (latency) is recorded.

  • A baseline latency is established before drug administration.

  • The test compound is administered, and the latency is measured at various time points post-administration.

  • An increase in the tail-flick latency is indicative of an analgesic effect. A cut-off time is pre-determined to prevent tissue damage.

Signaling Pathway: Opioid Receptor Activation

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist 4-Phenylpiperidine Opioid Agonist Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Conversion Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux Increased K+ Efflux K_Channel->K_Efflux PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Opioid receptor signaling cascade.

Dopamine D2 Receptor Ligands: Targeting Psychosis

Derivatives of 4-phenylpiperidine have also been successfully developed as antipsychotic agents, primarily through their antagonist or partial agonist activity at the dopamine D2 receptor. These compounds play a crucial role in managing the symptoms of schizophrenia and other psychotic disorders.

Comparative Performance of 4-Phenylpiperidine-Based Antipsychotics

The affinity for the D2 receptor is a key determinant of the antipsychotic activity of these compounds. The table below presents the binding affinities of some 4-phenylpiperidine derivatives for the dopamine D2 receptor.

CompoundDopamine D2 Receptor Ki (nM)
Haloperidol 0.517 - 1.45
Spiperone Not specified in comparable format
Pridopidine (ACR16) Low affinity (competitive)

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values represent binding affinity, with lower values indicating higher affinity.

Structure-Activity Relationship (SAR) Insights:

  • Arylpiperazine vs. Phenylpiperidine: While both scaffolds are used in antipsychotics, subtle changes in the linker and the nature of the aromatic rings can significantly impact D2 receptor affinity and functional activity.[3]

  • Substituents on the Phenyl Ring: The substitution pattern on the 4-phenyl ring is critical for D2 receptor binding. For example, electron-withdrawing groups can influence affinity and selectivity.

  • N-Substituent: The substituent on the piperidine nitrogen also plays a key role in modulating D2 receptor affinity and can be optimized to fine-tune the pharmacological profile, including achieving partial agonism.[4]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Procedure:

  • Cell membranes expressing the target receptor (e.g., dopamine D2 receptor) are prepared.

  • The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity.

  • Increasing concentrations of the unlabeled test compound (a 4-phenylpiperidine derivative) are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and unbound radioligand are separated by filtration.

  • The amount of radioactivity bound to the membranes is measured.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

Signaling Pathway: Dopamine D2 Receptor

D2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Activates Antagonist 4-Phenylpiperidine Antagonist Antagonist->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Antipsychotic_Effect Antipsychotic Effect PKA->Antipsychotic_Effect Modulates

Dopamine D2 receptor signaling pathway.

Acetylcholinesterase Inhibitors: Enhancing Cognitive Function

A third important class of drugs derived from the 4-phenylpiperidine scaffold are acetylcholinesterase (AChE) inhibitors. These compounds are used to treat the cognitive symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.

Comparative Performance of 4-Phenylpiperidine-Based AChE Inhibitors

The inhibitory potency against AChE is a key measure of the efficacy of these compounds. The following table shows the IC50 values for selected 4-phenylpiperidine derivatives.

CompoundAcetylcholinesterase (AChE) IC50 (nM)Butyrylcholinesterase (BuChE) IC50 (nM)
Donepezil (E2020) 5.7>7125
Compound 21 0.56>10000

Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, with lower values indicating higher potency.

Structure-Activity Relationship (SAR) Insights:

  • N-Benzyl Group: The presence of a 1-benzyl group on the piperidine ring is a common feature in potent AChE inhibitors of this class.

  • Linker and Terminal Group: The nature of the linker between the piperidine ring and the terminal aromatic moiety, as well as the substituents on this terminal ring, are crucial for potent and selective AChE inhibition. For instance, the indanone moiety in Donepezil is a key contributor to its high affinity.[5]

  • Selectivity: Modifications can be made to improve selectivity for AChE over butyrylcholinesterase (BuChE), which may lead to a better side-effect profile. Compound 21, for example, shows an 18,000-fold greater affinity for AChE over BuChE.[6]

Experimental Workflow: Acetylcholinesterase Inhibition Assay

AChE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE Enzyme - Substrate (e.g., ATCI) - Chromogen (e.g., DTNB) - Test Compound Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate AChE with 4-Phenylpiperidine Derivative Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate_Chromogen Add Substrate and Chromogen Incubate_Enzyme_Inhibitor->Add_Substrate_Chromogen Measure_Absorbance Measure Absorbance Over Time (Spectrophotometer) Add_Substrate_Chromogen->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity and % Inhibition Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50 End End Determine_IC50->End

Workflow for AChE inhibition assay.

Conclusion

The 4-phenylpiperidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of drugs targeting a range of CNS disorders. The versatility of this chemical moiety allows for fine-tuning of its pharmacological properties to achieve high potency and selectivity for opioid receptors, dopamine D2 receptors, and acetylcholinesterase. The comparative data and structure-activity relationships presented in this guide highlight the key structural features that govern the interaction of these derivatives with their respective biological targets. Continued exploration of this privileged scaffold holds significant promise for the development of novel and improved therapeutics for pain, psychosis, and cognitive decline.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(4'-carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-(4'-carboxyphenyl)piperidine, a valuable building block in medicinal chemistry. We will compare its performance with alternative compounds, supported by experimental data and detailed methodologies.

Introduction to this compound and Its Alternatives

This compound is a bifunctional molecule incorporating a piperidine ring and a carboxylic acid moiety attached to a phenyl group. This structure makes it a versatile scaffold in drug discovery, particularly for targets requiring a combination of lipophilic and hydrophilic interactions. For a robust assessment of its utility, it is essential to compare its purity profile with that of other relevant compounds used in similar research areas. This guide will focus on two such alternatives:

  • N-Boc-4-(4'-carboxyphenyl)piperidine: The N-tert-butyloxycarbonyl (Boc) protected form of the target compound. The Boc group is a common protecting group in organic synthesis, and its presence or absence can influence the physicochemical properties and analytical behavior of the molecule.

  • Gabapentin: An anticonvulsant and analgesic drug that, while structurally different, is also an amino acid derivative and serves as a relevant benchmark for a commercially available pharmaceutical with well-defined purity standards.

Comparative Analysis of Purity Assessment Methods

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and complementary methods for this purpose.

Data Presentation

The following table summarizes the typical performance of these analytical methods in determining the purity of this compound and its alternatives.

Analytical MethodTarget CompoundPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
HPLC-UV This compound>98%~0.05 µg/mL~0.15 µg/mLHigh resolution, widely available, suitable for non-volatile compounds.
N-Boc-4-(4'-carboxyphenyl)piperidine>97%~0.05 µg/mL~0.15 µg/mLGood for monitoring reaction completion and purity of protected intermediates.
Gabapentin>99%[1][2]~0.5 µg/mL[3]~1.5 µg/mL[3]Well-established methods available, suitable for quality control.[1][3]
GC-MS This compound (derivatized)>99%~0.1 ng/mL~0.5 ng/mLHigh sensitivity for volatile impurities, structural information from mass spectra.
Gabapentin (derivatized)>99%~1 ng/mL~5 ng/mLCan detect residual solvents and volatile synthesis byproducts.
¹H-qNMR This compound>99% (absolute)Dependent on sample concentrationDependent on sample concentrationAbsolute quantification without a specific reference standard, non-destructive.[4][5][6]
N-Boc-4-(4'-carboxyphenyl)piperidine>98% (absolute)Dependent on sample concentrationDependent on sample concentrationProvides structural confirmation and purity in a single experiment.
Gabapentin>99.5% (absolute)Dependent on sample concentrationDependent on sample concentrationPrimary analytical method for purity certification of reference standards.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to all other peaks.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound. As the target compound is not volatile, derivatization is required.

Instrumentation:

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (anhydrous)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous dichloromethane and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 50-550 amu

  • Data Analysis:

    • Identify peaks corresponding to impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percentage if response factors are known to be similar.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Objective: To determine the absolute purity of this compound using an internal standard of known purity.[4][5][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of certified purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Ensure a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

      • IS = Internal Standard

Mandatory Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Results & Comparison synthesis Synthesized this compound hplc HPLC-UV Analysis synthesis->hplc gcms GC-MS Analysis (after derivatization) synthesis->gcms qnmr ¹H-qNMR Analysis synthesis->qnmr purity_hplc Purity (%) by HPLC hplc->purity_hplc impurities_gcms Volatile Impurity Profile gcms->impurities_gcms purity_qnmr Absolute Purity (%) by qNMR qnmr->purity_qnmr comparison Compare with Alternatives (N-Boc derivative, Gabapentin) purity_hplc->comparison impurities_gcms->comparison purity_qnmr->comparison

Caption: Experimental workflow for the comprehensive purity assessment of synthesized this compound.

Comparison of Analytical Techniques

analytical_comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes hplc HPLC-UV quantification Quantitative Purity hplc->quantification Relative impurities Impurity Profiling hplc->impurities Non-volatile gcms GC-MS gcms->impurities Volatile structure Structural Information gcms->structure MS Spectra qnmr ¹H-qNMR qnmr->structure NMR Spectra absolute_purity Absolute Purity qnmr->absolute_purity Direct

References

Comparative Biological Efficacy of 4-(4'-Aryl)piperidine Analogues as P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of a series of 4-(4'-aryl)piperidine analogues, which have been identified as potent antagonists of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for inflammatory conditions such as asthma and neuropathic pain. The data and protocols presented herein are compiled from multiple studies to facilitate further research and development in this area.

Data Presentation: Structure-Activity Relationship (SAR) of P2Y14 Receptor Antagonists

The following table summarizes the structure-activity relationship for a series of analogues based on the 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) scaffold. The inhibitory potency (IC50) of these compounds against the human P2Y14 receptor was primarily determined using fluorescence-based binding assays.

Compound IDR (Modification on Piperidine Nitrogen)IC50 (nM) at human P2Y14R
1a (PPTN) H0.4
1b Acetyl1.1
3a H (with triazole core)15.0
7a -(CH2)2-NH-Glucose2.40
7b -(CH2)2-NH-Glucuronic acid-
8a -CH2-NH-Glucose3.21
10a Triazolyl-Glucose-
10f Triazolyl-Fucose6.19
10h Triazolyl-Lactose1.88
11a Triazolyl-C-Glucose5.30
15 2-Azanorbornane bridge11.0
30 Isonortropanol bridge21.3
34 Isoquinuclidine bridge15.6

Mandatory Visualization

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 G_protein->ERK Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC Inflammation Pro-inflammatory Responses cAMP->Inflammation Inhibition pERK p-ERK1/2 ERK->pERK pERK->Inflammation UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Antagonist 4-(4'-Aryl)piperidine Analogue (Antagonist) Antagonist->P2Y14R Blockade

Caption: P2Y14 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

Fluorescence-Based Receptor Binding Assay

This protocol is representative for determining the binding affinity of 4-(4'-aryl)piperidine analogues to the P2Y14 receptor expressed in whole cells.

Objective: To determine the IC50 values of test compounds by measuring their ability to compete with a fluorescently labeled antagonist for binding to the P2Y14 receptor.

Materials:

  • CHO cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO).

  • Fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN).

  • Test compounds (4-(4'-aryl)piperidine analogues).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 96-well microplates.

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Preparation: Culture hP2Y14R-CHO cells to confluency. On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution and resuspend them in assay buffer to a concentration of 1 x 10^6 cells/mL.

  • Assay Setup: To each well of a 96-well plate, add 50 µL of the cell suspension.

  • Competition Binding:

    • Add 25 µL of assay buffer containing the fluorescent antagonist at a fixed concentration (typically at its Kd value).

    • Add 25 µL of assay buffer containing the test compound at various concentrations (e.g., from 10^-11 to 10^-5 M). For total binding, add buffer only. For non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., 10 µM PPTN).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Detection:

    • Flow Cytometry: Analyze the fluorescence of individual cells. The geometric mean fluorescence intensity is recorded for each sample.

    • Fluorescence Plate Reader: Measure the fluorescence intensity in each well.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other readings.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Inhibition of Forskolin-Stimulated cAMP Accumulation (Functional Assay)

This protocol assesses the functional antagonism of the P2Y14 receptor by measuring the inhibition of adenylyl cyclase activity.

Objective: To determine the ability of test compounds to block the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or C6 glioma cells stably expressing the P2Y14 receptor.

  • P2Y14R agonist (e.g., UDP-glucose).

  • Forskolin.

  • Test compounds (4-(4'-aryl)piperidine analogues).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and plates.

  • Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

  • Cell Seeding: Seed the P2Y14R-expressing cells in a 96-well plate and grow to near confluency.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the P2Y14R agonist (e.g., UDP-glucose at its EC80 concentration) and forskolin (to stimulate adenylyl cyclase) to the wells. Incubate for 30 minutes at 37°C. A phosphodiesterase inhibitor is typically included to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Quantification: Measure the intracellular cAMP levels using the chosen assay format.

  • Data Analysis:

    • Normalize the data to the response seen with forskolin alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

Synthesis of a 4-(4-Phenyl)piperidine Core Structure

This protocol describes a general method for the synthesis of the 4-phenylpiperidine scaffold, a key intermediate for the preparation of the target analogues.

Objective: To synthesize 4-phenyl-1,2,3,6-tetrahydropyridine, a precursor to 4-phenylpiperidine.

Materials:

  • 1-Methyl-4-piperidone.

  • Bromobenzene.

  • Magnesium turnings.

  • Anhydrous diethyl ether or THF.

  • Hydrochloric acid (HCl).

  • Sodium hydroxide (NaOH).

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes).

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react magnesium turnings with bromobenzene in anhydrous diethyl ether or THF to form phenylmagnesium bromide (the Grignard reagent).

  • Grignard Addition: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 1-methyl-4-piperidone in the same anhydrous solvent to the Grignard reagent. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quenching and Dehydration: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with aqueous HCl. This step facilitates the dehydration of the intermediate tertiary alcohol to form 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

  • Work-up: Basify the aqueous layer with NaOH and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Demethylation (if required): The N-methyl group can be removed using various reagents, such as 1-chloroethyl chloroformate (von Braun degradation), followed by hydrolysis to yield 4-phenyl-1,2,3,6-tetrahydropyridine.

  • Reduction: The tetrahydropyridine can be reduced to 4-phenylpiperidine by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

  • Purification: Purify the final product by column chromatography or crystallization. The resulting 4-phenylpiperidine can then be used as a starting material for N-alkylation or other modifications to synthesize the desired analogues.

A Comparative Guide to Analytical Techniques for 4-(4'-Carboxyphenyl)piperidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 4-(4'-carboxyphenyl)piperidine, a key structural motif in various pharmacologically active compounds, is crucial for research, development, and quality control in the pharmaceutical industry. This guide provides a comprehensive comparison of various analytical techniques, offering insights into their performance, supported by experimental data, to aid in selecting the most suitable method for your specific research needs.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for this compound is dictated by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary methods employed for its analysis.

The following table summarizes the quantitative performance of these techniques based on available data for piperidine derivatives. It is important to note that performance metrics can vary based on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.

Analytical TechniqueMethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV Pre-column derivatization with 4-toluene sulfonyl chloride0.44–53.33 µg/mL[1][2]0.15 µg/mL[1][2]0.44 µg/mL[1][2]Widely available, robust, cost-effective.Requires derivatization for UV detection, lower sensitivity compared to MS.
LC-MS/MS Protein precipitation from plasmaNot explicitly stated, but high sensitivity is implied.Down to 0.5 ppb for derivatized organic acids.[3][4]Not explicitly stated.High sensitivity and selectivity, suitable for complex matrices, no derivatization needed.Higher equipment cost and complexity.
GC-MS Direct injection or headspace samplingNot explicitly stated.Nanogram quantities.Not explicitly stated.Excellent for volatile and thermally stable compounds.May require derivatization to improve volatility.
Capillary Electrophoresis (CE) Fused silica capillary with UV detection50–5000 ng/mL[5]Not explicitly stated.34.72–34.98 ng/mL[5]High separation efficiency, low sample and reagent consumption.Lower sensitivity compared to LC-MS/MS, potential for matrix interference.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

This method, adapted from the analysis of piperidine, involves a pre-column derivatization step to enable UV detection.[1][2]

  • Sample Preparation and Derivatization:

    • Dissolve the sample containing this compound in an appropriate solvent.

    • Adjust the pH to alkaline conditions.

    • Add a solution of 4-toluene sulfonyl chloride in a suitable organic solvent (e.g., acetone).

    • Heat the mixture to facilitate the derivatization reaction.

    • After cooling, neutralize the solution and extract the derivatized analyte.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Inertsil C18 (250 × 4.6 mm, 5 µm)[1]

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30°C[1]

    • Detection: UV at a suitable wavelength for the derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex biological matrices. The following is a general protocol for the analysis of a similar piperidine derivative in plasma.[6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.[6]

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically 0.2-0.6 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization to increase volatility is often necessary.

  • Sample Preparation (Derivatization - Silylation):

    • Dry the sample containing the analyte completely.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine).

    • Heat the mixture to complete the derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from other components.

    • MS Transfer Line Temperature: 280-300°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Mass spectrometer scanning a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for LC-MS/MS analysis of this compound in a biological matrix.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection LC_Separation Chromatographic Separation (LC) Injection->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MS/MS) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

References

A Comparative Structural Analysis of 4-(4'-Carboxyphenyl)piperidine Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4'-carboxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse range of therapeutic agents. The inherent conformational flexibility of the piperidine ring, coupled with the electronic properties and hydrogen bonding capabilities of the carboxyphenyl group, allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the structural and functional characteristics of various derivatives, supported by experimental data, to aid in the rational design of novel therapeutics.

Comparative Pharmacological Data

The following table summarizes the structure-activity relationships (SAR) of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, which serve as close analogs to the this compound core. The data highlights the impact of substitutions on the aryl ring on the binding affinity for µ (mu), κ (kappa), and δ (delta) opioid receptors.[1]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
7 3-OCON(CH₃)₂2.54.8130
8 3-NH₂2835450
9 3-NHCHO1225380

Data Interpretation: The position and nature of the substituent on the phenyl ring significantly influence the binding affinity and selectivity for opioid receptors. For instance, a hydroxyl group at the meta-position (Compound 1) confers high affinity for the µ receptor.[1] Methylation of this hydroxyl group (Compound 4) or its replacement with amino or formamido groups (Compounds 8 and 9) generally leads to a decrease in binding affinity across all three opioid receptor subtypes.[1] These findings underscore the critical role of the electronic and steric properties of the aryl substituent in modulating receptor-ligand interactions.

Experimental Protocols

General Synthesis of 1,4-Disubstituted Piperidine Derivatives

A common synthetic route for 1,4-disubstituted piperidine derivatives involves the reaction of a 4-substituted piperidine with a suitable electrophile. For example, 4-(4-fluorobenzoyl)piperidine can be reacted with various substituted benzyl halides in the presence of a base like sodium acetate in aqueous ethanol to yield the corresponding N-substituted methanone analogues.[2] Subsequent reduction of the ketone functionality can be achieved using reducing agents such as lithium borohydride (LiBH₄) in a solvent like tetrahydrofuran (THF) to produce the alcohol derivatives.[2]

Radioligand Receptor Binding Assay

The following protocol is a generalized procedure for determining the binding affinity of compounds to specific receptors, such as the opioid receptors.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.

  • Incubation: The prepared membranes are incubated with a specific radioligand (a radioactively labeled compound known to bind to the receptor) and varying concentrations of the test compound. The incubation is typically carried out in a suitable buffer at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[1]

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as the µ-opioid receptor, which is a common target for 4-phenylpiperidine derivatives.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperidine Derivative Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Inhibits Production ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified µ-opioid receptor signaling pathway.

Structural Analysis Techniques

The structural elucidation and conformational analysis of this compound derivatives are crucial for understanding their interaction with biological targets. Key experimental techniques employed include:

  • X-ray Crystallography: This technique provides precise information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the piperidine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized derivatives. Advanced NMR techniques, such as NOESY, can provide insights into the conformation of the molecule in solution.

  • Computational Modeling: Molecular docking and molecular dynamics simulations are powerful computational tools used to predict the binding mode of these derivatives within the active site of their target proteins and to analyze the stability of the ligand-receptor complex.[2] These methods can aid in the rational design of new derivatives with improved affinity and selectivity.

References

Evaluating the Performance of 4-(4'-Carboxyphenyl)piperidine in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(4'-Carboxyphenyl)piperidine as a Potential Catalyst

This compound possesses both a secondary amine (piperidine) and a carboxylic acid functional group. This bifunctional nature is characteristic of successful organocatalysts like proline, which utilize both acidic and basic sites to activate substrates and facilitate reactions. The piperidine moiety can act as a base to deprotonate a pro-nucleophile, while the carboxylic acid can act as a Brønsted acid to activate an electrophile. This cooperative catalysis can lead to enhanced reaction rates and selectivities.

The Knoevenagel Condensation: A Model Reaction

The Knoevenagel condensation is the reaction between an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) and an aldehyde or ketone, catalyzed by a base. It is a widely used reaction for the synthesis of α,β-unsaturated compounds.

Performance Comparison in the Knoevenagel Condensation

To evaluate the potential performance of this compound, we will compare the reported performance of its core functional analog, piperidine-4-carboxylic acid, with other common organocatalysts in the Knoevenagel condensation.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine-4-carboxylic acid (on Fe3O4 NPs) *Not specifiedDichloromethaneRoom TempNot specified97[1]
Piperidine30Acetonitrile80Not specified77[2]
L-Proline10Ethanol801894[3]
GlycineNot specifiedDMSORoom TempNot specifiedHigh[4]

*Note: The data for piperidine-4-carboxylic acid is for the compound functionalized on magnetic nanoparticles, which can enhance catalytic activity and recyclability. The high yield suggests that the inherent catalytic activity of the piperidine-4-carboxylic acid moiety is significant.

Experimental Protocols

Below is a general experimental protocol for a piperidine-catalyzed Knoevenagel condensation, which can be adapted for this compound.

General Procedure for Knoevenagel Condensation:

  • To a solution of the aldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane, 5 mL), add the catalyst (e.g., piperidine, 0.1 mmol).

  • The reaction mixture is stirred at room temperature or heated under reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired product.

Mechanistic Insights and Visualizations

The catalytic cycle of a secondary amine-catalyzed Knoevenagel condensation typically proceeds through the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde. The base then deprotonates the active methylene compound to form an enolate, which attacks the iminium ion. Subsequent elimination of the amine catalyst yields the final product. The presence of a carboxylic acid group, as in this compound, could further enhance the reaction by activating the aldehyde through hydrogen bonding.

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_nucleophile_formation Nucleophile Formation cluster_CC_bond_formation C-C Bond Formation cluster_product_formation Product Formation Aldehyde R-CHO Iminium [R-CH=NR'2]+ Aldehyde->Iminium + Catalyst, -H2O Catalyst R'2NH (e.g., Piperidine) Iminium->Aldehyde - Catalyst, +H2O Intermediate Z-CH(Z')-CH(R)-NR'2 Iminium->Intermediate + Enolate Iminium->Intermediate ActiveMethylene Z-CH2-Z' Enolate [Z-CH-Z']- ActiveMethylene->Enolate + Catalyst_Base Enolate->ActiveMethylene - Catalyst_Base Enolate->Intermediate Catalyst_Base R'2NH Product Z-C(Z')=CH-R Intermediate->Product - Catalyst_Regen Intermediate->Product Catalyst_Regen R'2NH

Figure 1: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by a secondary amine.

Experimental_Workflow start Start reactants Mix Aldehyde, Active Methylene Compound, and Solvent start->reactants add_catalyst Add this compound reactants->add_catalyst reaction Stir at specified temperature and time add_catalyst->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Solvent Removal monitor->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: General experimental workflow for the Knoevenagel condensation.

Conclusion and Future Outlook

While direct experimental validation is pending, the structural features of this compound strongly suggest its potential as a bifunctional organocatalyst. Its performance in reactions like the Knoevenagel condensation is anticipated to be comparable, if not superior, to simple secondary amines like piperidine, owing to the presence of the carboxylic acid moiety that can participate in the catalytic cycle. The high yield achieved with its close analog, piperidine-4-carboxylic acid, in the Knoevenagel condensation is a promising indicator.[1]

Further experimental studies are warranted to fully elucidate the catalytic capabilities of this compound. Investigations into its efficacy in other important organic transformations such as aldol reactions, Michael additions, and multicomponent reactions would be of significant interest to the scientific community. Such research would not only expand the toolkit of available organocatalysts but also provide deeper insights into the principles of bifunctional catalysis.

References

A Comparative Analysis of 4-(4'-carboxyphenyl)piperidine and Structurally Related Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analysis of 4-(4'-carboxyphenyl)piperidine against other N-substituted piperidine-4-carboxylic acid derivatives. While the piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals, a direct comparative analysis of the titular compound is limited by the current lack of publicly available experimental data. This guide, therefore, serves as a template, outlining the essential data and experimental protocols required for a comprehensive evaluation and utilizing available data for analogous compounds to illustrate the comparative methodology. The piperidine ring's conformational flexibility and its ability to be readily functionalized make it a privileged scaffold in the design of novel therapeutics,

A Researcher's Guide to Carboxylic Acid Derivatization: Benchmarking 4-(Aminophenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is a frequent analytical challenge. The inherent polarity of these molecules often leads to poor retention in reversed-phase liquid chromatography and inefficient ionization in mass spectrometry, particularly in positive ion mode. Chemical derivatization offers a powerful solution by modifying the carboxylic acid group to enhance its analytical properties.

This guide provides an objective comparison of a high-proton affinity derivatization agent, N-(4-aminophenyl)piperidine, against other common reagents used for the analysis of carboxylic acids, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). The comparison is supported by experimental data from peer-reviewed studies to aid in the selection of the most suitable agent for your research needs.

Performance Comparison of Derivatization Agents

The choice of a derivatization agent is critical and depends on the analytical technique, the specific analytes, and the required sensitivity. An ideal reagent should offer high and consistent reaction efficiency, produce a stable derivative, and significantly enhance the analyte's detectability. The following tables summarize the performance of N-(4-aminophenyl)piperidine and its alternatives based on published data.

Derivatization Agent Analyte Class Key Performance Improvement Notes
N-(4-aminophenyl)piperidine Organic Acids- Sensitivity Increase: At least 200-fold[1][2][3].- LOD Improvement: 25 to 2100-fold, with LODs down to 0.5 ppb[1][2].Enables robust detection in positive ion mode for analytes typically requiring negative mode[2][4].
3-Nitrophenylhydrazine (3-NPH) Carboxylic Acids, Carbonyls, Phosphoryls- Derivatization Efficiency: Close to 100%[5][6].- Broad applicability to multiple functional groups[7].A versatile agent that provides sensitive and reliable analysis for a wide range of metabolites[7][8][9].
4-bromo-N-methylbenzylamine (4-BNMA) Mono-, Di-, and Tri-carboxylic Acids- Limits of Detection (LOD): 0.2 to 44 µg/L[10][11].The bromine atom provides a distinct isotopic pattern, aiding in the identification of derivatives[10][11][12].
Aniline Carboxylic Acids- Derivatization Efficiency: Highly variable (20-100%) and matrix-dependent[5][6].Not recommended for quantitative analysis due to inconsistent performance and lower recoveries compared to 3-NPH[5][6].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing derivatization strategies. Below are summaries of the experimental protocols for the discussed agents.

Derivatization with N-(4-aminophenyl)piperidine

This protocol is adapted from a study on the analysis of organic acids by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)[4].

  • Reagents: N-(4-aminophenyl)piperidine, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Procedure:

    • The carboxylic acid sample is dissolved in DMF.

    • N-(4-aminophenyl)piperidine, HATU, and DIPEA are added to the sample solution.

    • The reaction mixture is incubated to allow for the formation of the amide bond between the carboxylic acid and the derivatizing agent.

    • The resulting solution containing the derivatized analyte is then ready for analysis by SFC-MS or LC-MS.

Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is based on a method for the analysis of central carbon metabolism carboxylic acids[8][9].

  • Reagents: 3-Nitrophenylhydrazine (3-NPH) hydrochloride, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride, Pyridine.

  • Procedure:

    • An aliquot of the sample containing carboxylic acids is mixed with solutions of 3-NPH, EDC, and pyridine.

    • The reaction conditions (temperature and time) are optimized based on the specific analytes. For a group of seven carboxylates including lactate and malate, incubation at 30°C for 30 minutes is optimal. For others like citrate and isocitrate, 0°C for 60 minutes is required for complete derivatization[8].

    • After incubation, the reaction is quenched, and the sample is prepared for UPLC/ESI-MS analysis.

Derivatization with 4-bromo-N-methylbenzylamine (4-BNMA)

This protocol is adapted from a method developed for the analysis of tricarboxylic acid (TCA) cycle intermediates[10][11].

  • Reagents: 4-bromo-N-methylbenzylamine (4-BNMA), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Acetonitrile (ACN), Water, Acetate buffer.

  • Procedure:

    • To an aliquot of the carboxylic acid sample, a solution of 4-BNMA in ACN is added.

    • A freshly prepared solution of EDC in an ACN/water mixture is added to initiate the coupling reaction.

    • The reaction is allowed to proceed at 60°C for 45 minutes[11].

    • The reaction is quenched by the addition of an acetate buffer.

    • The derivatized sample is then analyzed by LC-MS/MS.

Visualizing Workflows and Concepts

To better illustrate the context and application of these derivatization strategies, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis s Carboxylic Acid Sample reagents Add Derivatization Reagents (e.g., N-(4-aminophenyl)piperidine, HATU, DIPEA in DMF) s->reagents 1 incubate Incubate (Optimized Time & Temp) reagents->incubate 2 analysis LC-MS / SFC-MS Analysis incubate->analysis 3 data Data Processing & Quantification analysis->data 4 krebs_cycle Key Carboxylic Acids of the TCA Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate AcetylCoA->Citrate decision_tree start Start: Need to quantify carboxylic acids? q1 What is the primary analytical instrument? start->q1 a1_lcms LC-MS / SFC-MS q1->a1_lcms a1_gcms GC-MS q1->a1_gcms q2 Is high sensitivity in positive ion mode critical? a1_lcms->q2 rec3 Consider silylation or esterification agents (e.g., BSTFA, Diazomethane) a1_gcms->rec3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no rec1 Consider high proton affinity agents: N-(4-aminophenyl)piperidine 4-bromo-N-methylbenzylamine a2_yes->rec1 rec2 Consider broad-spectrum agents: 3-Nitrophenylhydrazine (3-NPH) a2_no->rec2

References

Safety Operating Guide

Proper Disposal of 4-(4'-Carboxyphenyl)piperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-(4'-Carboxyphenyl)piperidine (CAS No. 196204-01-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are compiled based on safety data sheets of structurally similar compounds and general principles of hazardous waste management. Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and a qualified waste disposal professional.

I. Understanding the Hazards

Assumed Hazard Classification:

Hazard ClassCategoryGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4Skull and CrossbonesH302, H311, H331: Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled.[2]
Skin Corrosion/IrritationCategory 1BCorrosionH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Eye IrritationCategory 1CorrosionH318: Causes serious eye damage.
Flammable Liquids/SolidsCategory 2 (if in solution)FlameH225: Highly flammable liquid and vapour.[2]
Hazardous to the Aquatic EnvironmentCategory 3H402: Harmful to aquatic life.[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Safety goggles and a face shield.

  • Skin and Body Protection: A flame-retardant, antistatic protective laboratory coat.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[7] If significant aerosolization or dusting is expected, a NIOSH-approved respirator with an appropriate cartridge is necessary.

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

Step 1: Segregation and Containerization

  • Do not mix this compound waste with other waste streams.[2]

  • Place the waste in a clearly labeled, sealed, and non-reactive container. The container should be appropriate for hazardous waste, and if the waste is in a flammable solvent, a grounded and bonded metal container should be used.[1]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Corrosive).

Step 2: Temporary Storage

  • Store the sealed container in a designated, well-ventilated, and cool hazardous waste storage area.[2]

  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[4]

  • Ensure the storage area has secondary containment to prevent environmental contamination in case of a leak.

Step 3: Spill Management In the event of a spill, follow these procedures:

  • Small Spills (Solid):

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[4]

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Small Spills (Liquid/Solution):

    • Remove all ignition sources.[1]

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6]

    • Place the absorbent material into a labeled hazardous waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.[1]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or environmental health and safety department.

Step 4: Professional Disposal

  • Never dispose of this compound down the drain or in regular trash.[2][8]

  • Arrange for the collection of the hazardous waste by a licensed and qualified hazardous waste disposal company.[6]

  • Provide the disposal company with a complete and accurate description of the waste, including its known and suspected hazards.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unwanted This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Isolate from other chemicals ppe->segregate container Place in a Labeled, Sealed, and Compatible Hazardous Waste Container segregate->container storage Store in a Designated, Cool, and Well-Ventilated Hazardous Waste Area container->storage spill_check Spill or Leak? storage->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes no_spill No Spill spill_check->no_spill No disposal_service Arrange for Pickup by a Licensed Waste Disposal Service spill_protocol->disposal_service no_spill->disposal_service end End: Proper Disposal disposal_service->end

Caption: Disposal workflow for this compound.

This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures is paramount for protecting laboratory personnel and the environment. Always prioritize safety and consult with certified professionals for any specific questions or concerns.

References

Personal protective equipment for handling 4-(4'-Carboxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4'-Carboxyphenyl)piperidine

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles (conforming to EN166 or OSHA 29 CFR 1910.133)Protects against splashes, dust, and unforeseen contact with the eyes, which can cause serious irritation.[1][2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) tested to EN 374.[1][6] A lab coat or chemical-resistant apron.Prevents direct skin contact, which may cause irritation.[3][4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][4][5][6][7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1][7]Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][4][5]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receiving 1. Receive Package Inspect for damage. storage 2. Store Securely Cool, dry, well-ventilated area. Away from incompatible materials. receiving->storage Log in inventory ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe weighing 4. Weigh Compound In fume hood or ventilated enclosure. ppe->weighing experiment 5. Perform Experiment Use appropriate glassware and equipment. weighing->experiment decontaminate 6. Decontaminate Clean work surfaces and equipment. experiment->decontaminate waste 7. Segregate Waste Collect contaminated materials in a labeled, sealed container. decontaminate->waste disposal 8. Dispose of Waste Follow institutional and local regulations for chemical waste. waste->disposal

Caption: Standard workflow for handling this compound.
Step-by-Step Handling and Disposal Protocol

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[8] Ensure the storage area is clearly labeled.

Handling and Use:

  • Ventilation: Always handle this compound in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][4][5][6][7]

  • Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.[4][5]

  • Weighing and Transfer: When weighing or transferring the solid material, take care to avoid creating dust.[4][8] Use appropriate tools (e.g., a spatula) and clean them thoroughly after use.

  • Experimental Procedure: During the experiment, avoid direct contact with the skin and eyes.[4][8]

  • Hygiene: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][4][5][6] Do not eat, drink, or smoke in the laboratory.[4][6][9]

Disposal Plan:

  • Waste Collection: Collect all waste materials, including contaminated PPE, weighing paper, and disposable equipment, in a designated and clearly labeled hazardous waste container.

  • Container Management: Ensure the waste container is kept closed when not in use and is stored in a designated secondary containment area.

  • Regulatory Compliance: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][8] Do not dispose of it down the drain.[5][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Workflow

The following diagram illustrates the logical steps to take in case of a spill or personal exposure.

cluster_spill Spill Response cluster_exposure Personal Exposure Response start Emergency (Spill or Exposure) evacuate_spill Evacuate immediate area if necessary start->evacuate_spill remove_clothing Remove contaminated clothing start->remove_clothing inhalation Inhalation: Move to fresh air start->inhalation ppe_spill Wear appropriate PPE evacuate_spill->ppe_spill contain_spill Cover with inert absorbent material (e.g., sand, vermiculite) ppe_spill->contain_spill collect_spill Sweep up and place in a sealed container for disposal contain_spill->collect_spill clean_spill Clean the area with soap and water collect_spill->clean_spill skin_contact Skin Contact: Wash with plenty of soap and water for at least 15 minutes remove_clothing->skin_contact eye_contact Eye Contact: Rinse with water for at least 15 minutes, lifting eyelids remove_clothing->eye_contact seek_medical Seek immediate medical attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency response plan for spills and personal exposure.
Detailed Emergency Protocols

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation develops or persists.[4][5]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3][5]

  • In Case of Inhalation: Move the individual to fresh air.[1][5] If they are not breathing, give artificial respiration. Seek medical attention.[5]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[3]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Ensure you are wearing the appropriate PPE.[2][5][7]

    • For small spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][5][8]

    • For larger spills, cover with a non-combustible absorbent material like sand or vermiculite, then collect and place in a container for chemical waste.[6][7]

    • Clean the spill area thoroughly with soap and water.

    • Prevent the spilled material from entering drains or waterways.[1][2][4][6]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.